Ambrisentan
Beschreibung
This compound is an orally active selective type A endothelin receptor antagonist indicated for the treatment of pulmonary arterial hypertension. It is approved in Europe, Canada and the United States for use as a single agent to improve exercise ability and delay clinical worsening. In addition, it is approved in the United States for use in combination with tadalafil to reduce the risks of disease progression, hospitalization and to improve exercise ability. Studies establishing the efficacy of this compound included patients with both idiopathic or heritable pulmonary arterial hypertension and those with pulmonary arterial hypertension associated with connective tissue diseases. Patients studied displayed symptoms and etiologies predominantly of WHO Functional Class II-III. As an endothelin receptor antagonist, this compound prevents endogenous endothelin peptide from constricting the muscles in blood vessels, allowing them to relax and permit a reduction in blood pressure.
This compound is an Endothelin Receptor Antagonist. The mechanism of action of this compound is as an Endothelin Receptor Antagonist.
This compound is an endothelin receptor antagonist used in the therapy of pulmonary arterial hypertension (PAH). This compound has been associated with a low rate of serum enzyme elevations during therapy, but has yet to be implicated in cases of clinically apparent acute liver injury.
This compound is an orally bioavailable, selective antagonist of the endothelin type-A (ETA) receptor that may be used for the treatment of pulmonary arterial hypertension (PAH). Upon administration, this compound targets and binds to ETA receptor, which prevents the binding of endothelin-1 (ET-1) to the ETA receptor and ET-1/ETA-mediated vasoconstriction and cell proliferation. This may lead to vasodilation. ET-1 concentrations are increased in plasma as well as lung tissue in PAH, and ET-1 may play a key role in the pathogenesis of PAH.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2007 and has 3 approved and 7 investigational indications. This drug has a black box warning from the FDA.
an ET(A) receptor antagonist and antihypertensive agent; studied for use in pulmonary arterial hypertension
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJTZYPIHDYQMC-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)O[C@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046282 | |
| Record name | Ambrisentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Ambrisentan is practically insoluble in aqueous solutions at low pH. Solubility increases at higher pH. | |
| Record name | Ambrisentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
177036-94-1 | |
| Record name | Ambrisentan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177036-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ambrisentan [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177036941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambrisentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ambrisentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-(2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMBRISENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW6NV07QEC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
165-168 °C | |
| Record name | Ambrisentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Ambrisentan in Pulmonary Arterial Hypertension
Abstract
Pulmonary Arterial Hypertension (PAH) is a devastating and progressive disease characterized by elevated pulmonary arterial pressure, leading to right ventricular failure and premature death.[1][2] The pathophysiology of PAH is complex, involving significant endothelial dysfunction and an imbalance in vasoactive mediators.[1][3] Central to this pathology is the endothelin (ET) system, particularly the potent vasoconstrictor and mitogen, endothelin-1 (ET-1).[3][4][5] Plasma levels of ET-1 are markedly elevated in patients with PAH and correlate with disease severity and prognosis.[4][5][6][7] Ambrisentan, a propanoic acid-based compound, is a highly selective endothelin receptor antagonist (ERA) developed to counteract the deleterious effects of ET-1.[8][9][10] This guide provides a comprehensive technical overview of this compound's mechanism of action, detailing its molecular interactions, the significance of its receptor selectivity, and the experimental methodologies used to validate its function.
The Endothelin System: A Primary Driver of PAH Pathophysiology
The endothelin system plays a crucial role in vascular homeostasis. In PAH, this system is significantly upregulated, contributing directly to the disease's progression.
Endothelin-1 (ET-1): The Key Effector Molecule
ET-1, a 21-amino acid peptide, is the most potent endogenous vasoconstrictor known.[1][11] Produced primarily by vascular endothelial cells, its expression is markedly increased in the pulmonary vasculature of PAH patients.[3][7] Beyond its powerful vasoconstrictive properties, ET-1 also functions as a mitogen, promoting the proliferation of pulmonary artery smooth muscle cells (PASMCs).[6][12][13] This dual action of vasoconstriction and proliferation drives the characteristic vascular remodeling, narrowing of the pulmonary arteries, and increased pulmonary vascular resistance (PVR) that define PAH.[2][12]
Endothelin Receptors: ET-A and ET-B
ET-1 exerts its effects by binding to two distinct G-protein coupled receptor subtypes, Endothelin Receptor Type A (ET-A) and Type B (ET-B), which have different locations and downstream effects.[1][2][3][6][11][14][15]
-
ET-A Receptors: These are predominantly located on vascular smooth muscle cells.[1][2][3][14][15] Activation of ET-A receptors by ET-1 binding is unequivocally pathogenic in PAH, mediating potent vasoconstriction and PASMC proliferation.[1][16]
-
ET-B Receptors: These receptors have a more complex, dual role. They are found on vascular smooth muscle cells, where their activation also contributes to vasoconstriction.[11] However, they are also highly expressed on endothelial cells, where their activation serves two beneficial functions:
This dichotomy in receptor function is the foundational rationale for the development of selective ET-A receptor antagonists.
This compound's Core Mechanism: Selective ET-A Receptor Blockade
This compound is engineered to selectively inhibit the ET-A receptor, thereby blocking the harmful effects of ET-1 while preserving the potentially beneficial functions of the ET-B receptor.
Molecular Interaction and Signal Transduction Inhibition
The primary mechanism of this compound is competitive antagonism at the ET-A receptor. By binding to this receptor on PASMCs, this compound prevents ET-1 from docking and initiating its signaling cascade.[6]
The ET-A receptor is coupled to a Gq-protein. Upon activation by ET-1, this protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, triggering a massive release of intracellular calcium (Ca2+).[11] This surge in cytosolic Ca2+ leads to the activation of myosin light-chain kinase, resulting in smooth muscle contraction and vasoconstriction.[11] By blocking ET-1 binding, this compound halts this entire pathway, promoting vasodilation.
Caption: this compound blocks the ET-1 signaling cascade in smooth muscle cells.
The Significance of High Selectivity
This compound is distinguished by its high selectivity for the ET-A receptor over the ET-B receptor. Binding studies have demonstrated a selectivity of over 4,000-fold in human ventricular myocardial membranes (Ki = 0.011 nM for ET-A).[13] This compares favorably to dual antagonists like Bosentan, which has a much lower selectivity ratio.[8]
This high selectivity is clinically meaningful for two reasons:
-
Preservation of ET-1 Clearance: By not antagonizing the endothelial ET-B receptor, this compound allows the body's natural ET-1 clearance mechanism to remain fully functional, which may prevent the significant increases in circulating ET-1 levels seen with dual antagonists.[6][16]
-
Preservation of Endothelial Vasodilation: The ET-B-mediated release of vasodilators NO and prostacyclin is unimpeded, potentially contributing to a more favorable hemodynamic profile.[6][17]
Caption: Selective vs. Dual Endothelin Receptor Antagonism.
Pharmacodynamic Outcomes & Clinical Validation
The mechanism of selective ET-A antagonism translates directly into measurable clinical benefits for patients with PAH. Large, randomized, placebo-controlled trials, notably the ARIES studies (this compound in Pulmonary Arterial Hypertension, Randomized, Double-Blind, Placebo-Controlled, Multicenter, Efficacy Study 1 and 2), have provided robust evidence of its efficacy.[10][18]
| Clinical Endpoint | Result of this compound Treatment | Source(s) |
| Exercise Capacity | Statistically significant increase in 6-minute walk distance (6MWD). Placebo-corrected improvements ranged from 31m to 59m at 12 weeks. | [10][18] |
| Hemodynamics | Significant reduction in Pulmonary Vascular Resistance (PVR) and mean Pulmonary Arterial Pressure (mPAP); significant increase in Cardiac Index. | [19][20] |
| Disease Progression | Delayed time to clinical worsening. | [9][13][18] |
| Functional Status | Improvement in WHO Functional Class. | [18][19] |
| Biomarkers | Reduction in plasma concentrations of B-type natriuretic peptide (BNP), a marker of ventricular stress. | [13][18] |
Long-term studies have further demonstrated that these improvements are durable, with sustained benefits in exercise capacity and hemodynamics for at least two years.[20][21]
Key Experimental Protocols for Mechanistic Validation
The claims of selectivity and functional antagonism for this compound are validated through rigorous in vitro and ex vivo experimental protocols.
Protocol: Radioligand Receptor Binding Assay
This assay is the gold standard for determining the binding affinity and selectivity of a compound for its target receptors.
-
Objective: To quantify the inhibitory constant (Ki) of this compound for the human ET-A and ET-B receptors.
-
Methodology:
-
Membrane Preparation: Human embryonic kidney (HEK) cells are transfected to express high levels of either the human ET-A or ET-B receptor. The cells are harvested, homogenized, and centrifuged to isolate a cell membrane preparation rich in the target receptors.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation & Separation: The reaction is allowed to reach equilibrium. The mixture is then rapidly filtered through a glass fiber filter, trapping the membrane-bound radioligand while unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as percent specific binding versus the concentration of this compound. The IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Self-Validation: The protocol includes control wells with no competitor (0% inhibition) and wells with a saturating concentration of an unlabeled ligand (100% inhibition) to define the specific binding window. The Kd of the radioligand is predetermined in saturation binding experiments.
Caption: Workflow for a Radioligand Receptor Binding Assay.
Protocol: In Vitro Functional Vasoconstriction Assay
This ex vivo assay measures the functional consequence of receptor binding, demonstrating the ability of this compound to antagonize ET-1-induced muscle contraction.
-
Objective: To determine the functional potency of this compound in blocking ET-1-induced vasoconstriction in isolated pulmonary arteries.
-
Methodology:
-
Tissue Preparation: Pulmonary arteries are carefully dissected from a suitable animal model (e.g., rat) and cut into 2-3 mm rings.
-
Mounting: The rings are mounted in an organ bath system containing a physiological salt solution, aerated with 95% O₂/5% CO₂, and maintained at 37°C. The rings are connected to an isometric force transducer to measure tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension. Viability is confirmed by contracting the tissue with potassium chloride (KCl).
-
Control Curve: A cumulative concentration-response curve is generated by adding increasing concentrations of ET-1 to the bath and recording the contractile response.
-
Antagonist Incubation: The tissue is washed and allowed to return to baseline. A fixed concentration of this compound is then added to the bath and allowed to incubate.
-
Test Curve: The ET-1 concentration-response curve is repeated in the presence of this compound. A rightward shift in the curve indicates competitive antagonism.
-
Data Analysis: The process is repeated with several concentrations of this compound. A Schild plot is constructed to determine the pA₂, a measure of the antagonist's potency.
-
-
Self-Validation: Each tissue serves as its own control (pre- and post-antagonist). Time controls (repeating the ET-1 curve without the antagonist) are run in parallel to ensure the tissue response is stable over the course of the experiment.
Caption: Workflow for a Functional Vasoconstriction Assay.
Conclusion
The mechanism of action of this compound in pulmonary arterial hypertension is a clear example of targeted molecular therapy. By acting as a highly selective, competitive antagonist of the ET-A receptor, it directly counteracts the primary pathogenic drivers of the disease: ET-1-mediated vasoconstriction and vascular smooth muscle cell proliferation.[6] Its high selectivity for the ET-A receptor spares the beneficial clearance and vasodilatory functions of the endothelial ET-B receptor, distinguishing its pharmacological profile from dual endothelin receptor antagonists.[6][16] This precise mechanism, validated by extensive preclinical and clinical data, results in improved hemodynamics, increased exercise capacity, and delayed disease progression for patients with PAH.[10][18][20]
References
- 1. Endothelin Receptor Antagonists in the Treatment of Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]
- 2. A review of pulmonary arterial hypertension: role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of endothelin-1 in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin-1 Pathway Polymorphisms and Outcomes in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Expression of endothelin-1 in the lungs of patients with pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. This compound, an endothelin receptor type A-selective endothelin receptor antagonist, for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound for the treatment of pulmonary arterial hypertension: results of the this compound in pulmonary arterial hypertension, randomized, double-blind, placebo-controlled, multicenter, efficacy (ARIES) study 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
- 12. phassociation.org [phassociation.org]
- 13. tandfonline.com [tandfonline.com]
- 14. What are endothelin receptor antagonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 15. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. ahajournals.org [ahajournals.org]
- 19. This compound in portopulmonary hypertension: A multicenter, open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Long-term outcomes with this compound monotherapy in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound for the treatment of adults with pulmonary arterial « metajournal.com [metajournal.com]
The Molecular and Cellular Interplay of Ambrisentan: A Technical Guide for Researchers
This guide provides an in-depth exploration of the molecular and cellular effects of Ambrisentan, a highly selective endothelin-1 (ET-1) type A (ETA) receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of this compound, offering both foundational knowledge and practical experimental insights.
Introduction: Targeting the Endothelin System in Pulmonary Arterial Hypertension
Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary arterial pressure, leading to right heart failure and death.[1] A key player in the pathophysiology of PAH is the potent vasoconstrictor peptide, endothelin-1 (ET-1).[2][3] In patients with PAH, plasma and lung tissue concentrations of ET-1 are significantly elevated, contributing to vasoconstriction, smooth muscle cell proliferation, fibrosis, and inflammation.[2][4]
The biological effects of ET-1 are mediated through two G protein-coupled receptor subtypes: ETA and ETB.[5][6][7] ETA receptors, predominantly located on pulmonary artery smooth muscle cells, are the primary mediators of ET-1-induced vasoconstriction and cellular proliferation.[2][6][7] In contrast, ETB receptors are mainly found on endothelial cells and are involved in the clearance of circulating ET-1 and the production of vasodilators such as nitric oxide and prostacyclin.[2][6][8] However, ETB receptors are also present on smooth muscle cells, where their activation can also contribute to vasoconstriction.[2]
This compound emerges as a critical therapeutic intervention by selectively antagonizing the ETA receptor. This targeted approach aims to inhibit the detrimental effects of ET-1 while preserving the potentially beneficial functions of the ETB receptor.[6][8] Clinical trials have demonstrated that this compound improves exercise capacity, hemodynamics, and time to clinical worsening in patients with PAH.[9][10]
Molecular Mechanism of Action: Selective ETA Receptor Blockade
This compound is a propanoic acid-based, non-sulfonamide, orally active endothelin receptor antagonist. Its therapeutic efficacy is rooted in its high affinity and selectivity for the ETA receptor over the ETB receptor.[5][8][11] This selectivity is a key differentiator from other endothelin receptor antagonists like bosentan, which is a dual ETA/ETB antagonist.[6]
The selective blockade of the ETA receptor by this compound prevents the binding of ET-1, thereby inhibiting the downstream signaling cascades that lead to vasoconstriction and vascular remodeling.[8][11][12] By not significantly affecting the ETB receptor, this compound theoretically allows for the continued clearance of ET-1 and the production of vasodilatory mediators by the endothelium.[8]
Signaling Pathway of Endothelin-1 and the Impact of this compound
The binding of ET-1 to the ETA receptor on pulmonary artery smooth muscle cells initiates a cascade of intracellular events. This process is primarily mediated through the Gq/11 protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to smooth muscle contraction and proliferation.
This compound, by competitively binding to the ETA receptor, prevents ET-1 from initiating this signaling cascade. This blockade leads to a reduction in intracellular calcium concentration and inhibits the proliferative signaling pathways, ultimately resulting in vasodilation and attenuation of vascular remodeling.
Quantitative Assessment of this compound's Efficacy
The potency and selectivity of this compound have been quantified through various in-vitro assays. These studies provide crucial data for understanding its pharmacological profile.
| Parameter | Value | Assay System | Reference |
| Ki for ETA Receptor | ~0.011 nM | Human ventricular myocyte-derived ETA receptors | [10] |
| Ki for ETA Receptor | ~1 nM | Human ET-receptors in CHO cells | [11] |
| Ki for ETB Receptor | 195 nM | [11] | |
| Selectivity (ETA vs ETB) | >4000:1 | Human ventricular myocyte-derived receptors | [10][13] |
| Selectivity (ETA vs ETB) | ~200:1 | [11][14] | |
| pKB (Pulmonary Artery) | 7.38 ± 0.13 | Human isolated pulmonary artery rings | [5][7] |
| pKB (Radial Artery) | 6.96 ± 0.10 | Human isolated radial artery rings | [5][7] |
| Kb (Calcium Release Assay) | 0.12 nM | Human Pulmonary Artery Smooth Muscle Cells | [9] |
| Kb (IP1 Accumulation Assay) | 1.1 nM | Human Pulmonary Artery Smooth Muscle Cells | [9] |
| IC50 (OATP1B1 inhibition) | 47.0 µM | Transfected cell-lines | [3] |
| IC50 (OATP1B3 inhibition) | 44.6 µM | Transfected cell-lines | [3] |
Experimental Protocols for Evaluating Cellular Effects
To investigate the cellular effects of this compound, a variety of in-vitro assays are employed. These protocols provide a framework for researchers to assess the functional consequences of ETA receptor blockade.
Vasoconstriction Assay (Isometric Force Measurement)
This assay directly measures the effect of this compound on ET-1-induced contraction of vascular tissue.
Methodology:
-
Tissue Preparation: Isolate human pulmonary or radial artery ring segments.[5][7]
-
Mounting: Mount the arterial rings in organ baths for isometric force measurement.[5][7]
-
Equilibration: Allow the tissues to equilibrate under optimal tension.
-
Treatment: Construct a cumulative concentration-response curve to ET-1 in the absence or presence of varying concentrations of this compound (e.g., 0.1-1µM).[5][7]
-
Data Analysis: Measure the contractile force and calculate the pKB value to quantify the antagonistic potency of this compound.[5][7]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the impact of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed human pulmonary artery smooth muscle cells (PASMCs) in a 96-well plate and allow them to adhere.
-
Serum Starvation: Synchronize the cells by serum starvation for 24 hours.
-
Treatment: Treat the cells with this compound at various concentrations in the presence or absence of a mitogen like ET-1 or platelet-derived growth factor (PDGF).
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow the formation of formazan crystals.[15]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
Cell Migration Assay (Boyden Chamber/Transwell Assay)
This assay evaluates the effect of this compound on the migratory capacity of PASMCs towards a chemoattractant.
Methodology:
-
Chamber Preparation: Place a porous membrane (e.g., collagen-coated) between the upper and lower chambers of a Boyden chamber or Transwell insert.
-
Cell Seeding: Seed serum-starved PASMCs in the upper chamber.
-
Treatment: Add this compound to the upper chamber with the cells.
-
Chemoattractant: Add a chemoattractant (e.g., ET-1, PDGF, or 10% serum) to the lower chamber.
-
Incubation: Incubate the chamber to allow for cell migration through the membrane.
-
Cell Staining and Counting: After incubation, remove non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface and count them under a microscope or quantify the stain after extraction.[16]
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the control group.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay determines if this compound induces or inhibits apoptosis.
Methodology:
-
Cell Culture and Treatment: Culture PASMCs and treat with this compound at desired concentrations for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).
Downstream Cellular Effects and Gene/Protein Expression
The blockade of the ETA receptor by this compound triggers a cascade of downstream cellular effects that contribute to its therapeutic benefit in PAH. These effects are underpinned by changes in gene and protein expression.
Gene Expression Analysis (qPCR and Microarray)
To understand the broader impact of this compound on cellular function, gene expression profiling can be performed.
Methodology:
-
RNA Isolation: Treat PASMCs with this compound and isolate total RNA.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: For targeted gene analysis, perform quantitative real-time PCR (qPCR) using primers for genes of interest (e.g., those involved in cell cycle, apoptosis, and extracellular matrix remodeling).
-
Microarray: For a global gene expression analysis, label the cDNA and hybridize it to a microarray chip containing probes for thousands of genes.
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct method. For microarray data, use appropriate software to identify differentially expressed genes between this compound-treated and control cells.
Studies have shown that this compound administration in a rat model of PAH resulted in the recovery of ET-1 and endothelial nitric oxide synthase (eNOS) protein expression levels.[17][18]
Protein Expression Analysis (Western Blot)
Western blotting is used to confirm changes in protein levels downstream of ETA receptor blockade.
Methodology:
-
Protein Extraction: Lyse this compound-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., phosphorylated and total forms of proteins in the MAPK and Akt pathways, markers of proliferation like PCNA, and markers of apoptosis like cleaved caspase-3).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound's selective antagonism of the ETA receptor provides a targeted and effective therapeutic strategy for PAH. Its molecular mechanism, centered on the inhibition of ET-1-mediated vasoconstriction and proliferation, has been well-characterized. The in-depth understanding of its cellular effects, facilitated by the experimental protocols outlined in this guide, is crucial for ongoing research and the development of novel therapeutic approaches. By providing a comprehensive overview of the molecular and cellular interplay of this compound, this guide serves as a valuable resource for scientists dedicated to advancing the treatment of pulmonary vascular diseases.
References
- 1. In Vitro Experimental Approach for Studying Human Pulmonary Artery Smooth Muscle Cells and Endothelial Cells Proliferation and Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Evaluation of the endothelin receptor antagonists this compound, bosentan, macitentan, and sitaxsentan as hepatobiliary transporter inhibitors and substrates in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and this compound in human pulmonary and radial arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro evaluation of this compound analogues as potential endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and this compound in human pulmonary and radial arteries in vitro | AIRR | ANZCA Institutional Research Repository [anzca.intersearch.com.au]
- 8. arborassays.com [arborassays.com]
- 9. Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of pulmonary arterial hypertension: role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. researchgate.net [researchgate.net]
- 14. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Retains Its Pro‐Autophagic Activity on Human Pulmonary Artery Endothelial Cells Exposed to Hypoxia in an In Vitro Model Mimicking Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. Effect of this compound Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
An In-depth Technical Guide on the Core Selectivity of Ambrisentan for the Endothelin ETA Receptor
Introduction: The Critical Role of the Endothelin System in Vasoregulation and the Rationale for Selective ETA Receptor Antagonism
The endothelin (ET) system is a pivotal signaling pathway in mammalian physiology, primarily recognized for its potent vasoconstrictive effects that regulate vascular tone and blood pressure.[1][2] The biological actions of the 21-amino acid peptide endothelin-1 (ET-1), the most abundant and potent isoform, are mediated through two distinct G-protein coupled receptors: the endothelin A (ETA) and endothelin B (ETB) receptors.[3][4][5]
The ETA receptor, predominantly located on vascular smooth muscle cells, is the primary mediator of ET-1's vasoconstrictive and proliferative effects.[4][6] In contrast, the ETB receptor exhibits a more complex and dual functionality. While ETB receptors on smooth muscle cells can also contribute to vasoconstriction, those on endothelial cells are crucial for vasodilation through the release of nitric oxide and prostacyclin.[4] Furthermore, endothelial ETB receptors play a vital role in clearing circulating ET-1.[4][6]
In pathophysiological states such as pulmonary arterial hypertension (PAH), elevated levels of ET-1 contribute to sustained vasoconstriction, vascular remodeling, and inflammation, largely through ETA receptor activation.[4] This understanding provides a strong rationale for the therapeutic strategy of antagonizing the endothelin system. A key consideration in developing endothelin receptor antagonists (ERAs) is whether to selectively target the ETA receptor or to dually antagonize both ETA and ETB receptors.[3] Selective ETA receptor antagonism, in theory, offers the advantage of inhibiting the detrimental vasoconstrictive and proliferative signals while preserving the beneficial vasodilatory and ET-1 clearance functions of the ETB receptor.[3][4] Ambrisentan, a propanoic acid derivative, was developed with this principle in mind, exhibiting a high degree of selectivity for the ETA receptor.[1]
This in-depth technical guide will provide a comprehensive overview of this compound's selectivity for the ETA receptor, detailing its pharmacological profile, the experimental methodologies used to characterize this selectivity, and the clinical implications for researchers, scientists, and drug development professionals.
Pharmacological Profile of this compound: A Quantitative Analysis of ETA Receptor Selectivity
This compound is a potent, orally active, and highly selective ETA receptor antagonist.[7][8] Its selectivity is a cornerstone of its therapeutic mechanism in managing conditions like PAH.[9] The degree of selectivity has been quantified in numerous in vitro studies, with reported selectivity ratios for the ETA over the ETB receptor varying depending on the assay system and tissue origin.[3][7][10]
Binding Affinity and Selectivity Data
The following table summarizes key quantitative data from various studies that have characterized this compound's binding affinity (Ki) and its selectivity for the ETA receptor compared to the ETB receptor.
| Assay System | ETA Receptor Ki (nM) | ETB Receptor Ki (nM) | ETA/ETB Selectivity Ratio | Reference |
| Human ET receptors in CHO cells | ~1 | 195 | ~200-fold | [3][11] |
| Human ventricular myocyte-derived receptors | ~0.011 | >44 | >4000-fold | [3][6][12] |
| Canine cells | 0.63 | 48.7 | ~77-fold | [3] |
| Rat tracheal and aortic smooth muscle | - | - | ~29-fold | [3] |
| Human myocardial membranes | - | - | >4000-fold | [13] |
| Competitive binding assay (unspecified) | - | - | 260-fold | [14] |
Note: Ki values represent the dissociation constant for the inhibitor, with lower values indicating higher binding affinity.
The variability in selectivity ratios highlights the importance of the experimental context, including the species and tissue from which the receptors are derived, and whether recombinant or native receptors are used.[3][15] Studies utilizing human ventricular myocyte-derived receptors have demonstrated the highest degree of selectivity for this compound.[3][12]
Signaling Pathway of Endothelin and the Action of this compound
The following diagram illustrates the endothelin signaling pathway and the specific point of intervention by this compound.
Caption: Endothelin signaling and this compound's mechanism of action.
Experimental Methodologies for Determining ETA Receptor Selectivity
The determination of a compound's receptor selectivity is a multi-faceted process that relies on a combination of in vitro assays. These assays can be broadly categorized into binding assays, which measure the affinity of a compound for a receptor, and functional assays, which assess the compound's ability to inhibit the biological response following receptor activation.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the binding affinity of a ligand to its receptor.[16] These assays utilize a radiolabeled ligand that specifically binds to the receptor of interest. The affinity of an unlabeled compound, such as this compound, is determined by its ability to compete with the radioligand for binding to the receptor.
Caption: Workflow for a competitive radioligand binding assay.
-
Membrane Preparation:
-
Culture cells expressing either human ETA or ETB receptors (e.g., CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.[17]
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-ET-1).
-
Add varying concentrations of unlabeled this compound to different wells. Include control wells with no unlabeled competitor (total binding) and wells with a high concentration of an unlabeled ligand to determine non-specific binding.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[17]
-
-
Separation and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.[17]
-
-
Quantification:
-
Dry the filter mat and add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding for each concentration of this compound.
-
Plot the specific binding as a function of the this compound concentration to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
-
Selectivity Determination:
-
Perform the assay for both ETA and ETB receptors.
-
Calculate the selectivity ratio by dividing the Ki value for the ETB receptor by the Ki value for the ETA receptor.
-
Functional Assays
Functional assays measure the biological response to receptor activation and are crucial for confirming that the binding of an antagonist translates into an inhibitory effect. For endothelin receptors, these assays often involve measuring vasoconstriction in isolated blood vessels or second messenger signaling in cell-based systems.[18][19]
Caption: Workflow for a functional antagonism assay in isolated blood vessels.
-
Tissue Preparation:
-
Obtain segments of a suitable blood vessel (e.g., human pulmonary artery or rat aorta) and cut them into rings.[19]
-
Handle the tissue carefully to preserve the endothelium.
-
-
Mounting:
-
Mount the arterial rings in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Connect the rings to an isometric force transducer to measure changes in tension (contraction and relaxation).
-
-
Equilibration:
-
Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
-
-
Pre-incubation with Antagonist:
-
To some organ baths, add a fixed concentration of this compound and allow it to incubate with the tissue for a set time (e.g., 30-60 minutes). Other baths will serve as controls without the antagonist.
-
-
Cumulative Concentration-Response Curve:
-
In both control and this compound-treated baths, add ET-1 in a cumulative manner, increasing the concentration stepwise.
-
Record the contractile response after each addition of ET-1 until a maximal response is achieved.
-
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximal response against the logarithm of the ET-1 concentration.
-
The presence of a competitive antagonist like this compound will cause a rightward shift in the concentration-response curve.[19]
-
The degree of this shift can be used to calculate the antagonist's affinity (pA₂ or pKB value), providing a functional measure of its potency.[19]
-
Trustworthiness and Self-Validating Systems
In functional assays, the use of appropriate controls, such as vehicle-treated tissues, is essential. The reproducibility of the concentration-response curves and the predictable rightward shift in the presence of a competitive antagonist validate the experimental system. Furthermore, comparing the results from binding assays with those from functional assays provides a comprehensive and trustworthy assessment of the antagonist's pharmacological profile.
Conclusion: The Significance of ETA Selectivity in a Clinical Context
The high selectivity of this compound for the ETA receptor is a defining feature that underpins its therapeutic utility.[1][4] By potently inhibiting the vasoconstrictive and proliferative effects mediated by the ETA receptor while largely sparing the beneficial functions of the ETB receptor, this compound offers a targeted approach to managing diseases like pulmonary arterial hypertension.[3][4][12] The in-depth understanding of its selectivity, derived from rigorous in vitro binding and functional assays, provides a solid scientific foundation for its clinical application and for the continued development of novel endothelin receptor antagonists.
References
- 1. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. squarepharma.com.bd [squarepharma.com.bd]
- 7. This compound: a review of its use in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Inhibition of endothelin receptors in the treatment of pulmonary arterial hypertension: does selectivity matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. A review of pulmonary arterial hypertension: role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Methods for assessing endothelin ETA-receptor antagonists in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and this compound in human pulmonary and radial arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological profile of Ambrisentan as a therapeutic agent
An In-Depth Technical Guide to the Pharmacological Profile of Ambrisentan
Executive Summary
This compound is a potent and highly selective endothelin receptor antagonist (ERA) that has become a cornerstone in the management of Pulmonary Arterial Hypertension (PAH). This guide provides a comprehensive overview of its pharmacological profile, intended for researchers, scientists, and drug development professionals. We will explore its molecular mechanism, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and safety profile, grounded in pivotal clinical trial data and pharmacological studies. The narrative emphasizes the causality behind its therapeutic action and the experimental validation of its properties.
The Endothelin System in Pulmonary Arterial Hypertension
Pulmonary Arterial Hypertension (PAH) is a progressive, life-threatening disease characterized by elevated pulmonary arterial pressure and vascular resistance, leading to right ventricular failure and death.[1][2] A key pathway implicated in the pathogenesis of PAH is the endothelin (ET) system.[3] The primary isoform, endothelin-1 (ET-1), is a potent vasoconstrictor and smooth muscle cell mitogen whose plasma levels are elevated in PAH patients and correlate with disease severity and prognosis.[1]
ET-1 exerts its effects through two G-protein coupled receptor subtypes:
-
Endothelin Receptor Type A (ETA): Located primarily on vascular smooth muscle cells. Its activation leads to potent vasoconstriction and cellular proliferation, contributing directly to the vascular remodeling seen in PAH.[3][4]
-
Endothelin Receptor Type B (ETB): Found on both endothelial cells and smooth muscle cells. Endothelial ETB receptor activation mediates vasodilation through the release of nitric oxide and prostacyclin and is also responsible for clearing circulating ET-1.[4][5] Conversely, ETB receptors on smooth muscle cells can mediate vasoconstriction.[4]
The rationale for therapeutic intervention is to antagonize the deleterious effects of ET-1, thereby promoting vasodilation and inhibiting the proliferative processes that drive the disease.
Molecular Pharmacology of this compound
Mechanism of Action: Selective ETA Receptor Antagonism
This compound is a propanoic acid-based, non-sulfonamide endothelin receptor antagonist.[6][7] Its therapeutic effect is derived from its high-affinity blockade of the ETA receptor.[8] By selectively inhibiting the ETA receptor, this compound prevents ET-1 from binding and initiating the downstream signaling cascade responsible for vasoconstriction and smooth muscle cell proliferation.[9]
A key feature of this compound is its high selectivity for the ETA receptor over the ETB receptor. This selectivity is thought to be advantageous, as it leaves the vasodilatory and ET-1 clearance functions of the endothelial ETB receptors intact.[9]
Receptor Affinity and Selectivity
This compound's selectivity for the ETA receptor is a defining characteristic. The affinity and selectivity can vary depending on the assay system used, but it consistently demonstrates a significantly higher affinity for ETA over ETB. Reported selectivity ratios range from approximately 200:1 to over 4000:1.[6][10][11] This high degree of selectivity distinguishes it from dual endothelin receptor antagonists like bosentan.[12]
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (ETB/ETA) | Source |
|---|---|---|---|
| ETA | ~1 nM | ~200-fold | [11] |
| ETB | ~195 nM | [11] | |
| ETA | 1.5 nM | >4000-fold | [10] |
| ETB | >6000 nM | |[10] |
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound supports a convenient once-daily dosing regimen.[6]
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) occurring approximately 2 hours post-dose.[13][14] Its absorption is not affected by food.[14]
-
Distribution: It is highly bound to plasma proteins, primarily albumin (~99%).[8][13]
-
Metabolism: this compound is metabolized in the liver primarily via glucuronidation by UGT enzymes (1A9S, 2B7S, and 1A3S).[8][13] To a lesser extent, it undergoes oxidative metabolism by CYP3A4 and CYP2C19.[8][15]
-
Excretion: Elimination is predominantly through non-renal pathways.[16] Following oral administration, approximately 22% of the dose is recovered in the urine, with only 3.3% as unchanged drug.[13] The majority is found in the feces after hepatic and/or extra-hepatic metabolism.[13]
Table 2: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Source |
|---|---|---|
| Tmax (Peak Plasma Time) | ~2 hours | [8][13] |
| Protein Binding | ~99% | [8][13] |
| Terminal Half-life (t1/2) | ~15 hours | [8][13] |
| Apparent Oral Clearance | 38 mL/min (Healthy) 19 mL/min (PAH Patients) | [13][16] |
| Primary Metabolism | UGT Glucuronidation (1A9S, 2B7S, 1A3S) | [8][13] |
| Dosing Frequency | Once daily |[6] |
Drug-Drug Interactions
While this compound has a relatively low risk for drug-drug interactions compared to other ERAs, some are clinically significant.[17]
-
Cyclosporine: A strong inhibitor of OATP and P-glycoprotein, cyclosporine can double the exposure to this compound. When co-administered, the this compound dose should be limited to 5 mg once daily.[18][19]
-
CYP3A4 and CYP2C19 Inhibitors/Inducers: Strong inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) of these enzymes can alter this compound exposure, though the effects with rifampin appear transient.[8][14] Caution is advised when co-administering with potent inhibitors or inducers of these pathways.[20]
-
Other PAH Medications: No significant pharmacokinetic interactions have been observed with sildenafil or tadalafil.[18][21]
Clinical Efficacy
The efficacy of this compound in treating PAH has been robustly established in several large, randomized, placebo-controlled clinical trials.
Pivotal Monotherapy Trials: ARIES-1 and ARIES-2
The this compound in Pulmonary Arterial Hypertension, Randomized, Double-Blind, Placebo-Controlled, Multicenter, Efficacy Studies (ARIES-1 and ARIES-2) were pivotal phase III trials that evaluated the efficacy and safety of this compound monotherapy over 12 weeks.[7][22]
The primary endpoint for both studies was the change in the 6-minute walk distance (6MWD), a key measure of exercise capacity and a predictor of mortality in PAH.[7]
Table 3: Summary of Efficacy Results from ARIES-1 & ARIES-2 (12 Weeks)
| Endpoint | ARIES-1 (5mg / 10mg) | ARIES-2 (2.5mg / 5mg) | Source |
|---|---|---|---|
| N | 202 | 192 | [7][22] |
| Change in 6MWD (Placebo-Corrected) | +31 m (p=0.008) / +51 m (p<0.001) | +32 m (p=0.022) / +59 m (p<0.001) | [7][22] |
| Time to Clinical Worsening | Not significant | Significant delay (p=0.028) | [7] |
| Change in WHO Functional Class | Significant improvement (p=0.006) | Not significant | [7] |
| Change in Borg Dyspnea Score | Significant improvement | Significant improvement | [7] |
| Change in B-type Natriuretic Peptide | Significant decrease | Significant decrease |[7] |
These studies demonstrated that this compound significantly improves exercise capacity and other key clinical markers in patients with PAH.[7][22] Long-term extension studies showed that these benefits were sustained for at least 48 weeks.[7]
Combination Therapy: The AMBITION Study
The AMBITION study was a landmark trial that investigated the efficacy of initial combination therapy with this compound and tadalafil (a PDE5 inhibitor) compared to monotherapy with either agent in treatment-naïve PAH patients.[2] The study showed that upfront combination therapy significantly reduced the risk of clinical failure events compared to monotherapy.[2] This trial has influenced treatment guidelines, which now recommend initial combination therapy for many PAH patients.[23]
Safety and Tolerability Profile
This compound is generally well-tolerated.[18] The most common adverse events are often related to its vasodilatory mechanism.
Common and Serious Adverse Events
-
Most Common Adverse Reactions: The most frequently reported side effects include peripheral edema, nasal congestion, sinusitis, and flushing.[18][24]
-
Embryo-Fetal Toxicity: Like all ERAs, this compound is a potent teratogen and is strictly contraindicated in pregnancy.[18][25] Female patients of childbearing potential must use reliable contraception and undergo regular pregnancy testing. This is managed through a restricted program called the Letairis REMS (Risk Evaluation and Mitigation Strategy) Program.[24]
-
Hepatotoxicity: While elevated liver aminotransferases can occur, the incidence is low. In the ARIES studies, no patient on this compound developed aminotransferase levels >3 times the upper limit of normal.[7][26] However, monitoring of liver function is still recommended.[19]
-
Fluid Retention: Peripheral edema is a known class effect of ERAs.[24]
-
Decreased Hemoglobin: A decrease in hemoglobin concentration can occur, typically within the first few weeks of treatment, and should be monitored.[19][27]
Monitoring Requirements
To ensure patient safety, the following monitoring protocol is essential:
-
Females of Reproductive Potential: A negative pregnancy test is required before initiating therapy, followed by monthly tests during treatment and one month after discontinuation.[19][28]
-
Liver Function Tests: Liver enzymes (ALT, AST) should be measured at baseline and periodically thereafter.[19][28]
-
Hemoglobin/Hematocrit: Levels should be checked at baseline, at one month, and periodically thereafter.[19][28]
Key Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for ETA/ETB Selectivity
This protocol outlines a standard method to determine the binding affinity (Ki) and selectivity of a compound like this compound for endothelin receptors.
Objective: To quantify the binding affinity of this compound for human ETA and ETB receptors expressed in a recombinant cell line (e.g., CHO or HEK293 cells) and determine its selectivity ratio.
Materials:
-
Cell membranes from CHO cells stably expressing either human ETA or ETB receptors.
-
Radioligand: [125I]-ET-1.
-
Test Compound: this compound, serially diluted.
-
Non-specific binding control: Unlabeled ET-1 (high concentration, e.g., 1 µM).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation fluid and counter.
-
96-well plates and filtration apparatus.
Methodology:
-
Plate Preparation: Add assay buffer, serially diluted this compound (or unlabeled ET-1 for control wells), and a fixed concentration of [125I]-ET-1 to each well of a 96-well plate.
-
Membrane Addition: Initiate the binding reaction by adding a pre-determined amount of cell membrane preparation (ETA or ETB) to each well.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 120 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, washing quickly with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Use non-linear regression analysis to determine the IC50 (the concentration of this compound that inhibits 50% of specific [125I]-ET-1 binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Repeat the entire procedure for both ETA and ETB expressing membranes.
-
Determine Selectivity: Calculate the selectivity ratio by dividing the Ki for the ETB receptor by the Ki for the ETA receptor.
-
Workflow: Clinical Trial Design (ARIES Model)
The following diagram illustrates the typical workflow of a pivotal Phase III clinical trial for a PAH therapeutic agent, modeled after the ARIES studies.
Conclusion
This compound is an established therapeutic agent for Pulmonary Arterial Hypertension with a well-defined pharmacological profile. Its high selectivity for the ETA receptor provides a targeted mechanism to counteract the vasoconstrictive and proliferative effects of endothelin-1, which are central to the pathophysiology of PAH. Supported by robust clinical evidence, this compound demonstrates significant improvements in exercise capacity and other key clinical outcomes, both as a monotherapy and as part of a combination treatment strategy. Its favorable pharmacokinetic profile allows for once-daily dosing, and while it carries class-specific risks such as teratogenicity and potential hepatotoxicity, these can be effectively managed with a structured monitoring program. For researchers and clinicians, this compound represents a critical tool in the pharmacological management of this complex disease.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
- 5. This compound for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a review of its use in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Letairis (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. rndsystems.com [rndsystems.com]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. This compound | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Drug-Drug Interactions in the Management of Patients With Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 18. phassociation.org [phassociation.org]
- 19. drugs.com [drugs.com]
- 20. medindia.net [medindia.net]
- 21. tandfonline.com [tandfonline.com]
- 22. This compound for the treatment of pulmonary arterial hypertension: results of the this compound in pulmonary arterial hypertension, randomized, double-blind, placebo-controlled, multicenter, efficacy (ARIES) study 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ESC/ERS Guidelines | Letairis® (this compound) [letairis.com]
- 24. Letairis® (this compound) | Official HCP Website [letairis.com]
- 25. This compound - Wikipedia [en.wikipedia.org]
- 26. Evaluation of efficacy, safety and tolerability of this compound in Chinese adults with pulmonary arterial hypertension: a prospective open label cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. accessdata.fda.gov [accessdata.fda.gov]
- 28. droracle.ai [droracle.ai]
The Vasoactive Villain: A Technical Guide to the Role of Endothelin-1 in Diseases Targeted by Ambrisentan
This guide provides a deep dive into the multifaceted role of endothelin-1 (ET-1) in the pathophysiology of diseases amenable to treatment with the selective endothelin receptor antagonist, Ambrisentan. Tailored for researchers, scientists, and drug development professionals, this document synthesizes complex signaling pathways, preclinical and clinical data, and detailed experimental methodologies to offer a comprehensive resource on this critical therapeutic target.
I. The Endothelin System: A Potent Regulator of Vascular Homeostasis
The endothelin (ET) system is a pivotal signaling axis in cardiovascular physiology, primarily comprising three 21-amino acid peptides (ET-1, ET-2, and ET-3) and two G-protein coupled receptors (GPCRs), the endothelin A (ETA) and endothelin B (ETB) receptors.[1] ET-1, the most abundant and potent isoform, is predominantly produced by vascular endothelial cells and is recognized as the most powerful endogenous vasoconstrictor discovered to date.[2] Beyond its profound effects on vascular tone, ET-1 is a potent mitogen, stimulating the proliferation of various cell types, and exhibits pro-inflammatory and pro-fibrotic properties.[2][3]
The biological effects of ET-1 are mediated through its binding to ETA and ETB receptors, which are differentially expressed and coupled to distinct downstream signaling cascades. ETA receptors are primarily located on vascular smooth muscle cells, where their activation leads to potent vasoconstriction and cellular proliferation.[4][5] In contrast, ETB receptors are predominantly found on endothelial cells and mediate vasodilation through the release of nitric oxide (NO) and prostacyclin.[4][5] ETB receptors also play a crucial role in the clearance of circulating ET-1.[4][6] Under physiological conditions, a delicate balance between the ETA and ETB receptor-mediated effects maintains vascular homeostasis.
II. The Pathophysiological Role of Endothelin-1 in Disease
An imbalance in the endothelin system, characterized by the overexpression of ET-1 and/or dysregulation of its receptors, is a key driver in the pathogenesis of several cardiovascular and fibrotic diseases.
A. Pulmonary Arterial Hypertension (PAH)
Pulmonary arterial hypertension is a devastating and progressive disease characterized by elevated pulmonary arterial pressure, leading to right heart failure and premature death.[7] A hallmark of PAH is the profound remodeling of the pulmonary arterioles, driven by the proliferation of endothelial and smooth muscle cells, inflammation, and thrombosis.[7]
In patients with PAH, there is a significant overproduction of ET-1 in the pulmonary vasculature, while the expression of vasodilators like nitric oxide and prostacyclin is diminished.[8] This pathological imbalance leads to sustained vasoconstriction and aberrant vascular remodeling, contributing directly to the increased pulmonary vascular resistance seen in PAH.[9] Furthermore, in PAH, there is an increased expression of ETA and smooth muscle ETB receptors, which mediate vasoconstriction, and a decreased expression of endothelial ETB receptors, which are responsible for vasodilation and ET-1 clearance.[7]
B. Fibrotic Diseases
The role of ET-1 extends beyond vascular dysfunction to the pathogenesis of fibrotic disorders, including pulmonary fibrosis.[10] ET-1 is a potent pro-fibrotic mediator that stimulates fibroblast proliferation and differentiation into myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition.[11] In conditions like idiopathic pulmonary fibrosis (IPF), elevated levels of ET-1 are found in the lungs, contributing to the progressive scarring and loss of lung function.[11] ET-1 can also induce the transition of alveolar epithelial cells into fibroblast-like cells, a process known as epithelial-mesenchymal transition, further exacerbating the fibrotic process.[12]
C. Other Cardiovascular Diseases
Elevated levels of ET-1 have been implicated in a range of other cardiovascular conditions, including hypertension, heart failure, and atherosclerosis.[3][13] In these diseases, ET-1 contributes to endothelial dysfunction, inflammation, and vascular remodeling, underscoring its broad impact on cardiovascular health.[3][13]
III. This compound: A Selective Endothelin-A Receptor Antagonist
This compound is an orally active, propanoic acid-based selective ETA receptor antagonist.[14] Its therapeutic efficacy in PAH stems from its high affinity and selective blockade of the ETA receptor, thereby inhibiting the detrimental effects of ET-1, including vasoconstriction and cellular proliferation.[15][16]
A. Mechanism of Action
This compound competitively inhibits the binding of ET-1 to the ETA receptor. By selectively targeting the ETA receptor, this compound mitigates the vasoconstrictive and proliferative signaling pathways mediated by this receptor, while preserving the potentially beneficial functions of the ETB receptor, such as vasodilation and ET-1 clearance.[16] This selectivity is a key feature of this compound's pharmacological profile.
The downstream signaling cascade of ET-1 binding to the ETA receptor is depicted in the following diagram:
Caption: ET-1/ET-A Receptor Signaling Pathway.
B. Pharmacological Profile and Clinical Efficacy
This compound exhibits a high selectivity for the ETA receptor over the ETB receptor.[17] This selectivity has been quantified in various in vitro systems, as summarized in the table below.
| Parameter | ETA Receptor | ETB Receptor | Selectivity Ratio (ETB/ETA) | Reference |
| Ki (nM) | ~0.011 | >4.4 | >400 | [9] |
| Affinity (nM) | ~1 | ~195 | ~195 | [9] |
| Selectivity Ratio | - | - | 200:1 | [17] |
The clinical efficacy of this compound in PAH has been robustly demonstrated in the this compound in Pulmonary Arterial Hypertension, Randomized, Double-Blind, Placebo-Controlled, Multicenter, Efficacy Studies 1 and 2 (ARIES-1 and ARIES-2).[18][19] These pivotal trials showed significant improvements in exercise capacity, as measured by the 6-minute walk distance (6MWD), and other key clinical endpoints.[18][19]
| Study | Treatment Group | Placebo-Corrected Change in 6MWD (meters) | p-value | Reference |
| ARIES-1 | This compound 5 mg | 31 | 0.008 | [18][19] |
| This compound 10 mg | 51 | <0.001 | [18][19] | |
| ARIES-2 | This compound 2.5 mg | 32 | 0.022 | [18][19] |
| This compound 5 mg | 59 | <0.001 | [18][19] |
Furthermore, long-term extension studies of the ARIES trials have demonstrated sustained efficacy and a favorable safety profile for this compound.[20] Hemodynamic parameters in patients treated with this compound also showed significant improvements.
| Hemodynamic Parameter | Change from Baseline | Reference |
| Mean Pulmonary Arterial Pressure (mPAP) | Decreased | [7] |
| Pulmonary Vascular Resistance (PVR) | Decreased | [7] |
| Cardiac Index (CI) | Increased | [7] |
IV. Experimental Protocols for Studying the Endothelin System
A thorough investigation of the endothelin system and the effects of antagonists like this compound requires a suite of well-validated in vitro and in vivo assays.
A. In Vitro Assays
This protocol describes a quantitative sandwich enzyme immunoassay for the measurement of ET-1 in biological fluids.
Principle: A monoclonal antibody specific for ET-1 is pre-coated onto a microplate.[15] Standards and samples are added to the wells, and ET-1 binds to the immobilized antibody.[15] An enzyme-linked monoclonal antibody specific for ET-1 is then added, followed by a substrate solution.[15] The color development is proportional to the amount of ET-1 and is measured spectrophotometrically.[15]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.[15][21]
-
Standard and Sample Addition: Add 100 µL of standard or sample to each well.[21] Cover with an adhesive strip and incubate for 2 hours at 37°C.[21]
-
Washing: Aspirate each well and wash three times with 300 µL of wash buffer.[21]
-
Detection Antibody Addition: Add 100 µL of biotin-conjugated detection antibody to each well.[21] Cover and incubate for 1 hour at 37°C.[21]
-
Washing: Repeat the aspiration and wash step.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP to each well.[21] Cover and incubate for 1 hour at 37°C.[21]
-
Washing: Repeat the aspiration and wash step.
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well.[21] Incubate for 15-30 minutes at 37°C in the dark.[21]
-
Stop Reaction: Add 50 µL of stop solution to each well.[21]
-
Data Acquisition: Read the absorbance at 450 nm within 5 minutes.[21]
This protocol is used to determine the binding affinity of compounds for the ETA and ETB receptors.
Principle: This assay measures the competition between a radiolabeled ligand (e.g., [125I]-ET-1) and an unlabeled test compound (e.g., this compound) for binding to receptors in a cell membrane preparation.[16][22]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing either the human ETA or ETB receptor.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
50 µL of unlabeled test compound at various concentrations.
-
50 µL of radiolabeled ligand (e.g., [125I]-ET-1) at a fixed concentration (typically near its Kd).
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
These assays measure the functional consequences of endothelin receptor activation or inhibition.
Principle: Changes in intracellular second messengers, such as calcium (Ca2+) or inositol monophosphate (IP1), are measured in response to ET-1 stimulation in the presence or absence of a test compound.[3]
Step-by-Step Methodology (Calcium Flux Assay):
-
Cell Plating: Plate cells expressing the target endothelin receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
ET-1 Stimulation: Add a fixed concentration of ET-1 to stimulate the cells.
-
Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Determine the EC50 of ET-1 in the absence and presence of the antagonist to calculate the antagonist's potency (e.g., pA2 value).
Caption: Experimental Workflow for Endothelin Receptor Antagonist Development.
B. In Vivo Models of Pulmonary Arterial Hypertension
Animal models are indispensable for evaluating the preclinical efficacy and safety of endothelin receptor antagonists.
1. Monocrotaline (MCT)-Induced PAH in Rats:
-
Principle: A single subcutaneous injection of monocrotaline, a pyrrolizidine alkaloid, induces endothelial injury in the pulmonary vasculature, leading to the development of PAH over several weeks.
-
Key Features: This model recapitulates many of the pathological features of human PAH, including increased right ventricular systolic pressure (RVSP), right ventricular hypertrophy, and pulmonary vascular remodeling.
2. Hypoxia-Induced PAH:
-
Principle: Chronic exposure of rodents to a hypoxic environment (e.g., 10% oxygen) leads to pulmonary vasoconstriction and vascular remodeling, resulting in PAH.[11]
-
Key Features: This model is particularly relevant for studying the role of hypoxia in the pathogenesis of PAH.
3. Sugen/Hypoxia (SuHx) Model:
-
Principle: This model combines the administration of the VEGF receptor antagonist, Sugen 5416, with chronic hypoxia, resulting in a more severe and angioproliferative form of PAH that closely mimics the plexiform lesions seen in human PAH.
V. Conclusion and Future Perspectives
Endothelin-1 is a validated and critical therapeutic target in diseases characterized by vascular dysfunction and fibrosis, most notably pulmonary arterial hypertension. The development of selective ETA receptor antagonists like this compound represents a significant advancement in the management of PAH, offering improved exercise capacity and clinical outcomes for patients. The in-depth understanding of the ET-1 signaling pathway and the availability of robust preclinical models and assays continue to fuel the discovery and development of novel therapies targeting this important pathway. Future research will likely focus on exploring the therapeutic potential of endothelin receptor antagonists in other fibrotic and cardiovascular diseases, as well as the development of next-generation antagonists with improved efficacy and safety profiles.
VI. References
-
Davenport, A. P., & Kuc, R. E. (2015). Endothelin Receptors and Their Antagonists. Handbook of experimental pharmacology, 225, 17–44. --INVALID-LINK--
-
Barton, M., & Yanagisawa, M. (2008). Endothelin: 30 years from discovery to therapy. Hypertension, 51(4), 825–833. --INVALID-LINK--
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from --INVALID-LINK--
-
McLaughlin, V. V., & Channick, R. N. (2015). This compound: a review of its use in pulmonary arterial hypertension. Therapeutic advances in respiratory disease, 9(3), 112–125. --INVALID-LINK--
-
Vachiéry, J. L., & Galiè, N. (2007). This compound for the treatment of pulmonary arterial hypertension. Expert review of cardiovascular therapy, 5(6), 969–978. --INVALID-LINK--
-
R&D Systems. (n.d.). Endothelin-1 Quantikine ELISA. Retrieved from --INVALID-LINK--
-
Abonia, J. P., & Stenmark, K. R. (2022). Experimental animal models of pulmonary hypertension: Development and challenges. Pulmonary circulation, 12(1), e12030. --INVALID-LINK--
-
Horimasu, Y., & Miyamoto, S. (2011). Endothelin receptor signaling: new insight into its regulatory mechanisms. Journal of pharmacological sciences, 117(2), 71–79. --INVALID-LINK--
-
Zhang, H., & Wang, Y. (2016). Clinical Adverse Effects of Endothelin Receptor Antagonists: Insights From the Meta-Analysis of 4894 Patients From 24 Randomized Double-Blind Placebo-Controlled Clinical Trials. Journal of the American Heart Association, 5(10), e004163. --INVALID-LINK--
-
Jasinska-Stroschein, M., & Ciarka, A. (2024). An updated review of experimental rodent models of pulmonary hypertension and left heart disease. Frontiers in physiology, 15, 1338029. --INVALID-LINK--
-
Abcam. (n.d.). Endothelin 1 ELISA Kit (ab133030). Retrieved from --INVALID-LINK--
-
Ch-A-O-Cha, T., & Kumphune, S. (2023). Endothelin-1 Induces Cell Proliferation and Myofibroblast Differentiation through the ETAR/Gαq/ERK Signaling Pathway in Human Cardiac Fibroblasts. International journal of molecular sciences, 24(5), 4467. --INVALID-LINK--
-
Bylund, D. B. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(5 Pt 1), L421–L429. --INVALID-LINK--
-
Gilead Sciences. (n.d.). ARIES Trials Results. Letairis® (this compound). Retrieved from --INVALID-LINK--
-
Li, A., & Liu, S. (2023). Whole-cell radioligand saturation binding. protocols.io. --INVALID-LINK--
-
de Caestecker, M. (2012). Animal models of pulmonary arterial hypertension: the hope for etiological discovery and pharmacological cure. American journal of physiology. Lung cellular and molecular physiology, 302(10), L947–L963. --INVALID-LINK--
-
Animated biology With arpan. (2019, January 1). IP3 DAG Pathway( Gq signalling) [Video]. YouTube. --INVALID-LINK--
-
Davenport, A. P., & Kuc, R. E. (2015). Endothelin Receptors and Their Antagonists. University of Cambridge. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Human Endothelin-1 (ET-1) ELISA Kit (EIAET1). Retrieved from --INVALID-LINK--
-
Davenport, A. P., & Kuc, R. E. (2015). Selectivity of ET receptor antagonists for ETA versus ETB... ResearchGate. --INVALID-LINK--
-
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. --INVALID-LINK--
-
Correale, M., & Montrone, D. (2018). Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand?. Therapeutic advances in respiratory disease, 12, 1753466618799446. --INVALID-LINK--
-
Gilead Sciences. (2010, March 8). ARIES - this compound in Patients With Moderate to Severe Pulmonary Arterial Hypertension (PAH). ClinicalTrials.gov. --INVALID-LINK--
-
ABclonal. (n.d.). Human Endothelin 1 ELISA Kit (EDN1). Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). PLC-activation by G q @BULLETGTP and DAG and IP 3 signal transduction... [Image]. Retrieved from --INVALID-LINK--
-
Provencher, S., & Bonnet, S. (2022). The Latest in Animal Models of Pulmonary Hypertension and Right Ventricular Failure. Arteriosclerosis, thrombosis, and vascular biology, 42(5), e132–e146. --INVALID-LINK--
-
TW. (n.d.). ETA Human Endothelin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from --INVALID-LINK--
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand Binding Methods Practical Guide and Tips. Scribd. --INVALID-LINK--
-
Galiè, N., & Olschewski, H. (2008). This compound for the Treatment of Pulmonary Arterial Hypertension. Circulation, 117(22), 2916–2925. --INVALID-LINK--
-
ResearchGate. (n.d.). Experimental animal models of pulmonary hypertension: Development and challenges. Retrieved from --INVALID-LINK--
-
Langer, T., & Wolber, G. (2004). Chemical function based pharmacophore generation of endothelin-A selective receptor antagonists. Journal of medicinal chemistry, 47(11), 2825–2834. --INVALID-LINK--
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Endothelin 1 (EDN1). Retrieved from --INVALID-LINK--
-
Wang, Y., & Gu, W. (2000). Endothelin-1 and IP3 induced Ca2+ sparks in pulmonary arterial smooth muscle cells. American journal of physiology. Lung cellular and molecular physiology, 279(4), L681–L690. --INVALID-LINK--
-
American College of Cardiology. (2008). This compound in Pulmonary Arterial Hypertension Efficacy Study 1 and 2 - ARIES 1 and 2. --INVALID-LINK--
-
Galiè, N., & Olschewski, H. (2008). This compound for the treatment of pulmonary arterial hypertension: results of the this compound in pulmonary arterial hypertension, randomized, double-blind, placebo-controlled, multicenter, efficacy (ARIES) study 1 and 2. Circulation, 117(22), 3010–3019. --INVALID-LINK--
-
Galiè, N., & Olschewski, H. (2008). This compound for the treatment of pulmonary arterial hypertension: results of the this compound in pulmonary arterial hypertension, randomized, double-blind, placebo-controlled, multicenter, efficacy (ARIES) study 1 and 2. Circulation, 117(22), 3010–3019. --INVALID-LINK--
-
Kirkby, N. S., & Hadoke, P. W. (2008). The role of endothelin-1 in pulmonary arterial hypertension. British journal of pharmacology, 153(6), 1105–1119. --INVALID-LINK--
References
- 1. Chemical function based pharmacophore generation of endothelin-A selective receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hi-Affi™ In Vitro Cell based Endothelin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a review of its use in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. This compound for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelin receptor signaling: new insight into its regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. This compound in Pulmonary Arterial Hypertension Efficacy Study 1 and 2 - American College of Cardiology [acc.org]
- 18. img.abclonal.com [img.abclonal.com]
- 19. scribd.com [scribd.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. ahajournals.org [ahajournals.org]
- 22. Experimental animal models of pulmonary hypertension: Development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Proliferative Properties of Ambrisentan: A Technical Guide for Researchers
This guide provides an in-depth exploration of the anti-proliferative properties of Ambrisentan, a selective endothelin type A receptor (ETAR) antagonist. It is designed for researchers, scientists, and drug development professionals engaged in oncology and related fields. This document delves into the molecular mechanisms, key signaling pathways, and practical experimental protocols for investigating this compound's potential as an anti-proliferative agent.
Introduction: The Endothelin Axis and its Role in Cellular Proliferation
The endothelin (ET) axis, comprising ET peptides (ET-1, ET-2, and ET-3) and their G protein-coupled receptors (ETAR and ETBR), plays a crucial role in various physiological processes, including vasoconstriction and cell proliferation.[1][2] Endothelin-1 (ET-1), a potent mitogen, is frequently overexpressed in various pathologies, including cancer, where it contributes to tumor growth and progression.[1][3] ET-1 exerts its proliferative effects primarily through the ETAR.[1][4] Upon ET-1 binding, ETAR activates several downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are central regulators of cell cycle progression and survival.[5]
This compound is an FDA-approved selective ETAR antagonist, primarily used for the treatment of pulmonary arterial hypertension (PAH).[2] Its high affinity and selectivity for ETAR make it a valuable tool for dissecting the role of the ET-1/ETAR axis in various disease contexts, including cancer.[6] While initially recognized for its vasodilatory effects, a growing body of evidence suggests that this compound possesses anti-proliferative properties, positioning it as a molecule of interest for oncology research and drug development.[7][8]
Mechanism of Action: How this compound Curtails Proliferation
This compound's anti-proliferative effects stem from its ability to competitively inhibit the binding of ET-1 to ETAR.[2] This blockade disrupts the downstream signaling cascades that drive cell cycle progression. While the primary anti-cancer effects of this compound in some models, such as the 4T1 breast cancer model, have been attributed to the inhibition of migration and invasion rather than direct proliferation, the fundamental role of ET-1 in promoting cell division suggests a context-dependent anti-proliferative activity.[5][9]
The proliferative signals initiated by ET-1 binding to ETAR are transduced through various intracellular pathways. Understanding these pathways is critical for elucidating this compound's mechanism of action.
The MAPK/ERK Pathway
The MAPK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. ET-1 binding to ETAR can lead to the activation of the Ras-Raf-MEK-ERK cascade. Activated ERK (extracellular signal-regulated kinase) translocates to the nucleus and phosphorylates transcription factors that promote the expression of genes essential for cell cycle progression, such as Cyclin D1.[5] Studies have indicated that ETAR blockade can inhibit the activation of the MAPK pathway.[5]
The PI3K/Akt Pathway
The PI3K/Akt pathway is another critical signaling axis that governs cell growth, proliferation, and survival. Activation of ETAR by ET-1 can stimulate PI3K, leading to the phosphorylation and activation of Akt. Activated Akt has numerous downstream targets, including mTOR, which promotes protein synthesis and cell growth, and it can also phosphorylate and inactivate cell cycle inhibitors like p21 and p27.[10][11]
Key Signaling Pathways and Experimental Workflows
To investigate the anti-proliferative effects of this compound, a series of well-defined experimental workflows are necessary. These workflows typically involve in vitro cell culture models, proliferation assays, and molecular biology techniques to probe the underlying signaling pathways.
}
}
Detailed Experimental Protocols
Cell Proliferation Assessment: BrdU Incorporation Assay
The Bromodeoxyuridine (BrdU) incorporation assay is a robust method for quantifying DNA synthesis, a direct measure of cell proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: Treat cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Incubate with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition and Detection: Add a colorimetric substrate (e.g., TMB) and measure the absorbance using a microplate reader. The intensity of the signal is proportional to the amount of BrdU incorporated and, therefore, to the rate of cell proliferation.
Analysis of Cell Cycle Regulators: Western Blotting
Western blotting allows for the detection and quantification of specific proteins involved in cell cycle regulation and signaling pathways.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins such as:
-
Phospho-ERK (p-ERK) and total ERK
-
Phospho-Akt (p-Akt) and total Akt
-
Cyclin D1
-
CDK4/6
-
p21 and p27
-
A loading control (e.g., β-actin or GAPDH)
-
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Gene Expression Analysis: Quantitative Real-Time PCR (RT-qPCR)
RT-qPCR is used to measure the mRNA expression levels of genes involved in proliferation and the ET-1 signaling pathway.
Protocol:
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for target genes such as:
-
CCND1 (Cyclin D1)
-
MKI67 (Ki67)
-
EDNRA (ETAR)
-
A housekeeping gene for normalization (e.g., GAPDH or ACTB)
-
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in gene expression.
Data Interpretation and Expected Outcomes
| Parameter | Expected Outcome with this compound Treatment | Rationale |
| BrdU Incorporation | Decreased | Inhibition of DNA synthesis and cell proliferation. |
| Ki67 Expression | Decreased | Reduction in the number of actively cycling cells. |
| p-ERK / Total ERK Ratio | Decreased | Blockade of the MAPK/ERK signaling pathway. |
| p-Akt / Total Akt Ratio | Decreased | Inhibition of the PI3K/Akt signaling pathway. |
| Cyclin D1 Levels | Decreased | Downregulation of a key G1/S phase transition regulator.[12][13] |
| CDK4/6 Activity | Decreased | Reduced formation of active Cyclin D1-CDK4/6 complexes.[14][15] |
| p21/p27 Levels | Increased or nuclear localization | Potential upregulation or stabilization of CDK inhibitors, leading to cell cycle arrest.[10][11][16][17][18] |
Clinical Perspectives and Future Directions
While this compound is not currently approved for cancer treatment, its potential as an anti-cancer agent, particularly in combination with other therapies, is an active area of research.[7][8] Clinical trials investigating the efficacy of endothelin receptor antagonists in oncology have been conducted, though with mixed results.[5] The future of this compound in oncology may lie in identifying specific cancer subtypes that are highly dependent on the ET-1/ETAR signaling axis for their proliferation and survival. Furthermore, its potential to inhibit neoangiogenesis could provide an additional anti-tumor effect.[7][8]
Conclusion
This compound, through its selective antagonism of the ETAR, presents a compelling avenue for investigating the role of the endothelin axis in cancer cell proliferation. The experimental framework outlined in this guide provides a comprehensive approach to characterizing its anti-proliferative properties and elucidating its mechanism of action. By employing a combination of proliferation assays and molecular analyses, researchers can gain valuable insights into the therapeutic potential of this compound and other ETAR antagonists in oncology.
References
- 1. This compound for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound, an endothelin receptor type A-selective antagonist, inhibits cancer cell migration, invasion, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an endothelin receptor type A-selective antagonist, inhibits cancer cell migration, invasion, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of pulmonary arterial hypertension: role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug for pulmonary hypertension may become an option against cancer [agencia.fapesp.br]
- 8. debuglies.com [debuglies.com]
- 9. researchgate.net [researchgate.net]
- 10. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aberrant expression of cyclin D1 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Degradation strategy of cyclin D1 in cancer cells and the potential clinical application [frontiersin.org]
- 14. Breaking Cancer’s Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cicancer.org [cicancer.org]
- 16. New roles for p21 and p27 cell-cycle inhibitors: a function for each cell compartment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Altered expression of cell cycle regulators p21, p27, and p53 in tumors of salivary glands and paranasal sinuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Repurposed Role of Ambrisentan in Thwarting Cancer Metastasis: A Technical Guide for Researchers
Foreword: A Paradigm Shift in Metastasis Research
For decades, the primary focus of cancer therapy has been the eradication of the primary tumor. However, the stark reality is that the majority of cancer-related mortality stems from metastasis, the spread of cancer cells to distant organs. This guide delves into the promising, yet underexplored, potential of ambrisentan, an FDA-approved drug for pulmonary arterial hypertension, as a novel therapeutic agent to combat metastatic dissemination. We will move beyond a mere description of findings, providing a deep, mechanistic understanding and a practical framework for researchers to rigorously evaluate and potentially translate these preclinical observations into clinical realities. This document is structured to empower researchers with the foundational knowledge, experimental designs, and critical insights necessary to navigate this exciting frontier of cancer biology.
The Endothelin Axis: A Critical Regulator of Malignant Progression
The endothelin (ET) axis, a complex signaling network, plays a pivotal role in a multitude of physiological processes, including vasoconstriction and cell proliferation.[1][2][3] Its dysregulation, however, is increasingly implicated in the pathology of cancer.[2][4] The axis comprises three small peptide ligands (ET-1, ET-2, and ET-3) and two G-protein coupled receptors: the endothelin type A receptor (ETAR) and the endothelin type B receptor (ETBR).[2]
Predominantly, the binding of ET-1 to ETAR triggers a cascade of downstream signaling events that promote tumor growth, survival, invasion, and angiogenesis.[1][3][4][5] This signaling nexus is a critical driver of the epithelial-mesenchymal transition (EMT), a cellular reprogramming event that endows cancer cells with migratory and invasive properties, key hallmarks of metastasis.[6]
Visualizing the ET-1/ETAR Signaling Cascade in Cancer
The following diagram illustrates the key signaling pathways activated by the ET-1/ETAR interaction, leading to enhanced metastatic potential.
Caption: ET-1 binding to ETAR activates multiple downstream pathways promoting cancer progression.
This compound: A Selective ETAR Antagonist with Anti-Metastatic Properties
This compound is an orally bioavailable, propanoic acid-based compound that acts as a selective antagonist of the ETAR.[7] Its high affinity and selectivity for ETAR over ETBR make it a compelling candidate for targeted cancer therapy, as ETBR activation can have opposing, tumor-suppressive effects in some contexts.[2][8] Currently approved for the treatment of pulmonary arterial hypertension, a growing body of preclinical evidence highlights its potential as an anti-metastatic agent.[6][8][9]
Preclinical Evidence of this compound's Efficacy
In vitro studies have consistently demonstrated that this compound can inhibit the migration and invasion of various cancer cell lines, including those from pancreatic, ovarian, and breast cancers, as well as leukemia.[6][8][9][10] Importantly, these effects are often observed at concentrations that do not impact cell viability, suggesting a specific effect on the machinery of metastasis rather than a general cytotoxic effect.[6]
In vivo, research using a murine model of metastatic breast cancer showed that treatment with this compound significantly decreased metastasis to the lungs and liver.[6][9][10] This reduction in metastatic burden was associated with a significant enhancement in animal survival.[6][9] Furthermore, some studies suggest that this compound may also inhibit neoangiogenesis, the formation of new blood vessels that are essential for tumor growth and dissemination.[8][10]
| Cancer Type | Experimental Model | Key Findings | Reference |
| Pancreatic Adenocarcinoma (COLO-357) | In vitro migration assay | Inhibition of spontaneous and induced cell migration. | [6] |
| Ovarian Carcinoma (OvCar3) | In vitro migration/invasion assay | Inhibition of cell migration and invasion. | [6] |
| Breast Adenocarcinoma (MDA-MB-231) | In vitro migration/invasion assay | Inhibition of cell migration and invasion without affecting cell viability. | [6] |
| Promyelocytic Leukemia (HL-60) | In vitro migration/invasion assay | Inhibition of cell migration and invasion. | [6] |
| Metastatic Breast Cancer (4T1) | In vivo murine model | Reduced metastasis to lungs and liver; enhanced animal survival. | [6][9][10] |
Experimental Protocols for Evaluating this compound's Anti-Metastatic Potential
To rigorously assess the anti-metastatic effects of this compound, a multi-pronged experimental approach is essential. The following protocols provide a framework for conducting these investigations.
In Vitro Assessment of Cell Migration and Invasion
3.1.1. The Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess collective cell migration.
Protocol:
-
Cell Seeding: Plate cancer cells in a 6-well plate and grow to a confluent monolayer.
-
Creating the "Wound": Use a sterile 200 µL pipette tip to create a linear scratch in the monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh media containing either vehicle control (e.g., DMSO) or varying concentrations of this compound.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a phase-contrast microscope.
-
Analysis: Quantify the closure of the scratch area over time using image analysis software (e.g., ImageJ). A delay in wound closure in this compound-treated cells compared to control indicates an inhibition of cell migration.
3.1.2. Transwell Invasion Assay (Boyden Chamber)
This assay measures the ability of cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
Protocol:
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free media.
-
Cell Seeding: Suspend cancer cells in serum-free media and seed them into the upper chamber of the insert. The lower chamber should contain media with a chemoattractant (e.g., 10% fetal bovine serum).
-
Treatment: Add vehicle control or this compound to both the upper and lower chambers.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Staining and Quantification: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the underside of the membrane with crystal violet.
-
Analysis: Elute the stain and measure the absorbance, or count the number of stained cells in multiple fields of view under a microscope. A reduction in the number of invading cells in the this compound-treated group indicates an inhibitory effect.
In Vivo Assessment of Metastasis
3.2.1. Orthotopic Murine Model of Metastatic Breast Cancer
This model closely recapitulates the progression of human breast cancer.
Protocol:
-
Cell Implantation: Surgically implant metastatic breast cancer cells (e.g., 4T1 or MDA-MB-231) into the mammary fat pad of female immunodeficient mice.
-
Treatment Regimen: Once tumors are established, randomize the mice into control and treatment groups. Administer this compound or vehicle control daily via oral gavage.
-
Tumor Growth Monitoring: Measure primary tumor volume twice weekly using calipers.
-
Metastasis Assessment: At the end of the study, harvest the lungs, liver, and other potential metastatic sites.
-
Histological Analysis: Fix the tissues in formalin, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to identify and quantify metastatic nodules.
-
Survival Study: In a separate cohort, monitor the survival of the mice in each treatment group.
Visualizing the Experimental Workflow
The following diagram outlines the key stages of a preclinical study evaluating this compound.
Caption: A streamlined workflow for the preclinical evaluation of this compound's anti-metastatic effects.
Future Directions and Clinical Translation
While the preclinical data for this compound is compelling, several critical questions must be addressed before its clinical utility in oncology can be established.
-
Clinical Trials: Rigorous, well-designed clinical trials are the next logical step.[10] These trials should initially focus on safety and tolerability in cancer patients, followed by efficacy studies in specific cancer types with a high propensity for metastasis.[11]
-
Combination Therapies: Investigating this compound in combination with standard-of-care chemotherapies or other targeted agents could reveal synergistic effects and overcome potential resistance mechanisms.
-
Biomarker Discovery: Identifying predictive biomarkers of response to this compound will be crucial for patient stratification and personalized medicine approaches. This could involve assessing ETAR expression levels or specific genomic signatures in tumors.
-
Long-Term Effects: The long-term safety and efficacy of this compound in the context of cancer treatment need to be thoroughly evaluated.
Conclusion
The repurposing of this compound as an anti-metastatic agent represents a promising and innovative strategy in the fight against cancer. Its well-defined mechanism of action, oral bioavailability, and established safety profile in other indications provide a strong rationale for its further investigation in oncology. The in-depth technical guide provided here offers a comprehensive framework for researchers to contribute to this exciting and potentially impactful area of cancer research. The journey from preclinical discovery to clinical application is arduous, but the potential to offer new hope to patients with metastatic disease makes it a path well worth pursuing.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Role of the endothelin axis and its antagonists in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Endothelin receptor antagonists in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound for the treatment of pulmonary arterial hypertension: results of the this compound in pulmonary arterial hypertension, randomized, double-blind, placebo-controlled, multicenter, efficacy (ARIES) study 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. debuglies.com [debuglies.com]
- 9. This compound, an endothelin receptor type A-selective antagonist, inhibits cancer cell migration, invasion, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug for pulmonary hypertension may become an option against cancer [agencia.fapesp.br]
- 11. Trial opens to evaluate a potential anti-metastasis compound | Center for Cancer Research [ccr.cancer.gov]
Methodological & Application
Ambrisentan: A Researcher's Guide to In Vitro Experimental Design and Application
Introduction: Understanding Ambrisentan's Mechanism and In Vitro Significance
This compound is a potent and highly selective antagonist of the endothelin A (ET-A) receptor, a key player in vasoconstriction and cell proliferation.[1][2] Primarily utilized in the treatment of pulmonary arterial hypertension (PAH), this compound's mechanism of action revolves around blocking the binding of endothelin-1 (ET-1) to the ET-A receptor.[1] This targeted inhibition prevents the downstream signaling cascades that lead to smooth muscle contraction and proliferation, making it a valuable tool for in vitro research in cardiovascular diseases, oncology, and fibrosis.[1][3]
The selectivity of this compound for the ET-A receptor over the ET-B receptor is a critical aspect of its pharmacological profile. While ET-A receptor activation is predominantly associated with vasoconstriction and mitogenesis, the ET-B receptor has a dual role, including the clearance of ET-1 and mediating vasodilation through nitric oxide and prostacyclin release.[1] this compound's high affinity for the ET-A receptor allows researchers to dissect the specific roles of this receptor subtype in various cellular processes.[2]
This comprehensive guide provides detailed protocols and technical insights for designing and executing in vitro studies with this compound, ensuring scientific integrity and reproducible results.
Core Principles for In Vitro Studies with this compound
Successful in vitro experiments with this compound hinge on careful planning and consideration of key variables. The following principles provide a framework for robust experimental design.
Cell Line Selection and Culture
The choice of cell line is paramount and should be dictated by the research question and the expression of the ET-A receptor.
-
Endothelial Cells: Human Pulmonary Artery Endothelial Cells (hPAECs) are a relevant model for studying the effects of this compound on endothelial function, particularly in the context of pulmonary hypertension.[4][5]
-
Cancer Cell Lines: A variety of cancer cell lines have been utilized to investigate the anti-migratory and anti-invasive properties of this compound. These include:
-
Smooth Muscle Cells: A10 vascular smooth muscle cells are a suitable model for investigating the effects of this compound on endothelin-induced calcium mobilization.[7]
General Cell Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
This compound Preparation and Concentration Range
Proper preparation and selection of this compound concentrations are crucial for obtaining meaningful data.
-
Solubility: this compound is soluble in DMSO and ethanol.[2] For most in vitro assays, a stock solution is prepared in DMSO and then further diluted in culture medium to the desired working concentrations. It is critical to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Concentration Range: The effective concentration of this compound will vary depending on the cell line and the specific assay.
-
Functional Assays: For functional assays, such as the inhibition of ET-1 induced vasoconstriction, concentrations in the nanomolar to low micromolar range are typically effective.[1]
-
Cell-Based Assays: For cell-based assays like migration and invasion, concentrations up to 100 µM have been used without significant cytotoxicity in some cancer cell lines.[6] It is essential to perform a dose-response curve to determine the optimal, non-toxic concentration for each cell line and experimental setup.
-
Key In Vitro Experimental Protocols
This section provides detailed, step-by-step protocols for common in vitro assays used to characterize the effects of this compound.
Cell Viability and Cytotoxicity Assay
This assay is a critical first step to determine the concentration range of this compound that does not induce cell death, ensuring that observed effects in other assays are not due to toxicity.
Protocol:
-
Cell Seeding: Seed cells (e.g., 5,000 cells/well for MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability assay using a commercially available kit (e.g., MTT, XTT, or CellTiter-Glo®).
-
Data Analysis: Measure the absorbance or luminescence according to the manufacturer's instructions and calculate the percentage of cell viability relative to the vehicle control. This will help determine the IC50 value if cytotoxicity is observed.
| Parameter | Recommendation |
| Cell Line | MDA-MB-231, hPAECs, or other relevant cell lines |
| Seeding Density | 5,000 - 10,000 cells/well (96-well plate) |
| This compound Conc. | 0.1 - 100 µM (or higher, based on preliminary data) |
| Incubation Time | 24, 48, 72 hours |
| Assay | MTT, XTT, CellTiter-Glo® |
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the collective migration of a cell monolayer.
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate to create a confluent monolayer.
-
Scratch: Once confluent, create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at various time points thereafter (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at each time point and calculate the percentage of wound closure.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cells to invade through a basement membrane matrix, a key step in metastasis.
Protocol:
-
Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel®.
-
Cell Seeding: Seed cells (e.g., 1 x 10^5 MDA-MB-231 cells) in serum-free medium containing this compound or vehicle control into the upper chamber.
-
Chemoattractant: Fill the lower chamber with complete medium (containing FBS) to act as a chemoattractant.
-
Incubation: Incubate for 24-48 hours.
-
Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with crystal violet. Count the number of stained cells in several microscopic fields.
Endothelin Receptor A (ET-A) Functional Assays
These assays directly measure the antagonistic effect of this compound on the ET-A receptor.
This ex vivo assay uses isolated arterial rings to measure the functional antagonism of this compound.
Protocol:
-
Tissue Preparation: Isolate and mount arterial rings (e.g., rabbit aorta or human pulmonary artery) in an organ bath containing physiological salt solution.[1]
-
Equilibration: Allow the tissue to equilibrate under a resting tension.
-
This compound Incubation: Incubate the arterial rings with different concentrations of this compound or vehicle for a defined period.
-
ET-1 Stimulation: Generate a cumulative concentration-response curve to ET-1.
-
Data Analysis: Measure the contractile force and determine the rightward shift in the ET-1 concentration-response curve in the presence of this compound to calculate its pA2 value.
This assay measures the ability of this compound to block ET-1-induced increases in intracellular calcium, a key second messenger in ET-A receptor signaling.[7][8]
Protocol:
-
Cell Loading: Load cells (e.g., A10 vascular smooth muscle cells) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[8]
-
This compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle.
-
ET-1 Stimulation: Stimulate the cells with a sub-maximal concentration of ET-1.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.
-
Data Analysis: Quantify the inhibition of the ET-1-induced calcium peak by this compound.
Signaling Pathway Analysis
This compound's antagonism of the ET-A receptor impacts several downstream signaling pathways involved in cell proliferation, survival, and migration.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical regulator of cell growth and differentiation. ET-1 is known to activate this pathway through the ET-A receptor.
Western Blot for Phospho-ERK:
-
Cell Treatment: Treat cells with ET-1 in the presence or absence of this compound for various time points.
-
Lysis: Lyse the cells and collect the protein extracts.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. ET-1 can activate this pathway via the ET-A receptor.
Luciferase Reporter Assay for NF-κB Activation:
-
Transfection: Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Treatment: Treat the transfected cells with ET-1 in the presence or absence of this compound.
-
Lysis and Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activation.[9][10][11]
Data Presentation and Visualization
Clear presentation of data is essential for interpreting and communicating research findings.
Quantitative Data Summary
| Parameter | This compound Value | Reference |
| ET-A Receptor Ki (human) | ~1 nM | [2] |
| ET-B Receptor Ki (human) | ~195 nM | [2] |
| IC50 (rat heart) | 0.251 nM | [1] |
| IC50 (rat bladder) | 0.316 nM | [1] |
| IC50 (rat kidney) | 0.398 nM | [1] |
| Cytotoxicity (MDA-MB-231) | No significant effect up to 100 µM | [6] |
| Cytotoxicity (4T1) | No significant effect up to 100 µM | [6] |
Visualizing Signaling Pathways and Workflows
Conclusion and Future Directions
This compound's high selectivity for the ET-A receptor makes it an invaluable pharmacological tool for in vitro research. The protocols and principles outlined in this guide provide a robust framework for investigating the cellular and molecular effects of ET-A receptor antagonism in a variety of biological systems. By carefully selecting appropriate cell models, optimizing experimental conditions, and employing a range of functional and cell-based assays, researchers can generate high-quality, reproducible data to advance our understanding of the role of the endothelin system in health and disease. Future in vitro studies could explore the long-term effects of this compound on cellular phenotypes, its potential synergistic effects with other therapeutic agents, and its impact on more complex in vitro models such as 3D organoids and microfluidic devices.
References
- 1. caymanchem.com [caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an endothelin receptor type A-selective antagonist, inhibits cancer cell migration, invasion, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of endothelin-mediated calcium mobilization in vascular smooth muscle cells by isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
Dosing Regimen for Ambrisentan in Rat Models of Pulmonary Arterial Hypertension: An Application Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dosing of Ambrisentan in preclinical rat models of Pulmonary Arterial Hypertension (PAH). This guide is designed to offer not just protocols, but also the scientific rationale behind the experimental choices, ensuring methodological integrity and reproducibility.
Introduction: The Role of this compound in PAH Research
Pulmonary Arterial Hypertension (PAH) is a devastating disease characterized by progressive pulmonary vascular remodeling and vasoconstriction, leading to increased pulmonary vascular resistance, right ventricular (RV) failure, and premature death.[1][2] Animal models are indispensable for investigating the pathophysiology of PAH and for the preclinical evaluation of new therapeutic agents.[1][3]
This compound is a potent, orally active, and selective endothelin type-A (ETA) receptor antagonist.[4] In PAH, the endothelin-1 (ET-1) system is significantly upregulated.[5] ET-1, a powerful vasoconstrictor and smooth muscle mitogen, exerts its pathological effects primarily through the ETA receptor.[5][6] By selectively blocking this receptor, this compound inhibits downstream signaling pathways that lead to vasoconstriction and vascular remodeling, making it a cornerstone therapy for PAH.[6] Its selectivity for the ETA receptor is a key feature, as it spares the ETB receptor, which is involved in vasodilation and the clearance of ET-1 from circulation.[5]
Mechanism of Action: Selective ETA Receptor Antagonism
Understanding the molecular pathway is critical for designing and interpreting studies involving this compound. The diagram below illustrates the pivotal role of the endothelin system in PAH and the specific point of intervention for this compound.
References
- 1. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 2. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medsafe.govt.nz [medsafe.govt.nz]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. discovery.researcher.life [discovery.researcher.life]
Application Note: A Guide to Cell Viability Assays for Ambrisentan Toxicity Screening
Introduction
Ambrisentan is a selective endothelin receptor type A (ETA) antagonist utilized in the treatment of pulmonary arterial hypertension (PAH).[1][2] It functions by blocking the vasoconstrictive effects of endothelin-1, primarily in the pulmonary vasculature, leading to vasodilation and a reduction in pulmonary vascular pressure.[1][3] While generally well-tolerated, concerns regarding hepatotoxicity have been associated with the class of endothelin receptor antagonists.[2][4][5] Although the incidence of elevated serum aminotransferases with this compound is low, in vitro toxicity screening remains a crucial step in preclinical drug development to identify potential liabilities early.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of cell viability assays for screening this compound-induced toxicity, with a focus on hepatotoxicity. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for key methodologies, and discuss data interpretation to ensure the generation of robust and reliable results.
Choosing the Right Assay: A Multifaceted Approach
The selection of an appropriate cell viability assay is paramount for obtaining meaningful data. A single assay provides only one perspective on cell health. Therefore, a multi-parametric approach, utilizing assays that probe different cellular mechanisms, is highly recommended to build a comprehensive toxicity profile. The choice of assay should be guided by the suspected mechanism of toxicity. For this compound, potential mechanisms of hepatotoxicity could involve mitochondrial dysfunction and oxidative stress.[6][7][8][9][10][11][12][13]
Here, we compare three commonly used cell viability assays, each interrogating a different aspect of cellular health:
| Assay | Principle | Measures | Advantages | Limitations |
| MTT/XTT/MTS | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[14][15] | Mitochondrial metabolic activity.[14] | Well-established, cost-effective, and suitable for high-throughput screening.[14] | Can be influenced by changes in cellular metabolism that are not directly linked to viability.[14] The reagents themselves can be cytotoxic.[14] |
| LDH Release | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[16][17][18][19] | Cell membrane integrity (cytotoxicity).[17] | Direct measure of cell death (necrosis). Simple and reliable colorimetric or fluorometric detection.[19] | Less sensitive for detecting apoptosis, which may not always involve membrane rupture. End-point assay. |
| ATP-Based (e.g., CellTiter-Glo®) | Quantitation of ATP, the principal energy currency of the cell, using a luciferase-based reaction.[20][21][22] | Intracellular ATP levels, an indicator of metabolically active cells.[20][22] | Highly sensitive, rapid, and amenable to high-throughput screening.[20][22][23] Strong correlation with the number of viable cells.[21] | ATP levels can be affected by metabolic state changes independent of cell death. |
| alamarBlue™ (Resazurin) | Reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.[24][25][26] | Cellular reducing capacity (metabolic activity).[24] | Non-lytic, allowing for kinetic monitoring of cell health over time.[26] Highly sensitive and can be multiplexed with other assays.[27] | Signal can be influenced by the presence of reducing agents in the test compound or culture medium. |
To logically select the most appropriate assay, the following workflow can be considered:
Caption: A workflow for selecting cell viability assays.
Potential Signaling Pathways in this compound-Induced Hepatotoxicity
While the precise mechanisms of this compound-induced liver injury are not fully elucidated, research on endothelin receptor antagonists and drug-induced liver injury (DILI) in general points towards the involvement of mitochondrial dysfunction and oxidative stress.[6][7][8][9][10][11][12][13] Endothelin-1 itself has been shown to exacerbate cardiomyocyte injury during mitochondrial dysfunction.[12] Blockade of the endothelin receptor, conversely, has been demonstrated to reverse mitochondrial dysfunction in some contexts.[7] However, off-target effects or the specific metabolic profile of this compound in hepatocytes could potentially lead to mitochondrial impairment.
Drug-induced mitochondrial dysfunction can lead to a cascade of detrimental events, including a decrease in ATP production, an increase in the generation of reactive oxygen species (ROS), and the initiation of apoptotic cell death pathways.[6][8] This increased ROS can cause oxidative stress, leading to damage of cellular components like lipids, proteins, and DNA.[6][9]
Caption: Potential pathways of this compound toxicity.
Experimental Protocols
Here, we provide detailed protocols for three recommended assays for an initial screen of this compound's hepatotoxicity. It is crucial to use an appropriate liver cell model, such as the human hepatoma cell line HepG2 or the more metabolically active HepaRG™ cells.[28][29]
Protocol 1: alamarBlue™ (Resazurin) Cell Viability Assay
This assay measures the reducing power of living cells.[24]
Materials:
-
alamarBlue™ HS or alamarBlue™ reagent
-
Hepatocytes (e.g., HepG2)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well, black, clear-bottom microplates
-
Multi-channel pipette
-
Plate reader capable of measuring fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm)[25][26]
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[25] Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Assay Reagent Addition: Add alamarBlue™ reagent to each well, equal to 10% of the culture volume (10 µL for a 100 µL culture volume).[25][27][30]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.[24][26][27] Incubation time may need to be optimized for your specific cell type and density.[25]
-
Measurement: Read the fluorescence at an excitation of 560 nm and emission of 590 nm.[25][26] Alternatively, measure absorbance at 570 nm and 600 nm (as a reference wavelength).[25][26]
Data Analysis:
-
Subtract the background fluorescence/absorbance (wells with medium and alamarBlue™ but no cells).
-
Express the results as a percentage of the vehicle control.
-
Plot the percentage of viable cells against the log of the this compound concentration to determine the IC₅₀ value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged plasma membranes.[17]
Materials:
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, Abcam)
-
Hepatocytes (e.g., HepG2)
-
Complete cell culture medium
-
This compound stock solution
-
96-well, flat-bottom microplates
-
Lysis buffer (usually included in the kit, e.g., 10X Lysis Solution)
-
Stop solution (if required by the kit)
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit (e.g., 490 nm and 680 nm).[19]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the alamarBlue™ protocol. Ensure to set up the following controls:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with lysis buffer (add 1-2 hours before the end of the incubation period).
-
Background Control: Medium only.
-
-
Incubation: Incubate the plate for the desired exposure time at 37°C, 5% CO₂.
-
Sample Collection: Centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Assay Reaction: Add the LDH reaction mixture (as prepared according to the kit's instructions) to each well containing the supernatant.[19]
-
Incubation: Incubate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.[18][19]
-
Stop Reaction (if applicable): Add the stop solution if required by the kit.[19]
-
Measurement: Measure the absorbance at the specified wavelengths (e.g., 490 nm, with 680 nm as a reference).[19]
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP as a measure of metabolically active cells.[20][22]
Materials:
-
CellTiter-Glo® 2.0 Assay kit (or similar ATP-based assay)
-
Hepatocytes (e.g., HepG2)
-
Complete cell culture medium
-
This compound stock solution
-
96-well, opaque-walled microplates (suitable for luminescence)
-
Luminometer
Procedure:
-
Assay Plate Preparation: Follow steps 1 and 2 from the alamarBlue™ protocol, using opaque-walled plates.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® reagent to room temperature before use.[31]
-
Assay Reagent Addition: After the desired incubation period with this compound, remove the plates from the incubator and allow them to equilibrate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[20]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
Measurement: Measure the luminescence using a luminometer.[20]
Data Analysis:
-
Subtract the background luminescence (wells with medium and reagent but no cells).
-
Express the results as a percentage of the vehicle control.
-
Plot the percentage of viable cells against the log of the this compound concentration to determine the IC₅₀ value.
Conclusion
The selection of appropriate cell viability assays is a critical component of in vitro toxicity screening for drugs like this compound. By employing a multi-parametric approach that probes different aspects of cell health, such as metabolic activity, membrane integrity, and intracellular ATP levels, researchers can obtain a more comprehensive and reliable assessment of potential hepatotoxicity. The protocols detailed in this application note provide a solid foundation for initiating these studies. Careful execution of these assays, coupled with thoughtful data analysis, will yield valuable insights into the safety profile of this compound and other drug candidates in development.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: a review of its use in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Letairis): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Hepatic safety of this compound alone and in combination with tadalafil: a post-hoc analysis of the AMBITION trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Oxidative Stress in Drug-Induced Liver Injury (DILI): From Mechanisms to Biomarkers for Use in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective endothelin receptor blockade reverses mitochondrial dysfunction in canine heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidant stress, mitochondria, and cell death mechanisms in drug-induced liver injury: Lessons learned from acetaminophen hepatotoxicity | Semantic Scholar [semanticscholar.org]
- 9. Role of oxidative stress and endoplasmic reticulum stress in drug-induced liver injury [explorationpub.com]
- 10. mdpi.com [mdpi.com]
- 11. Oxidative Stress in Drug-Induced Liver Injury (DILI): From Mechanisms to Biomarkers for Use in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endothelin-1 stimulates cardiomyocyte injury during mitochondrial dysfunction in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endothelin Receptors, Mitochondria and Neurogenesis in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 17. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 21. fishersci.com [fishersci.com]
- 22. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]
- 23. ATP-based cell viability assay is superior to trypan blue exclusion and XTT assay in measuring cytotoxicity of anticancer drugs Taxol and Imatinib, and proteasome inhibitor MG-132 on human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. allevi3d.com [allevi3d.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. Cell-based assay using glutathione-depleted HepaRG and HepG2 human liver cells for predicting drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. preprints.org [preprints.org]
- 30. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 31. youtube.com [youtube.com]
Application Notes & Protocols: Ambrisentan and Tadalafil Combination Therapy in Pulmonary Arterial Hypertension (PAH)
An in-depth guide for researchers, scientists, and drug development professionals on the application and study of ambrisentan in combination with tadalafil for the treatment of Pulmonary Arterial Hypertension (PAH).
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Dual-Pathway Blockade in PAH
Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by vasoconstriction and remodeling of the pulmonary arteries.[1] This leads to a significant increase in pulmonary vascular resistance (PVR), subsequent right ventricular (RV) failure, and ultimately, death.[2][3] The pathophysiology of PAH is complex, involving multiple signaling pathways, most notably the endothelin (ET), nitric oxide (NO), and prostacyclin pathways.[1]
Historically, treatment has focused on targeting a single pathway with monotherapy. However, given the multifaceted nature of the disease, a paradigm shift towards upfront combination therapy has demonstrated superior outcomes. The combination of this compound, a selective endothelin type-A (ETA) receptor antagonist, and tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor, targets two distinct and crucial pathways involved in PAH pathogenesis. This dual approach has been clinically proven to be more effective than monotherapy in delaying disease progression and reducing hospitalizations.[4][5][6]
These application notes provide a comprehensive guide to understanding the synergistic mechanism of this combination and implementing robust preclinical protocols to evaluate its efficacy and safety.
Pharmacology and Synergistic Mechanism of Action
To design meaningful experiments, it is critical to understand how this compound and tadalafil work together. Their efficacy is not merely additive but synergistic, a concept rooted in their distinct but complementary molecular targets.
-
This compound: This is a high-affinity antagonist selective for the ETA receptor, which is predominantly found on vascular smooth muscle cells. The primary ligand for this receptor, endothelin-1 (ET-1), is a potent vasoconstrictor and mitogen.[7] By blocking the ETA receptor, this compound inhibits ET-1-mediated vasoconstriction and smooth muscle proliferation. Crucially, its selectivity spares the ETB receptor, which is present on endothelial cells and mediates vasodilation via nitric oxide (NO) production.
-
Tadalafil: This drug inhibits PDE5, the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the vascular smooth muscle cells of the lungs.[7][8] The NO pathway, activated by various stimuli including ET-1 binding to endothelial ETB receptors, stimulates soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels lead to smooth muscle relaxation and vasodilation. By preventing cGMP breakdown, tadalafil potentiates this vasodilatory signaling.
The Synergistic Effect: The synergy arises from this compound's unique selectivity. By blocking only the ETA receptor, this compound stops the primary vasoconstrictive signal of ET-1 while allowing ET-1 to continue stimulating the endothelial ETB receptor. This ETB stimulation promotes NO production, which in turn generates cGMP. Tadalafil then enhances the effect of this cGMP by preventing its degradation, leading to a more profound and sustained vasodilation than either agent could achieve alone.[9]
Caption: Synergistic signaling pathways of this compound and tadalafil in pulmonary vasculature.
Clinical Evidence Summary: The AMBITION Study
The cornerstone of evidence for this combination therapy comes from the A mbrisentan and T adalafil in Patients with Pulmonar y Arterial Hypertension (AMBITION) trial. This landmark randomized, double-blind study demonstrated that upfront combination therapy was superior to monotherapy in treatment-naïve PAH patients.[4][6]
| Endpoint | Combination Therapy vs. Pooled Monotherapy | Reference |
| Primary Endpoint (Time to Clinical Failure) | 50% risk reduction (HR: 0.502) | [4][5] |
| PAH-Related Hospitalization | 63% risk reduction (HR: 0.372) | [10] |
| Disease Progression | 49% risk reduction vs. This compound alone (HR: 0.551 vs tadalafil) | [11] |
| 6-Minute Walk Distance (6MWD) at 24 Weeks | Median increase of 49.0 m from baseline (vs. 23.8 m for monotherapy) | [12] |
| N-terminal pro-brain natriuretic peptide (NT-proBNP) | 60% median reduction from baseline (vs. 44-50% for monotherapy) | [13] |
Clinical failure was a composite of all-cause death, hospitalization for worsening PAH, disease progression, or unsatisfactory long-term clinical response.
Preclinical Evaluation: Protocols and Methodologies
A robust preclinical program is essential to explore novel therapeutic combinations, understand their mechanisms, and justify clinical development. The following protocols provide a framework for evaluating the combination of this compound and tadalafil.
Experimental Workflow for In Vivo Efficacy Studies
A well-structured in vivo study is critical to assess the therapeutic potential of the combination therapy in a disease-relevant animal model.
Caption: A typical experimental workflow for preclinical evaluation in a rat model of PAH.
Protocol: In Vivo Efficacy in the Monocrotaline (MCT) Rat Model
The MCT rat model is a widely used and well-characterized model for PAH, inducing robust pulmonary vascular remodeling and right ventricular hypertrophy.[14][15]
Objective: To determine if combination therapy with this compound and tadalafil improves cardiopulmonary hemodynamics and attenuates right ventricular hypertrophy more effectively than either monotherapy.
Methodology:
-
Animal Model Induction:
-
Use male Sprague-Dawley rats (200-250g).
-
Administer a single subcutaneous injection of monocrotaline (60 mg/kg) to induce PAH.[14] A control group should receive a saline injection.
-
Allow 14 days for the disease to develop, characterized by increased pulmonary pressure and RV hypertrophy.
-
-
Treatment Groups and Administration:
-
On day 14 post-MCT injection, randomize animals into four treatment groups (n=8-10 per group):
-
Group 1: Vehicle (e.g., 0.5% methylcellulose)
-
Group 2: this compound (e.g., 10 mg/kg/day)
-
Group 3: Tadalafil (e.g., 10 mg/kg/day)
-
Group 4: this compound (10 mg/kg/day) + Tadalafil (10 mg/kg/day)
-
-
Administer compounds daily via oral gavage for 14 consecutive days.
-
-
Endpoint Assessments (Day 28):
-
Hemodynamic Measurements:
-
Right Ventricular Hypertrophy Assessment:
-
Following hemodynamic measurements, euthanize the animal and excise the heart.
-
Dissect the atria and large vessels.
-
Separate the right ventricular free wall (RV) from the left ventricle plus septum (LV+S).[3][17]
-
Weigh the sections separately and calculate the Fulton's Index (RV / (LV+S)) as a measure of RV hypertrophy.[3][17]
-
-
Lung Histopathology (Optional):
-
Perfuse and fix the lungs.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Assess the degree of muscularization of small pulmonary arterioles.
-
-
Self-Validation and Causality: This protocol is self-validating by including both vehicle and monotherapy control groups. A statistically significant improvement in the combination group over both the vehicle and monotherapy groups demonstrates a superior therapeutic effect. The use of both a functional endpoint (RVSP) and a morphological endpoint (Fulton's Index) provides a comprehensive assessment of the treatment's impact on the disease.
Protocol: In Vitro Synergy Assessment in Isolated Pulmonary Arteries
This protocol directly tests the synergistic vasorelaxant effects of the two drugs on vascular tissue.[9]
Objective: To quantify the relaxation response of pre-constricted rat pulmonary artery rings to this compound, tadalafil, and their combination.
Methodology:
-
Tissue Preparation:
-
Euthanize a healthy Sprague-Dawley rat and excise the lungs.
-
Under a dissecting microscope, carefully isolate intrapulmonary arteries.
-
Cut the arteries into 2-3 mm rings.
-
Mount the rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 at 37°C.
-
-
Experimental Procedure:
-
Equilibrate rings for 60 minutes under a resting tension of ~1g.
-
Induce a stable contraction using Endothelin-1 (e.g., 8 nmol/L). This mimics the pathological vasoconstriction in PAH.
-
Once a plateau in contraction is reached, add the test compounds cumulatively or in single doses.
-
Generate concentration-response curves for:
-
This compound alone
-
Tadalafil alone
-
This compound + Tadalafil in combination
-
-
Record changes in isometric tension. Relaxation is expressed as a percentage of the initial ET-1-induced contraction.
-
Data Analysis and Interpretation: A synergistic effect is demonstrated if the relaxation induced by the combination is significantly greater than the calculated additive effect of the individual drugs at the same concentrations.[9] This experiment directly validates the mechanistic hypothesis for the drug combination.
Non-Clinical Safety and Toxicology Considerations
When developing a combination therapy, regulatory agencies require an assessment of its safety profile. The strategy is typically guided by a case-by-case scientific approach.[18][19]
Objective: To identify any potential for exacerbated toxicity or novel toxicities arising from the co-administration of this compound and tadalafil.
Protocol Outline: 4-Week Rodent Combination Toxicity Study
-
Study Design:
-
Use a relevant rodent species (e.g., Sprague-Dawley rat).
-
Include four groups: Vehicle control, this compound alone (at a high dose), tadalafil alone (at a high dose), and the combination of both at high doses.
-
The duration can range from 2 to 13 weeks, with 4 weeks being a common duration for supporting early clinical trials.[18][20]
-
-
Endpoints:
-
In-life Observations: Daily clinical signs, weekly body weight, and food consumption.
-
Clinical Pathology (Terminal): Hematology and serum clinical chemistry.
-
Anatomic Pathology (Terminal): Full gross necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.
-
Rationale: The primary consideration is whether the drugs share common target organs of toxicity or have the potential for pharmacokinetic interactions that could increase exposure and lead to adverse effects.[18] Since both this compound and tadalafil are well-characterized, the focus is on identifying unexpected synergistic toxicity rather than repeating the full toxicology profile of each drug. The results of this study are critical for the overall risk assessment before proceeding to human trials.
References
- 1. This compound and Tadalafil combination therapy for pulmonary [stlukes.com.ph]
- 2. Combination Treatment for Fatal Lung Disease Shows Promise | URMC Newsroom [urmc.rochester.edu]
- 3. Comprehensive Echocardiographic Assessment of Right Ventricle Function in a Rat Model of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gilead.com [gilead.com]
- 5. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. atsjournals.org [atsjournals.org]
- 8. Frontiers | Efficacy and safety of endothelin receptor antagonists, phosphodiesterase type 5 Inhibitors, and prostaglandins in pediatric pulmonary arterial hypertension: A network meta-analysis [frontiersin.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Initial combination therapy with this compound + tadalafil on pulmonary arterial hypertension‒related hospitalization in the AMBITION trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AMBITION Trial Results| Letairis® (this compound) [letairis.com]
- 12. FDA approves combo therapy for pulmonary hypertension | MDedge [medauth2.mdedge.com]
- 13. Initial combination therapy of this compound and tadalafil in connective tissue disease-associated pulmonary arterial hypertension (CTD-PAH) in the modified intention-to-treat population of the AMBITION study: post hoc analysis | Annals of the Rheumatic Diseases [ard.bmj.com]
- 14. ahajournals.org [ahajournals.org]
- 15. fortunejournals.com [fortunejournals.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Echocardiographic markers of pulmonary hemodynamics and right ventricular hypertrophy in rat models of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Non-clinical combination toxicology studies: strategy, examples and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Non-clinical combination toxicology studies: strategy, examples and future perspective [jstage.jst.go.jp]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: Establishing a Monocrotaline-Induced Pulmonary Hypertension Model for Ambrisentan Testing
Introduction: The Scientific Rationale and Clinical Relevance
Pulmonary Arterial Hypertension (PAH) is a devastating and progressive disease characterized by the remodeling of small pulmonary arteries, leading to a significant increase in pulmonary vascular resistance, right ventricular failure, and ultimately, premature death.[1][2] The complexity of PAH pathophysiology necessitates the use of robust and reproducible animal models to investigate disease mechanisms and evaluate novel therapeutic agents. The monocrotaline (MCT)-induced pulmonary hypertension (PH) model in rats is a widely utilized and well-characterized preclinical tool that recapitulates many key features of the human disease.[1][3][4]
MCT, a pyrrolizidine alkaloid, is metabolically activated in the liver to a reactive pyrrole, dehydromonocrotaline.[5] This active metabolite is selectively toxic to pulmonary artery endothelial cells, initiating a cascade of events including endothelial dysfunction, inflammation, and subsequent proliferation of pulmonary artery smooth muscle cells.[1][3][6][7] This pathological remodeling leads to luminal narrowing of the pulmonary arterioles, increased pulmonary arterial pressure, and consequent right ventricular hypertrophy (RVH) and dysfunction.[5][7]
Ambrisentan is a selective endothelin receptor antagonist (ERA) with a high affinity for the endothelin type A (ETA) receptor.[8][9][10] Endothelin-1 (ET-1) is a potent vasoconstrictor and mitogen that plays a crucial role in the pathogenesis of PAH.[10][11] By blocking the ETA receptor, this compound inhibits the deleterious effects of ET-1, leading to vasodilation, reduced smooth muscle cell proliferation, and a decrease in pulmonary vascular resistance.[9][10][11] Its efficacy in improving exercise capacity and delaying clinical worsening in PAH patients has been demonstrated in numerous clinical trials.[2][12][13][14]
This guide provides a comprehensive, step-by-step protocol for establishing a monocrotaline-induced pulmonary hypertension model in rats and its application in evaluating the therapeutic efficacy of this compound. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest ethical standards in animal research.
Ethical Considerations and Regulatory Compliance
All animal experiments must be conducted in strict accordance with institutional and national guidelines for the care and use of laboratory animals.[15][16][17][18] It is imperative to obtain approval from the Institutional Animal Care and Use Committee (IACUC) prior to initiating any studies.[19] The principles of the "Three Rs" (Replacement, Reduction, and Refinement) should be a guiding framework for all experimental designs.[16] Furthermore, transparent and comprehensive reporting of in vivo experiments is essential for scientific validity and reproducibility; therefore, adherence to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines is strongly recommended.[20][21][22][23][24]
Experimental Design and Workflow
A well-structured experimental design is paramount for obtaining meaningful and interpretable data. The following diagram illustrates a typical workflow for evaluating this compound in the MCT-induced PH model.
Figure 1: Experimental workflow for this compound testing in the MCT-induced PH model.
Materials and Methods
Animal Model
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Weight: 180-200 g
-
Supplier: Reputable commercial vendor (e.g., Charles River, Taconic)
-
Housing: Individually ventilated cages (IVCs) with a 12-hour light/dark cycle, controlled temperature (22 ± 2°C), and humidity (55 ± 10%).[15] Standard chow and water should be available ad libitum.
Reagents and Therapeutics
-
Monocrotaline (MCT): (Sigma-Aldrich, Cat. No. C2401 or equivalent). Prepare a sterile solution in 0.9% saline, adjusted to a neutral pH with 1N HCl.
-
This compound: (Selleckchem, Cat. No. S1049 or equivalent). Prepare a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Anesthetics: Isoflurane for inhalation anesthesia, and a combination of ketamine/xylazine or sodium pentobarbital for terminal procedures.
-
Saline: Sterile 0.9% sodium chloride solution.
-
Formalin: 10% neutral buffered formalin for tissue fixation.
-
Histology Reagents: Paraffin, hematoxylin and eosin (H&E) stain, and elastic van Gieson (EVG) stain.
Equipment
-
Animal weighing scale
-
Syringes and needles (various gauges)
-
Animal restrainers
-
Pressure transducer and data acquisition system for hemodynamic measurements (e.g., Millar, ADInstruments)
-
Micro-catheter for right heart catheterization
-
Surgical instruments for dissection
-
Microscope with a digital camera for histology
-
Image analysis software
Protocols
Part 1: Induction of Pulmonary Hypertension with Monocrotaline
-
Animal Acclimatization: Upon arrival, allow the rats to acclimate to the facility for a minimum of 7 days before any experimental procedures.
-
MCT Preparation: On the day of induction, prepare a fresh solution of MCT in sterile 0.9% saline at a concentration that allows for the administration of the desired dose in a volume of approximately 1 mL/kg. A commonly used dose is a single subcutaneous injection of 60 mg/kg.[3][4]
-
MCT Administration (Day 0):
-
Weigh each rat accurately.
-
Gently restrain the animal.
-
Administer a single subcutaneous injection of MCT (60 mg/kg) in the dorsal neck region.
-
The control group should receive an equivalent volume of sterile saline.
-
-
Post-Injection Monitoring:
Part 2: this compound Administration
-
Treatment Groups: At a minimum, the study should include the following groups:
-
Control + Vehicle: Saline injection on Day 0, daily vehicle administration.
-
MCT + Vehicle: MCT injection on Day 0, daily vehicle administration.
-
MCT + this compound: MCT injection on Day 0, daily this compound administration.
-
-
Dosing and Administration:
-
Vehicle Preparation: The vehicle for this compound should be prepared fresh daily or as per stability data.
Efficacy Evaluation
The following assessments are typically performed at the study endpoint (e.g., Day 28).
Hemodynamic Assessment: Right Ventricular Systolic Pressure (RVSP)
-
Anesthesia: Anesthetize the rat with isoflurane (2-3% in oxygen).
-
Surgical Preparation:
-
Place the rat in a supine position.
-
Make a small incision in the neck to expose the right jugular vein.
-
-
Catheterization:
-
Data Acquisition: Record the RVSP for a stable period of at least 5 minutes.
-
Data Analysis: Calculate the mean RVSP for each animal.
Assessment of Right Ventricular Hypertrophy: Fulton's Index
-
Euthanasia and Heart Excision: Following hemodynamic measurements, euthanize the animal via an approved method (e.g., overdose of anesthetic followed by exsanguination). Immediately excise the heart.
-
Dissection:
-
Weighing:
-
Gently blot the tissues dry and weigh the RV and LV+S separately.
-
-
Calculation: Calculate Fulton's Index as the ratio of the RV weight to the LV+S weight (RV / (LV+S)).[30][31][32] An increase in this index is indicative of right ventricular hypertrophy.[28]
Histological Analysis of Pulmonary Vasculature
-
Tissue Fixation:
-
Perfuse the lungs with saline followed by 10% neutral buffered formalin via the pulmonary artery.
-
Immerse the lungs in 10% neutral buffered formalin for at least 24 hours.
-
-
Tissue Processing and Staining:
-
Morphometric Analysis:
-
Capture images of small pulmonary arteries (50-100 µm in diameter) at high magnification.
-
Using image analysis software, measure the vessel wall thickness and luminal diameter.[35]
-
Calculate the percentage of medial wall thickness: [(External Diameter - Internal Diameter) / External Diameter] x 100.
-
Data Presentation and Interpretation
Quantitative Data Summary
| Group | n | RVSP (mmHg) | Fulton's Index (RV/(LV+S)) | % Medial Wall Thickness |
| Control + Vehicle | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MCT + Vehicle | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MCT + this compound | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 1: Example of a data summary table. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences between groups.
Visualizing the Mechanisms of Action
The following diagrams illustrate the pathogenic mechanism of MCT-induced PH and the therapeutic intervention by this compound.
Figure 2: Pathogenic mechanism of Monocrotaline-induced Pulmonary Hypertension.
Figure 3: Mechanism of action of this compound in Pulmonary Hypertension.
Conclusion and Future Directions
The monocrotaline-induced pulmonary hypertension model provides a robust and clinically relevant platform for the preclinical evaluation of novel therapeutic agents like this compound. By carefully following the detailed protocols outlined in this guide, researchers can generate reliable and reproducible data to support the development of new treatments for this life-threatening disease. Future studies could incorporate more advanced imaging techniques, such as echocardiography, to non-invasively monitor disease progression and cardiac function over time.[36][37] Additionally, molecular analyses of lung and heart tissues can provide further insights into the mechanisms of drug action and disease pathophysiology.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Monocrotaline Induces Endothelial Injury and Pulmonary Hypertension by Targeting the Extracellular Calcium–Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low Dose Monocrotaline Causes a Selective Pulmonary Vascular Lesion in Male and Female Pneumonectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. ahajournals.org [ahajournals.org]
- 7. A comprehensive review: the evolution of animal models in pulmonary hypertension research; are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. This compound for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review of pulmonary arterial hypertension: role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. services.anu.edu.au [services.anu.edu.au]
- 16. Ethical to using rats in the scientific researches - MedCrave online [medcraveonline.com]
- 17. forskningsetikk.no [forskningsetikk.no]
- 18. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The ethical considerations of rat research: A personal reflection — The Lamron [thelamron.com]
- 20. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 21. Home | ARRIVE Guidelines [arriveguidelines.org]
- 22. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 23. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]
- 24. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 25. publications.ersnet.org [publications.ersnet.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Echocardiographic markers of pulmonary hemodynamics and right ventricular hypertrophy in rat models of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 29. journals.physiology.org [journals.physiology.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Remodeling of rat pulmonary artery induced by chronic smoking exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. Frontiers | Echocardiographic assessment and new advances of right ventricle function in rats with pulmonary hypertension [frontiersin.org]
- 37. Comprehensive Echocardiographic Assessment of Right Ventricle Function in a Rat Model of Pulmonary Arterial Hypertension [jove.com]
Cardiac Magnetic Resonance Imaging Protocol for Assessing Ambrisentan Treatment Effects in Pulmonary Arterial Hypertension
An Application Guide by Gemini
For Researchers, Scientists, and Drug Development Professionals
Introduction: Rationale and Objectives
Pulmonary Arterial Hypertension (PAH) is a progressive disease characterized by elevated pulmonary artery pressure, which imposes a significant afterload on the right ventricle (RV).[1] This sustained pressure overload leads to RV remodeling, dysfunction, and eventual failure, the primary determinant of mortality in PAH patients.[2][3] Ambrisentan, a selective endothelin receptor antagonist (ERA), is a targeted therapy for PAH. It works by blocking the effects of endothelin-1 (ET-1), a potent vasoconstrictor and smooth muscle mitogen, which is upregulated in PAH.[4][5] By selectively antagonizing the endothelin type A (ETA) receptor, this compound promotes pulmonary vasodilation, reduces pulmonary vascular resistance, and consequently lessens the hemodynamic burden on the RV.[6][7]
Assessing the therapeutic efficacy of this compound requires a precise, reproducible, and comprehensive evaluation of its effects on cardiac structure and function. Cardiac Magnetic Resonance (CMR) imaging has emerged as the non-invasive gold standard for quantifying RV volumes, mass, and function due to its high accuracy, reproducibility, and superior tissue contrast without reliance on geometric assumptions.[3][8][9][10] Its robustness makes it an ideal tool for longitudinal monitoring in clinical research and drug development.[3][11]
This document provides a detailed, field-proven CMR protocol designed to quantitatively assess the cardiac effects of this compound treatment. It outlines the scientific basis for sequence selection, provides step-by-step acquisition and analysis workflows, and details the key imaging biomarkers for evaluating therapeutic response.
Scientific Foundation: Mechanism of Action and Expected Cardiac Impact
Understanding the mechanism of this compound is crucial for designing an effective imaging protocol. ET-1 mediates its detrimental effects in PAH—vasoconstriction and cellular proliferation—primarily through the ETA receptor located on vascular smooth muscle cells.[5] this compound's high selectivity for the ETA receptor inhibits this pathway.[6] This targeted action is expected to induce specific, measurable changes in the cardiovascular system.
Anticipated Therapeutic Effects Measurable by CMR:
-
Improved RV Function: By reducing pulmonary artery pressure and vascular resistance, this compound decreases the RV afterload. This should lead to an improvement in RV systolic function, quantified by an increase in the Right Ventricular Ejection Fraction (RVEF).[12]
-
Reverse RV Remodeling: The sustained reduction in pressure overload is expected to halt or reverse the pathological remodeling of the right ventricle. This can be measured as a decrease in RV end-diastolic and end-systolic volumes (RVEDV, RVESV) and RV mass.[12]
-
Normalization of Ventricular Morphology: Chronic RV pressure overload causes the interventricular septum to flatten and bow into the left ventricle (LV), impairing LV function. Successful treatment should lead to a reduction in this septal flattening.
-
Changes in Myocardial Tissue Characteristics: Chronic strain on the RV can lead to myocardial fibrosis. Advanced CMR techniques like Late Gadolinium Enhancement (LGE) and T1 mapping can detect and quantify these tissue-level changes, which may be modified by effective therapy.[13][14][15]
Figure 1. Mechanism of this compound in PAH and its effects on the right ventricle.
Comprehensive CMR Imaging Protocol
This protocol is designed for a 1.5T or 3T CMR scanner equipped with a dedicated phased-array cardiac coil. Consistency in scanner platform, field strength, and protocol parameters is critical for longitudinal studies.
Part 1: Patient Preparation and Planning
-
Patient Screening: Ensure the patient has no contraindications to MRI (e.g., incompatible metallic implants) or gadolinium-based contrast agents (e.g., severe renal insufficiency, eGFR <30 mL/min/1.73m²).
-
ECG Gating: Place vector-ECG leads carefully to ensure a clean and stable signal for cardiac gating, which is essential for minimizing motion artifacts.
-
Localizers: Acquire multi-slice, multi-planar scout images (axial, sagittal, coronal) to localize the heart.
-
Standard Cardiac Planes: From the localizers, plan the standard cardiac long-axis views:
-
Vertical Long-Axis (2-Chamber View): Aligned through the left ventricular apex and the center of the mitral valve.
-
Horizontal Long-Axis (4-Chamber View): Aligned through the apexes of both ventricles and the centers of the mitral and tricuspid valves.[16]
-
These views are fundamental for planning the subsequent, more specific sequences.
-
Part 2: Core Imaging Sequences
The following sequences should be performed at baseline (pre-treatment) and at follow-up to assess treatment response.
Figure 2. Recommended CMR workflow for this compound treatment assessment.
1. Ventricular Function and Morphology: Cine Imaging
-
Sequence: Balanced Steady-State Free Precession (bSSFP).
-
Rationale: bSSFP provides a high signal-to-noise ratio and excellent contrast between the myocardium and the blood pool, making it the reference standard for volumetric analysis.[2]
-
Protocol:
-
Short-Axis Stack: Acquire a contiguous stack of cine images covering both ventricles from the atrioventricular valve plane through to the apex. This is the primary dataset for volumetric quantification.[17][18]
-
Slice Thickness: 8 mm
-
Interslice Gap: 0-2 mm (to achieve 10 mm spacing)
-
Temporal Resolution: < 45 ms
-
-
Long-Axis Cines: Acquire 4-chamber, 2-chamber, and RV outflow tract (RVOT) views.[16][18] These are crucial for qualitative assessment of wall motion and valvular function.
-
2. Hemodynamics: Phase-Contrast Velocity Mapping (PC-CMR)
-
Sequence: 2D Phase-Contrast Gradient Echo (PC-GRE).
-
Rationale: PC-CMR non-invasively quantifies blood flow and velocity, allowing for the calculation of stroke volume, cardiac output, and shunt/regurgitant fractions.[19][20][21] It provides direct hemodynamic data that complements the morphological assessment.
-
Protocol:
-
Pulmonary Artery Flow: Prescribe a through-plane acquisition perpendicular to the main pulmonary artery, just distal to the pulmonary valve.[20][21]
-
Velocity Encoding (Venc): Set just above the expected peak velocity (typically 80-150 cm/s in PAH) to avoid aliasing. An initial Venc scout can be used for optimization.
-
Temporal Resolution: 30-40 phases per cardiac cycle.
-
-
Aortic Flow (Optional but Recommended): An equivalent acquisition perpendicular to the ascending aorta can be used to calculate the systemic cardiac output and assess shunts (Qp:Qs ratio).
-
3. Myocardial Tissue Characterization: LGE and T1/ECV Mapping
-
Contrast Administration: Administer a gadolinium-based contrast agent (e.g., Gadobutrol) at a standard dose (0.1-0.2 mmol/kg).
-
Rationale: These sequences probe the myocardial tissue composition. Chronic pressure overload in PAH is associated with diffuse fibrosis, particularly at the RV insertion points, which can be detected by these advanced techniques.[13][14] T1 mapping is particularly sensitive to diffuse interstitial changes that may precede overt scar formation visible on LGE.[22][23]
-
Protocol:
-
Late Gadolinium Enhancement (LGE):
-
Timing: Acquire images 10-15 minutes post-contrast injection.
-
Sequence: 2D Inversion-Recovery Gradient Echo (IR-GRE).
-
Inversion Time (TI): Use a TI-scouting sequence (e.g., Look-Locker) to precisely null the signal from healthy myocardium. Note that the optimal TI for the thin RV wall may differ slightly from the LV.[24]
-
Planes: Acquire images in the same orientations as the cine short-axis and long-axis views.
-
-
T1 Mapping / ECV:
-
Sequence: Modified Look-Locker Inversion Recovery (MOLLI) or similar mapping sequence.[23]
-
Timing: Acquire maps before and ~15 minutes after contrast administration. A blood sample for hematocrit is required to calculate the Extracellular Volume (ECV) fraction.
-
Planes: Typically acquired at basal, mid-ventricular, and apical short-axis levels.
-
-
Quantitative Analysis and Key Biomarkers
Analysis should be performed using validated cardiac analysis software. Consistency in contouring methodology is paramount for reproducibility.
Step-by-Step Analysis Workflow:
-
Load Data: Import the short-axis cine stack into the analysis software.
-
Identify Cardiac Phases: Identify the end-diastolic (largest cavity volume) and end-systolic (smallest cavity volume) frames.
-
Contour Tracing:
-
On each short-axis slice, manually trace the RV endocardial and epicardial borders at both end-diastole and end-systole.[17]
-
Key Consideration: Papillary muscles and trabeculations are typically included in the blood pool volume for consistency.[17] The basal slice should be carefully selected at the level of the tricuspid valve.
-
-
Calculate Parameters: The software will use the summation of disks method (Simpson's rule) on the traced contours to automatically calculate the primary and derived parameters.[2][25]
-
Analyze PC-CMR Data: Draw a region of interest (ROI) around the lumen of the pulmonary artery on the PC-CMR magnitude images. The software will apply this ROI to the phase images to generate a flow-time curve and calculate hemodynamic parameters.[26]
-
Analyze LGE and T1/ECV:
-
LGE: Qualitatively assess for hyperenhancement, particularly at the RV insertion points.[27] Quantify the LGE volume and express it as a percentage of total RV mass.
-
T1/ECV: Draw ROIs in the RV free wall, interventricular septum, and RV insertion points on the pre- and post-contrast T1 maps to obtain values.[23] Calculate ECV using the formula: ECV = (1 - Hematocrit) * (ΔR1myocardium / ΔR1blood pool) where R1 = 1/T1.
-
Table of Key CMR Biomarkers for this compound Treatment
| Parameter | Abbreviation | Significance in PAH | Expected Change with this compound | CMR Sequence |
| RV Function | ||||
| RV Ejection Fraction | RVEF | Key indicator of global systolic function; strong prognostic marker. | Increase | Cine (bSSFP) |
| RV Stroke Volume | RVSV | Volume of blood pumped per beat; reflects pump efficiency. | Increase | Cine / PC-CMR |
| RV Remodeling | ||||
| RV End-Diastolic Volume Index | RVEDVi | Measure of RV preload and dilatation, indexed to BSA. | Decrease | Cine (bSSFP) |
| RV End-Systolic Volume Index | RVESVi | Measure of residual volume after contraction, indexed to BSA. | Decrease | Cine (bSSFP) |
| RV Mass Index | RVMi | Marker of hypertrophy due to pressure overload, indexed to BSA. | Decrease | Cine (bSSFP) |
| LV Interaction | ||||
| LV Ejection Fraction | LVEF | Can be compromised by septal bowing and reduced RV output. | Increase/Stabilize | Cine (bSSFP) |
| Interventricular Septal Curvature | - | Reflects the RV-to-LV pressure gradient. | Normalization (less flattening) | Cine (bSSFP) |
| Tissue Characterization | ||||
| Native T1 Time | T1 | Elevated with diffuse myocardial fibrosis or edema. | Decrease/Stabilize | T1 Mapping |
| Extracellular Volume | ECV | Quantifies the expansion of the extracellular space (fibrosis). | Decrease/Stabilize | T1 Mapping |
| Late Gadolinium Enhancement | LGE | Presence indicates focal replacement fibrosis/scar. | No new LGE / Regression (long-term) | LGE (IR-GRE) |
Conclusion
This standardized CMR protocol provides a robust framework for assessing the cardiac effects of this compound in patients with PAH. By combining morphological, functional, hemodynamic, and tissue characterization sequences, it offers a comprehensive evaluation of therapeutic response. The primary endpoints of improved RVEF and reverse RV remodeling (decreased volumes and mass) are powerful indicators of treatment efficacy. Advanced techniques like T1/ECV mapping may offer earlier and more sensitive insights into the impact of therapy on the myocardial tissue itself. Adherence to a consistent and quantitative imaging protocol is essential for generating the high-quality data needed to advance the understanding and application of targeted PAH therapies in both research and clinical development.
References
- 1. Cardiac Magnetic Resonance in Pulmonary Hypertension—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Right Ventricular Function—a State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magnetic resonance imaging in pulmonary hypertension: an overview of current applications and future perspectives | Swiss Medical Weekly [smw.ch]
- 4. This compound for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces pulmonary arterial hypertension but does not stimulate alveolar and vascular development in neonatal rats with hyperoxic lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Quantification of Right Ventricular Size and Function from Contrast-Enhanced Three-Dimensional Echocardiographic Images | Thoracic Key [thoracickey.com]
- 9. MRI Is the Preferred Method for Evaluating Right Ventricular Size and Function in Patients with Congenital Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Magnetic resonance imaging in pulmonary hypertension: an overview of current applications and future perspectives | Swiss Medical Weekly [smw.ch]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Long-term Outcomes with this compound Monotherapy in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 14. Myocardial T1-mapping and extracellular volume in pulmonary arterial hypertension: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mrimaster.com [mrimaster.com]
- 17. benthamopenarchives.com [benthamopenarchives.com]
- 18. Standardized cardiovascular magnetic resonance imaging (CMR) protocols, society for cardiovascular magnetic resonance: board of trustees task force on standardized protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scmr.org [scmr.org]
- 20. mrimaster.com [mrimaster.com]
- 21. MR phase-contrast imaging in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. Late Gadolinium Enhancement of the right ventricular myocardium: Is it really different from the left ? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cardiovascular Magnetic Resonance Assessment of Right Ventricular Anatomy and Function | Radiology Key [radiologykey.com]
- 26. Assessment of differential branch pulmonary blood flow: a comparative study of phase contrast magnetic resonance imaging and radionuclide lung perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Significance of Late Gadolinium Enhancement at Right Ventricular Attachment to Ventricular Septum in Patients With Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring 6-Minute Walk Distance in Ambrisentan Clinical Trials
Introduction: The Role of the 6-Minute Walk Test in Evaluating Ambrisentan Efficacy
Pulmonary arterial hypertension (PAH) is a progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and premature death. This compound, a selective endothelin type-A receptor antagonist, mitigates the vasoconstrictive and proliferative effects of endothelin-1, a key contributor to the pathophysiology of PAH. By blocking these receptors, this compound leads to dilation of pulmonary arteries, reducing the strain on the right ventricle and improving cardiac function.
A primary goal of PAH therapy is to enhance a patient's functional capacity and quality of life. The 6-minute walk test (6MWT) has historically been a cornerstone in assessing these parameters in clinical trials for PAH therapies, including this compound. This non-invasive, submaximal exercise test measures the distance a patient can walk in six minutes, providing a reliable and reproducible assessment of their functional status and response to treatment. The U.S. Food and Drug Administration (FDA) has recognized the 6-minute walk distance (6MWD) as a primary endpoint in many pivotal PAH clinical trials, leading to the approval of numerous therapies.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized measurement of the 6MWD in clinical trials evaluating this compound. Adherence to a rigorous and uniform protocol is paramount to ensure the integrity and comparability of data across different study sites and trials.
Scientific Rationale: Connecting this compound's Mechanism to Improved 6MWD
The rationale for using the 6MWT as an endpoint in this compound trials is grounded in the drug's mechanism of action and its physiological effects on patients with PAH.
-
Pathophysiology of Exercise Limitation in PAH: In PAH, increased pulmonary vascular resistance (PVR) leads to an inability to augment cardiac output sufficiently during physical exertion. This results in symptoms like dyspnea (shortness of breath) and fatigue, which severely limit exercise capacity.
-
This compound's Therapeutic Effect: this compound, by selectively blocking endothelin-A receptors, induces vasodilation in the pulmonary arteries. This leads to a reduction in PVR, decreased pulmonary artery pressure, and an improved ability of the right ventricle to pump blood.
-
Translating Physiological Improvement to Functional Gain: The hemodynamic improvements brought about by this compound are expected to translate into an enhanced ability to perform physical activities. The 6MWT directly measures this functional improvement by quantifying the distance a patient can walk, which is a reflection of their overall exercise tolerance. Clinical trials have consistently demonstrated that this compound significantly improves 6MWD in patients with PAH.
Caption: this compound's mechanism leading to improved 6MWD.
Standardized Protocol for the 6-Minute Walk Test
This protocol is synthesized from the American Thoracic Society (ATS) guidelines and best practices observed in major PAH clinical trials to ensure data quality and consistency.
I. Pre-Test Preparation and Environment
-
Testing Environment:
-
The test should be conducted indoors in a long, flat, straight, and enclosed corridor with a hard surface.
-
The walking course must be 30 meters (approximately 100 feet) in length. The length of the corridor should be marked every 3 meters.
-
The turnaround points should be clearly marked with cones. A starting line should be marked on the floor.
-
The area should have minimal foot traffic and be free of obstacles.
-
-
Equipment:
-
Stopwatch or timer.
-
Mechanical lap counter.
-
Two cones to mark the ends of the course.
-
A chair placed at the starting point for pre- and post-test rest.
-
Pulse oximeter for measuring heart rate and oxygen saturation (SpO2).
-
Sphygmomanometer and stethoscope for blood pressure measurement.
-
Borg Dyspnea Scale chart.
-
Emergency equipment, including a source of oxygen and an automated external defibrillator (AED), should be readily accessible.
-
-
Patient Preparation:
-
Patients should wear comfortable clothing and appropriate walking shoes.
-
Any usual walking aids (e.g., cane, walker) should be used during the test.
-
Patients should continue their usual medical regimen. A light meal is permissible before the test.
-
Vigorous exercise should be avoided for at least two hours prior to the test.
-
The patient should rest in a chair near the starting position for at least 10 minutes before the test begins.
-
II. Test Procedure: A Step-by-Step Guide
-
Baseline Measurements (Pre-Walk):
-
After the 10-minute rest period, measure and record the patient's blood pressure, heart rate, and SpO2.
-
Ask the patient to rate their baseline dyspnea and fatigue using the Borg scale.
-
-
Patient Instructions:
-
The administrator should read the standardized instructions to the patient in a clear and consistent manner for every test.
-
Standardized Script: "The object of this test is to walk as far as possible for 6 minutes. You will walk back and forth in this hallway. Six minutes is a long time to walk, so you will be exerting yourself. You will probably get out of breath or become exhausted. You are permitted to slow down, to stop, and to rest as necessary. You may lean against the wall while resting, but resume walking as soon as you are able. You
-
Assessing Hemodynamic Changes with Ambrisentan and Tadalafil Co-administration: An Application Note and Protocol Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the hemodynamic changes associated with the co-administration of Ambrisentan and Tadalafil. This combination therapy is a cornerstone in the management of Pulmonary Arterial Hypertension (PAH), and a thorough understanding of its effects on cardiovascular physiology is paramount for both preclinical and clinical research. This document offers detailed protocols, explains the underlying scientific rationale, and provides expected quantitative outcomes based on established clinical and preclinical data.
Introduction: The Rationale for Dual-Pathway Blockade in Pulmonary Arterial Hypertension
Pulmonary Arterial Hypertension (PAH) is a progressive disease characterized by elevated pulmonary vascular resistance (PVR) leading to right ventricular failure and, ultimately, death[1]. The pathophysiology of PAH involves multiple pathways, including the overactive endothelin system and impaired nitric oxide signaling[1][2].
This compound, a selective endothelin receptor type A (ETA) antagonist, and Tadalafil, a long-acting phosphodiesterase-5 (PDE5) inhibitor, target these two distinct and crucial pathways[3][4].
-
This compound's Mechanism: Endothelin-1 (ET-1) is a potent vasoconstrictor and smooth muscle mitogen[2][5]. In PAH, elevated ET-1 levels contribute to increased PVR. This compound selectively blocks the ETA receptor, preventing ET-1 from mediating its detrimental vasoconstrictive and proliferative effects[3][5]. This selective blockade is thought to preserve the beneficial effects of ETB receptor activation, which include vasodilation via nitric oxide and prostacyclin release[3][6].
-
Tadalafil's Mechanism: The nitric oxide (NO) signaling pathway plays a key role in vasodilation. NO stimulates soluble guanylate cyclase to produce cyclic guanosine monophosphate (cGMP), a second messenger that promotes smooth muscle relaxation. PDE5 is an enzyme that degrades cGMP[7]. Tadalafil inhibits PDE5, leading to increased intracellular cGMP levels, enhanced vasodilation in the pulmonary vasculature, and a reduction in right ventricular afterload[4][7].
The co-administration of this compound and Tadalafil provides a synergistic approach by simultaneously blocking a key vasoconstrictor pathway and potentiating a critical vasodilator pathway. Clinical studies have demonstrated that upfront combination therapy with this compound and Tadalafil leads to significant improvements in hemodynamics, functional status, and clinical outcomes in patients with PAH compared to monotherapy[8][9][10][11].
Signaling Pathway Overview
The following diagram illustrates the interplay between the endothelin and nitric oxide pathways and the points of intervention for this compound and Tadalafil.
Caption: Interaction of Endothelin and Nitric Oxide Pathways in PAH.
Experimental Protocols for Hemodynamic Assessment
The following protocols are designed for preclinical assessment in rodent models of PAH, a common platform for initial efficacy testing. These can be adapted for larger animal models with appropriate modifications.
Experimental Workflow
Caption: Preclinical Experimental Workflow for Hemodynamic Assessment.
In Vivo Hemodynamic Assessment in a Rodent Model of PAH
Expertise & Experience: The use of conscious, freely moving animals with radiotelemetry is ideal for minimizing the confounding effects of anesthesia on hemodynamic parameters[12]. However, for terminal, in-depth cardiac functional analysis, pressure-volume (PV) loop analysis under carefully controlled anesthesia provides invaluable data on cardiac mechanics[13]. The choice between open- and closed-chest approaches for PV loop analysis depends on the specific research question and the need for terminal procedures[13].
Trustworthiness: To ensure data integrity, it is crucial to have a sufficient acclimatization period for the animals post-surgery and to maintain consistent anesthetic depth during measurements. All surgical procedures should be performed under aseptic conditions to prevent infection, which can independently alter hemodynamic status.
Protocol: Right Heart Catheterization and Pressure-Volume Loop Analysis
-
Animal Model: Induce PAH in adult male rats (e.g., Sprague-Dawley or Wistar) using established methods such as a single subcutaneous injection of monocrotaline or chronic exposure to hypoxia.
-
Anesthesia and Surgical Preparation:
-
Anesthetize the animal with an appropriate anesthetic agent (e.g., isoflurane).
-
Place the animal on a heating pad to maintain body temperature.
-
Perform a tracheotomy and mechanically ventilate the animal.
-
For right heart catheterization, expose the right external jugular vein.
-
For left ventricular PV loop analysis, expose the right carotid artery for retrograde catheter insertion or perform a thoracotomy for direct apical insertion[13].
-
-
Catheterization and Data Acquisition:
-
Insert a pressure-transducer catheter (e.g., Millar SPR-320 for rats) into the right jugular vein and advance it through the right atrium and ventricle into the pulmonary artery to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
For PV loop analysis, insert a pressure-volume catheter into the left ventricle.
-
Allow the animal to stabilize for a period before recording baseline hemodynamic data.
-
-
Data Recording and Analysis:
-
Record pressure and volume signals using a data acquisition system (e.g., PowerLab with LabChart software).
-
Measure the following parameters:
-
Heart Rate (HR)
-
Right Ventricular Systolic Pressure (RVSP)
-
Mean Pulmonary Arterial Pressure (mPAP)
-
Left Ventricular End-Systolic Pressure (LVESP)
-
Left Ventricular End-Diastolic Pressure (LVEDP)
-
Stroke Volume (SV)
-
Cardiac Output (CO) (CO = SV x HR)[14]
-
Ejection Fraction (EF)
-
-
-
Calculation of Pulmonary Vascular Resistance (PVR):
-
PVR is calculated using the formula: PVR = (mPAP - PCWP) / CO, where PCWP is the pulmonary capillary wedge pressure (often estimated by LVEDP in animal models)[15][16][17][18].
-
PVR is typically expressed in Wood units (mmHg/L/min) or dynes·s·cm⁻⁵[15][17][19]. To convert Wood units to dynes·s·cm⁻⁵, multiply by 80[17].
-
Data Presentation and Expected Outcomes
The co-administration of this compound and Tadalafil is expected to result in significant improvements in key hemodynamic parameters. The following tables summarize representative data from clinical studies, which can serve as a benchmark for preclinical investigations.
Table 1: Expected Hemodynamic Changes with this compound and Tadalafil Co-administration
| Hemodynamic Parameter | Baseline (Mean ± SD or Median [IQR]) | Post-Treatment (Mean ± SD or Median [IQR]) | Expected Change | Reference |
| Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | 50 ± 13 | 45 ± 15 | Decrease | [9] |
| Pulmonary Vascular Resistance (PVR) (Wood units) | 10.7 ± 5.8 | 7.7 ± 4.4 | Decrease | [9] |
| Cardiac Index (CI) (L/min/m²) | 2.5 ± 0.9 | 3.0 ± 1.0 | Increase | [9] |
| Right Atrial Pressure (RAP) (mmHg) | 9 ± 9 | 7 ± 4 | Decrease | [9] |
Data adapted from a retrospective analysis of newly diagnosed PAH patients treated for 12 months.
Table 2: Hemodynamic Improvements in Scleroderma-Associated PAH
| Hemodynamic Parameter | Baseline (Median [IQR]) | 36 Weeks (Median [IQR]) | Expected Change | Reference |
| Pulmonary Vascular Resistance (PVR) (Wood units) | 6.9 [4.0-12.9] | 3.1 [2.0-5.7] | Significant Decrease | [8][20] |
| Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | 48 [37-64] | 38 [30-50] | Significant Decrease | [20] |
| Cardiac Index (CI) (L/min/m²) | 2.1 [1.7-2.6] | 2.8 [2.4-3.5] | Significant Increase | [20] |
| Right Atrial Pressure (RAP) (mmHg) | 12 [6-18] | 7 [4-11] | Significant Decrease | [20] |
Data from a prospective, multicenter, open-label trial in treatment-naive patients with Scleroderma-associated PAH.
Concluding Remarks
The combination of this compound and Tadalafil offers a robust therapeutic strategy for PAH by targeting two key pathophysiological pathways. The protocols and expected outcomes detailed in this guide provide a solid foundation for researchers to design and execute studies aimed at elucidating the hemodynamic effects of this combination therapy. Rigorous experimental design, precise surgical techniques, and accurate data analysis are essential for generating reliable and translatable results that can further our understanding of PAH and contribute to the development of improved therapeutic interventions.
References
- 1. This compound and Tadalafil combination therapy for pulmonary [stlukes.com.ph]
- 2. This compound for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Tadalafil for Treatment of Pulmonary Hypertension: Mechanisms, Evidence, and Emerging Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a review of its use in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. This compound and Tadalafil Up-front Combination Therapy in Scleroderma-associated Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Combination Treatment for Fatal Lung Disease Shows Promise | URMC Newsroom [urmc.rochester.edu]
- 11. ard.bmj.com [ard.bmj.com]
- 12. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops [frontiersin.org]
- 14. CV Physiology | Measurement of Cardiac Output [cvphysiology.com]
- 15. mdapp.co [mdapp.co]
- 16. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 17. droracle.ai [droracle.ai]
- 18. Physiology, Pulmonary Vascular Resistance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. omnicalculator.com [omnicalculator.com]
- 20. This compound and Tadalafil Up-front Combination Therapy in Scleroderma-associated Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ambrisentan Administration in Preclinical Breast cancer Metastasis Models
Introduction: Targeting the Endothelin Axis in Breast Cancer Metastasis
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the principal cause of mortality in breast cancer patients[1][2]. The process is a complex cascade involving local invasion, intravasation into blood or lymphatic vessels, survival in circulation, extravasation, and colonization in a new tissue environment[3]. A growing body of evidence implicates the endothelin (ET) axis, particularly the endothelin-A receptor (ETAR), as a critical driver of tumor progression and metastasis[4][5][6].
Endothelin-1 (ET-1), a potent vasoconstrictor peptide, and its cognate receptor ETAR are frequently overexpressed in breast carcinomas[5][7]. Activation of ETAR signaling in breast cancer cells promotes proliferation, survival, migration, and invasion[5][8]. This pathway is also linked to angiogenesis, the formation of new blood vessels essential for tumor growth and dissemination[7][9].
Ambrisentan is an FDA-approved, highly selective antagonist of the ETAR[4]. While clinically used for treating pulmonary arterial hypertension[9], its specific action on ETAR presents a compelling rationale for repurposing it as an anti-metastatic agent. Preclinical studies have demonstrated that this compound can inhibit the migration and invasion of various cancer cells, including breast adenocarcinoma, and reduce lung and liver metastasis in murine models, leading to improved survival[4][9][10].
This guide provides a comprehensive overview and detailed protocols for utilizing this compound in preclinical breast cancer metastasis models. We will delve into the underlying mechanism, experimental design considerations, step-by-step in vitro and in vivo methodologies, and data interpretation, equipping researchers with the necessary tools to rigorously evaluate this compound's anti-metastatic potential.
Mechanism of Action: How this compound Disrupts Metastasis
The pro-metastatic effects of the ET-1/ETAR axis are multifaceted. Upon ET-1 binding, ETAR, a G-protein coupled receptor, activates several downstream signaling cascades crucial for the metastatic process. This compound functions by competitively binding to ETAR, thereby blocking these downstream effects.
Key signaling pathways inhibited by this compound include:
-
MAPK/ERK Pathway: Activation of this pathway is known to promote cell proliferation and survival. ET-1 stimulation can activate ERK (pERK) in breast cancer cells, an effect that can be mitigated by ETAR antagonism[8].
-
PI3K/AKT Pathway: This pathway is a central regulator of cell survival, growth, and motility. ET-1 has been shown to activate AKT (pAKT), and this activation is implicated in the survival of cancer cells[8].
-
EGFR Signaling: The ETAR pathway can transactivate the Epidermal Growth Factor Receptor (EGFR), amplifying pro-proliferative and pro-survival signals[8].
-
Matrix Metalloproteinases (MMPs): ETAR signaling can upregulate the expression of MMPs, such as MMP9. These enzymes are critical for degrading the extracellular matrix (ECM), a key step in local invasion and metastasis[11].
-
Angiogenesis: The ET-1/ETAR axis promotes the expression of Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis[7][11]. By inhibiting this, this compound may reduce tumor vascularity, limiting nutrient supply and avenues for dissemination[11].
The following diagram illustrates the central role of ETAR in promoting metastatic signaling and the point of intervention for this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Frontiers | In vitro models of breast cancer bone metastasis: analyzing drug resistance through the lens of the microenvironment [frontiersin.org]
- 3. Experimental Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an endothelin receptor type A-selective antagonist, inhibits cancer cell migration, invasion, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Endothelin Receptor Blocker Reverses Breast Cancer–Induced Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelin-1-, endothelin-A-, and endothelin-B-receptor expression is correlated with vascular endothelial growth factor expression and angiogenesis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Drug for pulmonary hypertension may become an option against cancer [agencia.fapesp.br]
- 10. researchgate.net [researchgate.net]
- 11. scholarworks.uaeu.ac.ae [scholarworks.uaeu.ac.ae]
Troubleshooting & Optimization
Technical Support Center: Ambrisentan in Cell Culture
Welcome to the Technical Support Center for researchers utilizing Ambrisentan in cell culture applications. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to ensure the successful and reproducible use of this compound in your experiments. As a selective endothelin receptor type A (ETA) antagonist, this compound is a valuable tool for studying a variety of cellular processes. However, its physicochemical properties, particularly its low aqueous solubility, can present challenges in a cell culture setting. This guide will equip you with the knowledge and protocols to overcome these hurdles.
Understanding this compound's Properties
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by high membrane permeability but low aqueous solubility.[1] It is a carboxylic acid with a pKa of 4.0, rendering it practically insoluble in aqueous solutions at low pH.[2] Its solubility markedly increases at a higher pH.[2] This pH-dependent solubility is a critical factor to consider when preparing solutions for cell culture, as standard media are typically buffered around pH 7.4.
| Property | Value | Source |
| Molecular Weight | 378.42 g/mol | [3] |
| pKa | 4.0 | [2] |
| BCS Class | II | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility in DMSO | Up to 100 mg/mL (264 mM) | [4] |
| Solubility in Ethanol | ~6-38 mg/mL (16-100 mM) | [4][5] |
| Aqueous Solubility | Practically insoluble at low pH, increases with higher pH | [2] |
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated when I added my DMSO stock to the cell culture medium. What happened?
This is a common issue known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[1] The localized high concentration of this compound at the point of addition exceeds its solubility limit in the medium, causing it to solidify.
Q2: What are the visual signs of this compound precipitation in my cell culture?
Precipitation can manifest as:
-
Cloudiness or haziness in the medium.
-
Fine particles floating in the medium or settled at the bottom of the well.
-
Crystalline structures that may be visible under a microscope.[6]
It's important to distinguish precipitation from microbial contamination, which is often accompanied by a rapid pH change (a color shift in the phenol red indicator) and the presence of motile organisms under high magnification.[6]
Q3: What is the recommended solvent for preparing this compound stock solutions?
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[3][4] It is capable of dissolving this compound at high concentrations, allowing for the addition of a small volume to your cell culture medium, thereby minimizing the final DMSO concentration.
Q4: What is the maximum concentration of DMSO that my cells can tolerate?
The maximum tolerated concentration of DMSO is cell-line dependent. Generally, a final concentration of 0.5% (v/v) or lower is well-tolerated by most cell lines.[7] However, sensitive cell lines, including some primary cells, may exhibit toxicity at concentrations as low as 0.1%. It is crucial to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell line.
Q5: How does Fetal Bovine Serum (FBS) in my medium affect this compound?
Serum proteins, particularly albumin, can bind to hydrophobic drugs like this compound.[7][8] This binding can have two effects: it may increase the apparent solubility of this compound in the medium, but it also reduces the concentration of free, unbound drug that is available to interact with the cells.[9][10] The "free drug hypothesis" posits that only the unbound fraction of a drug is pharmacologically active.[10] When reporting results, it is important to be aware that the effective concentration may be lower than the total concentration in serum-containing media.
Troubleshooting Guide: Preventing and Resolving this compound Precipitation
Issue 1: Immediate Precipitation Upon Dilution
-
Cause: "Solvent shock" due to rapid dilution and exceeding the aqueous solubility limit.[1]
-
Solution:
-
Lower the Final Concentration: The most direct approach is to work with a lower final concentration of this compound in your assay.
-
Optimize the Dilution Process:
-
Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C.[11]
-
Use a Serial Dilution Approach: Instead of adding the highly concentrated DMSO stock directly to the final volume of medium, create an intermediate dilution in a smaller volume of medium first. Then, add this intermediate dilution to the final volume.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the medium to ensure rapid and uniform mixing.[12] This prevents the formation of localized high concentrations.
-
-
Issue 2: Delayed Precipitation in the Incubator
-
Cause: Changes in the medium over time, such as temperature shifts, pH changes due to cellular metabolism, or interactions with media components.[11]
-
Solution:
-
Maintain Stable Conditions: Ensure your incubator provides a stable temperature and CO2 environment. Minimize the time that culture vessels are outside the incubator.
-
Monitor pH: In high-density cultures, cellular metabolism can acidify the medium. Since this compound's solubility is pH-dependent, a drop in pH can promote precipitation. Consider using a medium with a stronger buffering capacity (e.g., supplemented with HEPES) or changing the medium more frequently.
-
Perform a Solubility and Stability Test: Empirically determine the maximum soluble and stable concentration of this compound in your specific cell culture medium over the time course of your experiment.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a method for preparing a high-concentration stock solution.
Materials:
-
This compound powder (MW: 378.42 g/mol )
-
Anhydrous, cell culture-grade DMSO
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.78 mg of this compound powder.
-
Dissolution:
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. A properly stored stock solution in DMSO is stable for at least one year.[5]
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Your Cell Culture Medium
This protocol allows you to empirically determine the solubility limit of this compound under your specific experimental conditions.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Your complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile 96-well flat-bottom plate
-
Sterile reagent reservoirs and multichannel pipette
Procedure:
-
Prepare Serial Dilutions:
-
In a 96-well plate, prepare a 2-fold serial dilution of this compound in your complete medium.
-
Add 100 µL of complete medium to wells A2 through A12.
-
To well A1, add 200 µL of medium containing the highest desired concentration of this compound (e.g., 100 µM with 0.5% DMSO).
-
Transfer 100 µL from well A1 to A2, mix thoroughly by pipetting up and down, then transfer 100 µL from A2 to A3, and so on, until well A11. Discard 100 µL from well A11. Well A12 will serve as a no-drug control.
-
Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level for your cells.
-
-
Incubation: Incubate the plate under your standard cell culture conditions (37°C, 5% CO₂).
-
Observation: Visually inspect the wells for any signs of precipitation (cloudiness or particles) immediately after preparation and at various time points relevant to your experiment (e.g., 1, 4, 24, and 48 hours) using a light microscope.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of visible precipitate throughout the incubation period is the maximum soluble concentration of this compound for your experimental setup.
Visualization of Workflows and Concepts
Troubleshooting Workflow for this compound Precipitation
Caption: A decision-making workflow for troubleshooting this compound precipitation.
This compound's Mechanism of Action
Caption: this compound selectively blocks the ETA receptor, inhibiting ET-1's effects.
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | ETA Receptors | Tocris Bioscience [tocris.com]
- 5. This compound | Endothelin Receptor | TargetMol [targetmol.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Ambrisentan-Induced Peripheral Edema in Experimental Models
Welcome to the technical support center for researchers investigating ambrisentan-induced peripheral edema. This guide is designed to provide in-depth, practical solutions to common challenges encountered in preclinical experimental models. Drawing from established scientific principles and field-proven insights, this resource aims to enhance the reproducibility and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of this compound-induced peripheral edema?
A1: this compound is a selective endothelin receptor antagonist (ERA) with a higher affinity for the endothelin-A (ETA) receptor.[1][2] While its primary therapeutic effect in pulmonary arterial hypertension (PAH) is vasodilation of pulmonary arteries, its action on systemic vasculature can lead to peripheral edema.[3][4][5] The prevailing hypothesis is that this compound causes a net vasodilation, which may lead to an imbalance in hydrostatic and oncotic pressures, and potentially alter vascular permeability, resulting in fluid shifting into the interstitial space.[6][7]
Q2: Why is peripheral edema a common adverse effect of endothelin receptor antagonists (ERAs) like this compound?
A2: Peripheral edema is a known class effect of ERAs.[8][9] This side effect is linked to their vasodilatory properties.[10] While beneficial in treating conditions like PAH, this vasodilation is not confined to the pulmonary circulation. Systemic vasodilation can lead to fluid retention and subsequent edema.[5][11] Meta-analyses of clinical trials have shown a significantly higher risk of peripheral edema in patients treated with this compound compared to placebo.[12][13]
Q3: What are the typical dosages of this compound used in rodent models to induce peripheral edema?
A3: Effective doses in rodent models can vary. Studies in neonatal rats with hyperoxic lung injury have used this compound at doses ranging from 1 to 20 mg/kg/day.[14][15] In studies on monocrotaline-induced pulmonary hypertension in rats, oral administration of this compound has also been employed.[16] It is crucial to perform dose-response studies in your specific model to determine the optimal concentration that induces a measurable and reproducible edematous response without causing significant systemic toxicity.[17]
Q4: How soon after this compound administration can I expect to observe peripheral edema in my animal model?
A4: The onset of edema can be variable and depends on the dose, route of administration, and the specific animal model. In clinical settings, fluid retention in patients can occur within weeks of initiating therapy.[9][18] In preclinical models, it is advisable to establish a time-course experiment to characterize the development of edema. This may involve daily or bi-daily measurements for the first week of administration and then adjusting the frequency based on the observed onset.
Q5: Are there any known sex differences in the incidence or severity of this compound-induced edema?
A5: While clinical data suggests that factors like age and weight can influence the likelihood of developing edema, specific sex-based differences in the preclinical setting are not as well-documented for this compound-induced edema.[5][11][19] However, sex differences in pharmacokinetics and pharmacodynamics are a known factor in adverse drug reactions. Therefore, it is good practice to include both male and female animals in your experimental design to assess any potential sex-specific responses.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments and provides actionable solutions.
Issue 1: Inconsistent or No Observable Edema
Q: I am administering this compound to my rats/mice, but I am not seeing a consistent or significant increase in paw volume. What could be going wrong?
A: This is a common challenge that can stem from several factors. Let's break down the potential causes and solutions.
Underlying Cause & Troubleshooting Steps:
-
Suboptimal Dosing: The dose of this compound may be insufficient to induce a measurable edematous response in your specific animal strain or model.
-
Solution: Conduct a dose-response study. Start with a dose reported in the literature (e.g., 10 mg/kg/day orally in rats) and escalate to higher doses (e.g., 30 mg/kg/day) while carefully monitoring for signs of toxicity.[17]
-
-
Route of Administration: The chosen route of administration may lead to variable absorption and bioavailability.
-
Solution: Oral gavage is a common and reliable method for this compound administration in rodents, with good bioavailability reported in rats.[17] Ensure proper gavage technique to minimize stress and ensure accurate dosing. If using dietary admixture, monitor food intake to ensure consistent drug consumption.[17]
-
-
Measurement Technique Variability: Inaccurate or inconsistent measurement of paw volume can mask a true edematous effect.
-
Solution: Utilize a sensitive and validated measurement technique. A digital plethysmometer is the gold standard for quantifying paw volume.[20][21] Calibrate the instrument daily and ensure the paw is immersed to the same anatomical landmark (e.g., the lateral malleolus) for every measurement. Alternatively, a method using a balance to measure displaced fluid can be highly accurate.[20][22]
-
-
Animal Strain and Species Differences: Different strains and species of rodents can have varying sensitivities to drug-induced edema.
-
Solution: If results remain inconsistent, consider testing a different, commonly used strain (e.g., Sprague-Dawley rats or C57BL/6 mice). Review the literature to see which strains have been successfully used in similar studies.
-
-
Acclimatization and Handling Stress: Stress from handling and measurement procedures can induce physiological changes that may confound the results.
-
Solution: Ensure a proper acclimatization period for the animals before starting the experiment. Handle the animals gently and consistently. Conduct measurements at the same time each day to minimize circadian variations.
-
Experimental Protocols
Protocol 1: Induction and Quantification of this compound-Induced Peripheral Edema in Rats
Objective: To establish a reproducible model of this compound-induced peripheral edema in rats and quantify the edematous response over time.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male Sprague-Dawley rats (200-250g)
-
Oral gavage needles
-
Digital Plethysmometer
-
Analytical balance
Methodology:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Baseline Measurements: On Day 0, before drug administration, measure the baseline paw volume of the right hind paw for each rat using a digital plethysmometer. This is the V(o) value.[20]
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 1 mL/kg volume).
-
Divide the animals into a vehicle control group and one or more this compound treatment groups.
-
Administer the vehicle or this compound suspension orally via gavage once daily for the duration of the study (e.g., 14 days).
-
-
Edema Quantification:
-
Measure the right hind paw volume (V(t)) at predetermined time points (e.g., daily for the first 7 days, then every other day).
-
Calculate the change in paw volume (edema) as V(t) - V(o).[20]
-
The percentage of edema inhibition can also be calculated if a positive control for inflammation is used.
-
-
Data Analysis:
-
Plot the mean change in paw volume over time for each group.
-
Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare the treatment groups to the control group.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Rat Paw Volume
| Treatment Group | Dose (mg/kg/day, p.o.) | Mean Change in Paw Volume (mL) at Day 7 (± SEM) | p-value vs. Vehicle |
| Vehicle Control | 0 | 0.05 ± 0.02 | - |
| This compound | 5 | 0.15 ± 0.04 | <0.05 |
| This compound | 10 | 0.28 ± 0.06 | <0.01 |
| This compound | 20 | 0.42 ± 0.08 | <0.001 |
Visualization of Key Pathways and Workflows
Signaling Pathway: Endothelin Receptor Antagonism
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound, a non-peptide endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PAH, Endothelin Antagonists: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. sclerodermanews.com [sclerodermanews.com]
- 5. This compound: a review of its use in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 7. Pathophysiology of Edema Formation - Capillary Fluid Exchange - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frequency of Edema in Patients With Pulmonary Arterial Hypertension Receiving this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Clinical Adverse Effects of Endothelin Receptor Antagonists: Insights From the Meta-Analysis of 4894 Patients From 24 Randomized Double-Blind Placebo-Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Effect of this compound Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Letairis (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 19. Frequency of edema in patients with pulmonary arterial hypertension receiving this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An accurate and simple method for measurement of paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rjptonline.org [rjptonline.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Ambrisentan
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming the challenges associated with the oral delivery of Ambrisentan. As a Biopharmaceutics Classification System (BCS) Class II compound, this compound's high permeability is offset by its poor aqueous solubility, which is the primary rate-limiting step to its oral bioavailability.[1][2] This guide provides in-depth, experience-driven answers to common experimental questions, troubleshooting for frequent formulation hurdles, and detailed protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
Here we address common initial queries encountered when beginning formulation work with this compound.
Q1: Why is improving the bioavailability of this compound a key focus in formulation development?
This compound is an endothelin receptor antagonist used for treating pulmonary arterial hypertension.[1] Its classification as a BCS Class II drug means it has low solubility and high permeability.[1][2] The therapeutic efficacy of orally administered this compound is often limited by its poor dissolution in gastrointestinal fluids, leading to incomplete absorption.[2] By enhancing its solubility and dissolution rate, we can improve its bioavailability, which may lead to more consistent therapeutic effects, potentially allow for lower dosing, and reduce inter-patient variability.
Q2: What are the most promising formulation strategies for a BCS Class II drug like this compound?
For BCS Class II compounds, the goal is to increase the drug's concentration in the gastrointestinal tract in a dissolved state. The most successful and widely researched strategies include:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the crystalline drug in a polymeric carrier to create a high-energy, amorphous form. This amorphous state has a higher apparent solubility and dissolution rate compared to the stable crystalline form.[3][4]
-
Lipid-Based Formulations: These formulations, such as Solid Lipid Nanoparticles (SLNs) or Self-Microemulsifying Drug Delivery Systems (SMEDDS), utilize lipids and surfactants to solubilize the drug and present it to the gastrointestinal tract in a finely dispersed or solubilized state, facilitating absorption.[5][6][7]
-
Particle Size Reduction (Nanonization): Creating nanosuspensions increases the surface area-to-volume ratio of the drug particles, which enhances the dissolution velocity according to the Noyes-Whitney equation.[8]
Q3: How do I choose between creating a solid dispersion versus a lipid-based formulation for this compound?
The choice depends on several factors including the specific physicochemical properties of this compound, desired release profile, and manufacturing considerations.
-
Solid Dispersions are often preferred for achieving rapid dissolution and a high degree of supersaturation. They are well-suited for traditional solid dosage forms like tablets and capsules. However, they can be prone to physical instability, where the amorphous drug may recrystallize over time.[3]
-
Lipid-Based Formulations (e.g., SLNs) can be advantageous for protecting the drug from chemical degradation and may offer controlled or sustained release profiles.[9][10] They can also bypass certain metabolic pathways. The primary challenges lie in achieving high drug loading and ensuring long-term physical stability of the nanoparticle dispersion.[11]
A preliminary screening study comparing a lead polymer-based ASD with a lead lipid formulation is a prudent, data-driven approach.
Q4: What are the critical quality attributes (CQAs) I should monitor for my this compound formulation?
For any enhanced formulation, the key CQAs to monitor throughout development are:
-
Drug State: Amorphous vs. Crystalline content (for ASDs).
-
Particle Size and Distribution: Especially critical for SLNs and nanosuspensions.
-
In Vitro Dissolution & Supersaturation: Must be measured in biorelevant media.
-
Physical and Chemical Stability: Assessed under accelerated storage conditions.
-
Drug Loading / Entrapment Efficiency: Determines the feasibility and dose capacity of the formulation.
Troubleshooting Guide: Solid Dispersion Formulations
Solid dispersions are a powerful tool but present unique challenges. This section addresses common problems encountered during their development.
| Problem / Observation | Potential Cause(s) | Recommended Action(s) & Troubleshooting Steps |
| Low In Vitro Dissolution Rate | 1. Incomplete Amorphization: Crystalline drug remains in the dispersion. 2. Poor Carrier Selection: The chosen polymer does not provide adequate wettability or fails to maintain supersaturation. 3. Phase Separation: The drug and polymer have separated into distinct domains during processing or storage. | 1. Verify Amorphous State: Use Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Sharp peaks in PXRD or a melting endotherm in DSC indicate crystallinity.[12][13] Re-evaluate your manufacturing process (e.g., increase cooling rate in melt extrusion, use a more suitable solvent in spray drying). 2. Screen Polymers: Test polymers with different properties (e.g., PVP K30, PEG 6000, Soluplus®, Gelucire 50/13 have shown success with this compound).[1][2] Evaluate drug-polymer miscibility using DSC (look for a single glass transition temperature, Tg). 3. Assess Miscibility: Use techniques like modulated DSC or solid-state NMR to investigate drug-polymer interactions. Consider a polymer that has stronger specific interactions (e.g., hydrogen bonding) with this compound. |
| Formulation is Physically Unstable (Crystallizes on Storage) | 1. Thermodynamic Instability: The high-energy amorphous state naturally tends to revert to the low-energy crystalline state. 2. High Drug Loading: Exceeding the solubility limit of the drug in the polymer carrier. 3. Plasticization Effect: Absorption of moisture from the environment can lower the Tg of the dispersion, increasing molecular mobility and facilitating crystallization.[3] | 1. Select a High-Tg Polymer: A higher glass transition temperature (Tg) for the final dispersion restricts molecular mobility. Store the formulation well below its Tg. 2. Optimize Drug Loading: Create formulations with varying drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4) and assess their stability. A lower drug loading is generally more stable.[14] 3. Control Moisture: Store samples in desiccators or with appropriate packaging. Evaluate the formulation's hygroscopicity using Dynamic Vapor Sorption (DVS). |
| Difficulty in Scaling Up the Manufacturing Process | 1. Method-Specific Challenges: Hot-melt extrusion (HME) can degrade thermosensitive compounds. Spray drying can be inefficient with solvent handling and yield.[15][16] 2. Reproducibility: Physicochemical characteristics are not consistent between lab-scale and pilot-scale batches. | 1. Process Selection: If this compound shows thermal degradation (assess with TGA), HME may not be suitable. Prioritize solvent-based methods like spray drying. For HME, keep the processing temperature as low as possible and minimize residence time. 2. Identify Critical Process Parameters (CPPs): For HME, these include screw speed, temperature profile, and feed rate. For spray drying, they include inlet temperature, feed concentration, and atomization pressure. Use a Design of Experiments (DoE) approach to understand the impact of these CPPs on your CQAs and define a robust operating space.[17][18] |
Troubleshooting Guide: Solid Lipid Nanoparticle (SLN) Formulations
SLNs offer a promising lipid-based approach but require precise control over formulation and process variables.
| Problem / Observation | Potential Cause(s) | Recommended Action(s) & Troubleshooting Steps |
| Large Particle Size or High Polydispersity Index (PDI) | 1. Insufficient Energy Input: The homogenization or sonication energy is too low to break down the lipid droplets effectively. 2. Poor Surfactant Choice/Concentration: The surfactant is unable to adequately stabilize the newly formed nanoparticle surface, leading to aggregation. 3. Lipid Recrystallization Issues: The cooling process is too slow or uncontrolled, allowing for large, imperfect crystal growth. | 1. Optimize Process Parameters: For high-pressure homogenization, increase the pressure (e.g., 500-1500 bar) and/or the number of cycles (typically 3-5).[9] For ultrasonication, increase the power and/or duration. Be mindful that excessive energy can sometimes lead to coalescence.[19] 2. Screen Surfactants: Test a range of surfactants (e.g., Tween 80, Poloxamers) at different concentrations. The goal is to provide complete surface coverage without inducing micelle formation that could compete for the drug. 3. Control Cooling: Use a rapid cooling method, such as dispersing a hot pre-emulsion into a cold aqueous phase, to promote rapid lipid solidification and the formation of smaller, more uniform particles.[9] |
| Low Drug Entrapment Efficiency (EE) or Drug Expulsion on Storage | 1. Poor Drug Solubility in Lipid: this compound has limited solubility in the chosen solid lipid matrix. 2. Drug Partitioning: During emulsification, the drug partitions into the external aqueous phase. 3. Polymorphic Transitions: The lipid crystallizes into a highly ordered (stable) polymorphic form upon cooling, which expels the drug from the crystal lattice. | 1. Lipid Screening: Determine the solubility of this compound in various molten lipids (e.g., Glyceryl monostearate, Precirol® ATO 5, stearic acid) to select the one with the highest solubilizing capacity. 2. Optimize Formulation: Use a co-surfactant to improve drug partitioning into the lipid phase. For hot homogenization, ensure the drug is fully dissolved in the molten lipid before emulsification.[9] 3. Promote Disordered Crystals: Use a blend of different lipids to create a less-ordered lipid matrix, which provides more space to accommodate the drug molecules. This is the principle behind Nanostructured Lipid Carriers (NLCs), a second generation of lipid nanoparticles.[11] |
| Physical Instability (Aggregation/Sedimentation) | 1. Insufficient Surface Charge: The zeta potential of the particles is too low (close to zero), leading to a lack of electrostatic repulsion between particles. 2. Particle Growth (Ostwald Ripening): Smaller particles dissolve and redeposit onto larger particles over time. | 1. Increase Zeta Potential: A zeta potential of > |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol provides a starting point for lab-scale preparation. Optimization of the drug-to-polymer ratio and solvent selection is required.
Objective: To prepare an amorphous solid dispersion of this compound with Polyvinylpyrrolidone K30 (PVP K30).
Materials:
-
This compound (API)
-
PVP K30 (Carrier)
-
Methanol (Solvent)
-
Rotary Evaporator
-
Mortar and Pestle
-
Sieves (e.g., 60 mesh)
Procedure:
-
Preparation: Weigh 100 mg of this compound and 200 mg of PVP K30 (1:2 ratio).
-
Dissolution: Dissolve both components completely in a minimal amount of methanol (~10-15 mL) in a round-bottom flask by vortexing or brief sonication. The solution should be clear.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to 40-50°C. Apply a vacuum and rotate the flask to evaporate the solvent until a thin, dry film is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Collection and Sizing: Carefully scrape the solid material from the flask. Gently grind the material using a mortar and pestle to obtain a fine powder. Pass the powder through a 60-mesh sieve to ensure uniformity.
-
Storage: Store the resulting solid dispersion in a tightly sealed container with a desiccant at room temperature, protected from light and moisture.
-
Characterization: Analyze the prepared solid dispersion using DSC, PXRD, and FTIR to confirm the amorphous state and absence of drug-polymer chemical interactions.[20]
Workflow for Solid Dispersion Preparation and Characterization
Caption: Workflow for solid dispersion formulation and analysis.
Protocol 2: Preparation of this compound-Loaded SLNs by Hot Homogenization
This protocol outlines the preparation of SLNs using a common and scalable method.
Objective: To prepare this compound-loaded Solid Lipid Nanoparticles (SLNs).
Materials:
-
This compound (API)
-
Glyceryl Monostearate (GMS) (Solid Lipid)
-
Tween 80 (Surfactant)
-
Purified Water
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
High-Pressure Homogenizer (HPH) or Probe Sonicator
-
Heating Magnetic Stirrer
Procedure:
-
Lipid Phase Preparation: Weigh 50 mg of this compound and 500 mg of GMS. Heat them together in a beaker at 75-80°C (approx. 10°C above the lipid's melting point) with gentle stirring until a clear, uniform molten lipid phase is obtained.
-
Aqueous Phase Preparation: In a separate beaker, dissolve 250 mg of Tween 80 in 50 mL of purified water. Heat this aqueous phase to the same temperature (75-80°C).
-
Pre-Emulsion Formation: Add the hot aqueous phase to the molten lipid phase dropwise while homogenizing at high speed (e.g., 8,000-10,000 rpm) for 5-10 minutes using a high-shear homogenizer. This forms a coarse oil-in-water emulsion.
-
Particle Size Reduction:
-
Using HPH: Immediately pass the hot pre-emulsion through a high-pressure homogenizer (pre-heated to the same temperature) for 3-5 cycles at a pressure of 500-1500 bar.[9][19]
-
Alternative (Sonication): If HPH is unavailable, subject the pre-emulsion to high-intensity probe sonication for 10-15 minutes. Ensure the temperature is maintained during this step.
-
-
Cooling and SLN Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools down to room temperature. The lipid will recrystallize, forming the solid nanoparticles.
-
Storage: Store the SLN dispersion at 4°C.
-
Characterization: Analyze the formulation for particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS). Determine entrapment efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant.
Logical Flow for SLN Formulation Troubleshooting
Caption: Troubleshooting logic for optimizing SLN formulations.
References
- 1. ijirt.org [ijirt.org]
- 2. researchgate.net [researchgate.net]
- 3. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs [mdpi.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. jddtonline.info [jddtonline.info]
- 6. tandfonline.com [tandfonline.com]
- 7. jmpas.com [jmpas.com]
- 8. ijcrt.org [ijcrt.org]
- 9. japsonline.com [japsonline.com]
- 10. aktpublication.com [aktpublication.com]
- 11. Basics of Solid Lipid Nanoparticles Formulation [biomedrb.com]
- 12. opendata.uni-halle.de [opendata.uni-halle.de]
- 13. crystalpharmatech.com [crystalpharmatech.com]
- 14. researchgate.net [researchgate.net]
- 15. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. crsubscription.com [crsubscription.com]
- 17. xtalks.com [xtalks.com]
- 18. pharmtech.com [pharmtech.com]
- 19. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhancement of solubility and bioavailability of this compound by solid dispersion using Daucus carota as a drug carrier: formulation, characterization, in vitro, and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Stability of Ambrisentan in Solution for Chronic Studies
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ambrisentan, a selective endothelin type-A receptor antagonist, is a critical compound in the study and treatment of pulmonary arterial hypertension (PAH)[1][2][3]. For researchers conducting chronic in vitro or in vivo studies, ensuring the long-term stability of this compound in solution is paramount to obtaining reliable and reproducible data. This guide provides a comprehensive technical overview of this compound's stability in solution, offering practical advice, troubleshooting guides, and frequently asked questions to support your research endeavors.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound.[4][5] It offers excellent solubility, allowing for the preparation of stock solutions at concentrations up to 100 mg/mL[4]. For in vivo studies, a common formulation involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[4][6].
2. What are the optimal storage conditions for this compound stock solutions?
This compound stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year[4]. It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
3. How stable is this compound in aqueous solutions for cell culture experiments?
This compound is practically insoluble in aqueous solutions at low pH, with solubility increasing at higher pH[7]. When preparing working solutions for cell culture, it is recommended to dilute the DMSO stock solution directly into the culture medium immediately before use[6]. While specific long-term stability data in various culture media is limited, it is best practice to prepare fresh working solutions for each experiment to ensure consistent potency.
4. Can I store this compound solutions at room temperature?
A study on an extemporaneously compounded this compound suspension (1 mg/mL) showed that it is stable at room temperature for up to 90 days[1][2]. However, for research-grade solutions, especially high-concentration stock solutions in organic solvents, refrigerated or frozen storage is strongly recommended to minimize the risk of degradation and solvent evaporation.
5. How does light exposure affect the stability of this compound solutions?
While solid this compound is not light-sensitive, it is good laboratory practice to protect solutions from light, especially during long-term storage[8]. One study showed that a 1 mg/mL this compound suspension remained stable for 90 days even under continuous fluorescent light when stored in plastic amber prescription bottles[1][2]. However, photostability studies have indicated that degradation can occur under direct sunlight exposure[9]. Therefore, storing solutions in amber vials or wrapping containers in aluminum foil is a prudent measure.
6. What are the signs of this compound degradation in solution?
Visual signs of degradation can include color changes or the appearance of precipitates. However, the absence of these signs does not guarantee stability. The most reliable method to assess stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and any degradation products[1][2][10].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action & Explanation |
| Precipitation in stock solution upon thawing | - Concentration exceeds solubility at lower temperatures. Even at -20°C, the solubility in DMSO might be lower than at room temperature. - Improper initial dissolution. The compound may not have been fully dissolved initially. | - Gently warm the solution. A brief period in a 37°C water bath with vortexing can help redissolve the precipitate. - Sonication. Use an ultrasonic bath to aid dissolution.[4][6] - Verify initial dissolution. Ensure the compound is completely dissolved before the initial freezing. |
| Inconsistent experimental results over time | - Degradation of this compound in the stock solution. This can be due to improper storage or repeated freeze-thaw cycles. - Instability in working solution. The compound may be degrading in the aqueous experimental medium. | - Prepare a fresh stock solution. Use a new vial of solid this compound and fresh, high-quality DMSO. - Aliquot stock solutions. Prepare single-use aliquots to minimize freeze-thaw cycles. - Prepare working solutions fresh for each experiment. Avoid storing diluted aqueous solutions for extended periods. |
| Reduced potency of this compound in bioassays | - Chemical degradation. this compound can degrade under certain conditions, such as acidic pH.[2][11][12] - Adsorption to plasticware. Hydrophobic compounds can sometimes adsorb to the surface of plastic tubes or plates. | - Check the pH of your experimental system. this compound is more stable at neutral or slightly basic pH.[2] - Use low-adsorption plasticware. Consider using polypropylene or siliconized tubes and plates. - Perform a stability check. Analyze the concentration of your working solution over the time course of your experiment using a suitable analytical method like HPLC. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 378.42 g/mol )
-
Anhydrous, high-purity DMSO[4]
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 3.784 mg of this compound powder.
-
Dissolution: Add 1 mL of anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[4][6]
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year)[4].
Protocol 2: Stability Assessment of this compound Solution using HPLC
This is a generalized protocol. Specific parameters such as the column, mobile phase, and flow rate should be optimized based on available equipment and literature methods.[10][13]
Objective: To determine the concentration of this compound in a solution over time and identify any potential degradation products.
Procedure:
-
Sample Preparation: At designated time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the this compound solution being tested.
-
Dilution: Dilute the sample to a concentration within the linear range of the HPLC method using the mobile phase as the diluent.
-
Injection: Inject the prepared sample into the HPLC system.
-
Chromatographic Separation: Run the sample through a suitable C18 column with an appropriate mobile phase (e.g., a mixture of acetonitrile and a buffer like ammonium formate or potassium dihydrogen phosphate)[10][13].
-
Detection: Use a UV detector set at an appropriate wavelength (e.g., 210 nm or 262 nm) to monitor the elution of this compound and any other compounds.[10][13]
-
Data Analysis: Compare the peak area of this compound at each time point to the initial time point (T=0) to calculate the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.
Data Presentation
Table 1: Summary of this compound Stability Under Various Conditions
| Condition | Solvent/Vehicle | Concentration | Duration | Potency Retained | Source |
| Room Temperature with Light | Suspension with suspending agents | 1 mg/mL | 90 days | >90% | [1][2] |
| Refrigerated, Protected from Light | Suspension with suspending agents | 1 mg/mL | 90 days | >90% | [1][2] |
| -20°C | DMSO | Not specified | 1 year | Stable | [4] |
| -80°C | DMSO | Not specified | 2 years | Stable | [4] |
| Acidic Hydrolysis (0.5 N HCl, 60°C) | Aqueous | 100 mcg/mL | 3 hours | 1% | [2] |
| Basic Hydrolysis (0.5 N NaOH, 60°C) | Aqueous | 100 mcg/mL | 8 hours | 100% | [2] |
| Oxidative Stress (10% H₂O₂, 24°C) | Aqueous | 100 mcg/mL | 24 hours | 43% | [2] |
Visualization of Factors Affecting this compound Stability
Caption: Factors influencing the long-term stability of this compound in solution.
References
- 1. Stability Determination of an Extemporaneously Compounded this compound Suspension by High Performance Liquid Chromatography Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability Determination of an Extemporaneously Compounded this compound Suspension by High Performance Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | Endothelin Receptor | TargetMol [targetmol.com]
- 7. This compound | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability-Indicating RP-HPLC Method for the Determination of this compound and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated Stability Indicating High Performance Liquid Chromatographic Method for the Determination of this compound in Pharmaceutical Dosage Form [ps.tbzmed.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. LC-MS/MS characterization of forced degradation products of this compound: development and validation of a stability-indicating RP-HPLC method | Semantic Scholar [semanticscholar.org]
- 13. academic.oup.com [academic.oup.com]
Validation & Comparative
A Head-to-Head Preclinical Comparison: Ambrisentan vs. Macitentan in Pulmonary Hypertension Models
A Guide for Researchers and Drug Development Professionals
Introduction: The Endothelin Axis in Pulmonary Arterial Hypertension
Pulmonary Arterial Hypertension (PAH) is a devastating disease characterized by progressive vascular remodeling and vasoconstriction of the small pulmonary arteries. This leads to a significant increase in pulmonary vascular resistance, right ventricular failure, and ultimately, premature death.[1][2] A central player in the pathophysiology of PAH is the endothelin (ET) system.[3][4] The potent vasoconstrictor peptide, endothelin-1 (ET-1), is upregulated in PAH and exerts its effects through two G-protein coupled receptor subtypes: ET-A and ET-B.[3][5]
-
ET-A receptors , located predominantly on vascular smooth muscle cells, mediate vasoconstriction and cellular proliferation.[3][6][7]
-
ET-B receptors have a more complex role. They are found on smooth muscle cells where they also mediate vasoconstriction, but are primarily located on endothelial cells where they facilitate vasodilation (via nitric oxide and prostacyclin release) and are responsible for the clearance of circulating ET-1.[3][6]
This dichotomy in ET receptor function has led to the development of two distinct therapeutic strategies for Endothelin Receptor Antagonists (ERAs): selective ET-A blockade and dual ET-A/ET-B blockade. This guide provides a detailed, head-to-head comparison of two leading ERAs, Ambrisentan and Macitentan, based on preclinical data. This compound is a high-affinity, selective ET-A receptor antagonist, while Macitentan is a potent dual ET-A/ET-B receptor antagonist.[3][8][9] By dissecting their preclinical profiles, we aim to provide researchers with a foundational understanding of the key differentiators that influence their pharmacological activity and guide future investigations in this critical therapeutic area.
Mechanism of Action: A Tale of Two Receptors
The fundamental difference between this compound and Macitentan lies in their interaction with the two endothelin receptor subtypes. The rationale for selective ET-A blockade, the strategy behind this compound, is to inhibit the detrimental vasoconstrictive and proliferative signals while preserving the potentially beneficial vasodilatory and ET-1 clearance functions of the endothelial ET-B receptor.[9] Conversely, the development of dual antagonists like Macitentan is based on evidence that in pathological states like PAH, ET-B receptors are upregulated on smooth muscle cells, contributing to vasoconstriction and remodeling.[6][10] Therefore, blocking both receptors could provide a more comprehensive antagonism of the ET-1 system.[10][11]
Figure 1: Endothelin signaling pathway and points of intervention for this compound and Macitentan.
Receptor Affinity and Selectivity
The selectivity of an ERA is quantified by comparing its binding affinity (Ki) or inhibitory concentration (IC50) for the ET-A receptor versus the ET-B receptor. Preclinical data show significant variation in this compound's selectivity depending on the experimental model, while Macitentan consistently acts as a dual antagonist, albeit with a preference for the ET-A receptor.[3][9]
| Compound | Target Receptor | Binding Affinity (Ki / IC50) | ET-A:ET-B Selectivity Ratio | Source |
| This compound | Human ET-A | Ki: ~0.011 - 1 nM | ~29x to >4000x (model dependent) | [2][3][12] |
| Human ET-B | Ki: ~195 nM | [3][12] | ||
| Macitentan | Human ET-A | IC50: 0.5 nM | ~50x | [6][9] |
| Human ET-B | IC50: 25 nM | [6] | ||
| ACT-132577 | Human ET-A | IC50: ~2.5 nM | ~16x | [6][9] |
| (Macitentan Metabolite) | Human ET-B | IC50: ~40 nM | [6] |
Table 1: Comparative Receptor Binding Affinity and Selectivity.
A crucial finding from preclinical studies is Macitentan's slow receptor dissociation kinetics.[9][11] Its receptor occupancy half-life was found to be 15-fold longer than that of the first-generation dual ERA, bosentan.[9] This sustained receptor binding translates to an "insurmountable" antagonism, meaning its inhibitory effect is not easily overcome by increasing concentrations of ET-1. This property, combined with enhanced tissue penetration, was a key goal of its discovery program, aiming for a more robust and sustained blockade of ET-1 effects in the vasculature.[9][11][13]
Comparative Pharmacokinetics (PK)
A drug's preclinical PK profile is a critical determinant of its dosing regimen and overall in vivo efficacy. Both this compound and Macitentan were developed for once-daily oral administration. However, their metabolic pathways and the nature of their metabolites differ significantly.
This compound is rapidly absorbed, has high bioavailability, and is primarily cleared through the biliary system as unchanged drug or glucuronide conjugates.[3][14] Macitentan undergoes metabolism primarily by the cytochrome P450 enzyme CYP3A4, forming a major, pharmacologically active metabolite, ACT-132577.[5][9][15][16] This active metabolite is about fivefold less potent than the parent drug but has a longer half-life and contributes significantly to the overall therapeutic effect.[6][8][9]
| Parameter | This compound | Macitentan | Preclinical Species | Source |
| Primary Metabolism | Glucuronidation | CYP3A4 (major), CYP2C19 (minor) | Rat, Dog, Human (in vitro) | [3][16] |
| Active Metabolite | No | Yes (ACT-132577) | Rat, Human | [6][9][15] |
| Bioavailability | High | Moderate to High | Rat, Dog | |
| Plasma Protein Binding | High (~99%) | High (>99%) | Human | [9][17] |
| Half-life (t½) | Long, supports once-daily dosing | Long, supports once-daily dosing | Rat, Dog | [9][14] |
| Tissue Penetration | N/A (less emphasized) | Optimized for enhanced tissue penetration | N/A | [11][13][18][19] |
Table 2: Summary of Preclinical Pharmacokinetic Properties.
In Vivo Efficacy in Preclinical PAH Models
The ultimate preclinical validation for an anti-PAH agent comes from its performance in relevant animal models of the disease. The monocrotaline- and Sugen/hypoxia-induced PAH in rats are standard models that recapitulate key features of human PAH, including elevated pulmonary arterial pressure, right ventricular hypertrophy (RVH), and vascular remodeling.
In a rat model of neonatal hyperoxic lung injury, this compound demonstrated beneficial effects, reducing PAH-induced RVH and improving survival.[20] Macitentan has been shown to reverse severe PAH in rats, and in a Sugen/hypoxia model, a two-week treatment significantly improved pulmonary hemodynamics, reduced RV hypertrophy, and improved angiogenesis.[11][21]
A pivotal preclinical study directly compared the two agents in a Dahl salt-sensitive hypertensive rat model.[10] This study revealed that after administering a maximal effective dose of this compound (to ensure full ET-A blockade), the subsequent administration of Macitentan produced a further, significant reduction in mean arterial blood pressure.[10] The authors concluded that in this pathological state where endothelial ET-B receptor-mediated relaxation was lost, the additional blockade of ET-B receptors by Macitentan provided a superior hemodynamic benefit.[10]
| Efficacy Parameter | This compound | Macitentan | Preclinical Model | Source |
| Blood Pressure Reduction | Dose-dependent reduction in MAP | Dose-dependent reduction in MAP | Hypertensive Rats | [10][14][16] |
| PAH-Induced RVH | Reduces RVH | Reduces RVH | Rat PAH Models | [20][21] |
| Pulmonary Hemodynamics | Improves | Improves (decreased mPAP, RVSP, TPR) | Rat PAH Models | [20][21] |
| Vascular Remodeling | Reduces collagen deposition | Improves vascular remodeling | Rat PAH Models | [20][21] |
| Head-to-Head BP Lowering | N/A | Provided additional BP lowering on top of maximal this compound dose | Hypertensive Rats | [10] |
Table 3: Comparative In Vivo Efficacy in Preclinical Models.
Figure 2: Generalized workflow for a preclinical in vivo efficacy study comparing ERAs in a rat PAH model.
Key Experimental Protocols
Reproducibility is the cornerstone of scientific research. The following protocols provide a detailed methodology for two key assays used in the preclinical evaluation of ERAs.
Protocol 1: Competitive Endothelin Receptor Binding Assay
This protocol is designed to determine the binding affinity (IC50/Ki) of a test compound (e.g., this compound, Macitentan) for ET-A and ET-B receptors. The principle is competitive inhibition, where the test compound competes with a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) for binding to receptors present in a cell membrane preparation.[22][23]
Rationale: This in vitro assay is the first step in characterizing a compound's potency and selectivity. It provides a quantitative measure of how tightly the drug binds to its intended targets, which is fundamental to its mechanism of action. Using membranes from cells expressing human recombinant receptors ensures the data is relevant to the human targets.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture CHO or HEK293 cells stably expressing either human recombinant ET-A or ET-B receptors.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (50 mM Tris-HCl, 2.5 mM MgCl₂, 0.025% BSA, pH 7.4).
-
25 µL of [¹²⁵I]-ET-1 at a fixed concentration (typically near its Kd, e.g., 25-50 pM).
-
25 µL of the test compound at various concentrations (serial dilutions, e.g., from 10⁻¹¹ M to 10⁻⁵ M) or vehicle for total binding control. For non-specific binding, add a high concentration of unlabeled ET-1 (e.g., 1 µM).
-
100 µL of the prepared cell membrane suspension (containing 5-10 µg of protein).
-
-
-
Incubation & Separation:
-
Incubate the plate at room temperature for 2-4 hours to reach binding equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., MultiScreenHTS) using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (passes through).
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioactivity.
-
-
Quantification & Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Calculate specific binding = (Total binding) - (Non-specific binding).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific [¹²⁵I]-ET-1 binding) using non-linear regression analysis (e.g., using Prism software).[23]
-
Protocol 2: In Vivo Efficacy in Monocrotaline Rat Model of PAH
This protocol assesses the therapeutic efficacy of an ERA in a well-established chemically-induced model of PAH.
Rationale: While binding assays confirm target engagement, in vivo models are essential to evaluate a compound's effect on the complex pathophysiology of the disease, integrating its PK/PD properties. The monocrotaline model induces endothelial injury leading to progressive vascular remodeling, inflammation, and increased pulmonary pressure, mimicking several aspects of human PAH.[20] Measuring right ventricular systolic pressure (RVSP) via right heart catheterization is the gold standard for assessing pulmonary pressure, and the Fulton Index (RV/[LV+S] weight ratio) is a reliable measure of RV hypertrophy.
Step-by-Step Methodology:
-
PAH Induction:
-
Administer a single subcutaneous (SC) injection of monocrotaline (MCT) (e.g., 60 mg/kg) to male Sprague-Dawley rats (200-250g).
-
House the animals for 2-3 weeks to allow for the development of PAH. Monitor animal health and weight daily.
-
-
Treatment:
-
At day 14 post-MCT injection, randomize animals into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (e.g., 10 mg/kg/day)
-
Group 3: Macitentan (e.g., 30 mg/kg/day)
-
-
Administer compounds once daily via oral gavage for 14 days (from day 14 to day 28).
-
-
Terminal Hemodynamic Assessment:
-
On day 28, anesthetize the rats (e.g., with isoflurane or ketamine/xylazine).
-
Perform a right heart catheterization by inserting a pressure transducer-tipped catheter (e.g., Millar SPR-320) into the right ventricle via the right jugular vein.
-
Allow the animal to stabilize and record the right ventricular systolic pressure (RVSP) for several minutes.
-
-
Assessment of Right Ventricular Hypertrophy:
-
Following hemodynamic measurements, euthanize the animal.
-
Excise the heart and dissect the right ventricle (RV) free wall from the left ventricle and septum (LV+S).
-
Blot the tissues dry and weigh them separately.
-
Calculate the Fulton Index as the ratio of RV weight to (LV+S) weight.
-
-
Data Analysis:
-
Compare the mean RVSP and Fulton Index values between the vehicle-treated group and the drug-treated groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in these parameters indicates therapeutic efficacy.
-
Synthesis and Future Directions
The preclinical data present a nuanced picture of this compound and Macitentan.
-
This compound is a highly potent and selective ET-A antagonist. Its development was based on the compelling hypothesis that sparing the ET-B receptor would maintain its beneficial clearance and vasodilatory functions.[9]
-
Macitentan was designed based on the understanding that in pathological states, ET-B receptors on smooth muscle contribute to the disease process, and that superior tissue penetration and sustained receptor binding could lead to improved efficacy.[10][11][13] Preclinical head-to-head data in hypertensive models support the hypothesis that dual blockade may offer additional hemodynamic benefits over selective ET-A blockade alone.[10] Furthermore, its active metabolite contributes to a long and durable pharmacologic effect.[6]
For the researcher, the choice between these agents in a preclinical setting depends on the specific scientific question. This compound serves as an excellent tool to specifically probe the role of the ET-A receptor. Macitentan, on the other hand, provides a more comprehensive blockade of the endothelin system, which may be more reflective of a clinical therapeutic strategy aiming for maximal efficacy.[10]
Future preclinical research should continue to explore these differences. Head-to-head studies in more advanced, non-vasoreactive PAH models (e.g., Sugen/hypoxia) could further elucidate the impact of receptor selectivity and binding kinetics on reversing severe, established vascular remodeling. Investigating the differential effects on downstream signaling pathways and gene expression within the pulmonary vasculature could also provide deeper mechanistic insights into how these two distinct pharmacological approaches ultimately modulate the disease.
References
- 1. Pharmacokinetic and pharmacodynamic evaluation of macitentan , a novel endothelin receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a review of its use in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental approaches to evaluate endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Macitentan? [synapse.patsnap.com]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vascular Effects of Endothelin Receptor Antagonists Depends on Their Selectivity for ETA Versus ETB Receptors and on the Functionality of Endothelial ETB Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. rndsystems.com [rndsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Physiologically-Based Pharmacokinetic Modeling of Macitentan: Prediction of Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Endothelins and endothelin receptor antagonists: binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | The Transition From this compound to Macitentan in Patients With Pulmonary Arterial Hypertension: A Real-word Prospective Study [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Dual ETA/ETB blockade with macitentan improves both vascular remodeling and angiogenesis in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
- 23. merckmillipore.com [merckmillipore.com]
Comparative Guide for Validating the Pro-Autophagic Activity of Ambrisentan in Endothelial Cells
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the pro-autophagic activity of Ambrisentan in endothelial cells. We will delve into the mechanistic rationale, present a suite of robust experimental protocols, and offer a comparative analysis against established autophagy modulators. Our approach emphasizes scientific integrity, ensuring that the described methodologies form a self-validating system for generating reliable and publishable data.
Introduction: Autophagy in Endothelial Homeostasis and the Role of this compound
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, a critical function for maintaining cellular homeostasis. In the vascular endothelium, a dynamic and metabolically active interface, autophagy is essential for preserving cell health, regulating nitric oxide production, and mitigating cellular stress.[1][2] Dysfunctional autophagy in endothelial cells is implicated in various cardiovascular pathologies, including atherosclerosis and pulmonary arterial hypertension (PAH).[3]
This compound is a selective endothelin receptor type A (ETA) antagonist used clinically for the treatment of PAH.[4][5] Its primary mechanism involves blocking the potent vasoconstrictor and mitogenic effects of endothelin-1 (ET-1) on pulmonary vascular smooth muscle cells.[6] Emerging research, however, reveals a novel dimension to this compound's cellular activity: the induction of autophagy in endothelial cells. Recent studies have demonstrated that this compound retains and promotes pro-autophagic activity in human pulmonary artery endothelial cells (hPAECs), particularly under conditions mimicking disease states such as hypoxia and high glucose.[7][8][9][10]
This guide provides the experimental blueprint to rigorously test this hypothesis, compare this compound's efficacy against known autophagy modulators, and elucidate the underlying autophagic flux.
This compound Signaling Pathway
This compound's canonical function is to block ET-1 from binding to the ETA receptor. The downstream signaling from this receptor antagonism and its subsequent influence on core autophagy regulators like the AMPK and mTOR pathways is an active area of investigation.
References
- 1. Endothelial cell autophagy in the context of disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Induction of Endothelial Autophagy and Its Role in the Development of Atherosclerosis [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. This compound for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Retains Its Pro-Autophagic Activity on Human Pulmonary Artery Endothelial Cells Exposed to Hypoxia in an In Vitro Model Mimicking Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound Retains Its Pro‐Autophagic Activity on Human Pulmonary Artery Endothelial Cells Exposed to Hypoxia in an In Vitro Model Mimicking Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Ambrisentan vs. Placebo for Enhancing Exercise Capacity in Pulmonary Arterial Hypertension: A Technical Guide
This guide provides an in-depth comparison of ambrisentan and placebo in the treatment of pulmonary arterial hypertension (PAH), with a specific focus on the improvement of exercise capacity. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from pivotal clinical trials, details the experimental methodologies employed, and offers insights into the underlying pharmacological mechanisms.
Introduction: The Challenge of Pulmonary Arterial Hypertension and the Rationale for Endothelin Receptor Antagonism
Pulmonary arterial hypertension is a progressive and life-threatening disease characterized by elevated blood pressure in the pulmonary arteries.[1] This leads to right ventricular strain and, ultimately, heart failure. The pathophysiology of PAH is complex, involving vasoconstriction, vascular remodeling, and thrombosis. A key player in this process is the potent vasoconstrictor peptide, endothelin-1 (ET-1). In patients with PAH, ET-1 levels are significantly elevated, contributing to the constriction of pulmonary arteries and increased pulmonary vascular resistance.[2]
ET-1 exerts its effects by binding to two receptor subtypes: endothelin receptor type A (ETA) and endothelin receptor type B (ETB). The ETA receptor is primarily located on vascular smooth muscle cells and mediates vasoconstriction and cellular proliferation. The ETB receptor, found on endothelial cells, is involved in vasodilation through the release of nitric oxide and prostacyclin, and also plays a role in clearing ET-1 from circulation.
This compound is a selective endothelin receptor antagonist (ERA) with a higher affinity for the ETA receptor than the ETB receptor.[2] By selectively blocking the ETA receptor, this compound aims to inhibit the detrimental effects of ET-1, leading to vasodilation, reduced pulmonary vascular resistance, and consequently, an improvement in the symptoms and exercise capacity of patients with PAH.[2][3] This targeted approach forms the basis of its evaluation in rigorous clinical trials against a placebo.
Mechanism of Action of this compound
This compound's therapeutic effect in PAH stems from its selective antagonism of the ETA receptor. The following diagram illustrates this mechanism:
Caption: Mechanism of action of this compound in PAH.
By selectively inhibiting the ETA receptor, this compound mitigates the vasoconstrictive and proliferative effects of ET-1, while preserving the beneficial functions of the ETB receptor, such as vasodilation and ET-1 clearance.
Pivotal Clinical Trials: The ARIES Studies
The efficacy and safety of this compound in improving exercise capacity in PAH patients were primarily established in the this compound in Pulmonary Arterial Hypertension, Randomized, Double-Blind, Placebo-Controlled, Multicenter, Efficacy Studies 1 and 2 (ARIES-1 and ARIES-2).[4][5] These were concurrent, 12-week, randomized, double-blind, placebo-controlled trials.[4][5]
Patient Population
The ARIES studies enrolled patients with PAH, including idiopathic PAH and PAH associated with connective tissue disease, HIV infection, or anorexigen use.[4] The majority of patients were classified as World Health Organization (WHO) Functional Class II (38%) or III (55%) at baseline.[4]
Study Design and Endpoints
In ARIES-1, 201 patients were randomized to receive placebo, 5 mg of this compound, or 10 mg of this compound once daily.[4] In ARIES-2, 192 patients were randomized to receive placebo, 2.5 mg of this compound, or 5 mg of this compound once daily.[4]
The primary endpoint for both studies was the change from baseline in the 6-minute walk distance (6MWD) at week 12.[4][5]
Secondary endpoints included:
Experimental Protocols
6-Minute Walk Test (6MWT)
The 6MWT was conducted according to the American Thoracic Society (ATS) guidelines. The standardized protocol is as follows:
Objective: To measure the distance a patient can walk on a hard, flat surface in 6 minutes.
Procedure:
-
Pre-test:
-
The patient rests in a chair for at least 10 minutes before the test.
-
Baseline measurements of heart rate, blood pressure, and oxygen saturation are recorded.
-
The patient is instructed to walk as far as possible for 6 minutes, turning around at cones placed at each end of a 30-meter track.
-
Standardized instructions are given, such as "The object of this test is to walk as far as possible for 6 minutes. You will walk back and forth in this hallway. Six minutes is a long time to walk, so you will be exerting yourself. You are permitted to slow down, to stop, and to rest as necessary. You may lean against the wall while resting, but resume walking as soon as you are able."
-
-
During the test:
-
The patient walks at their own pace.
-
Standardized encouragement is provided at regular intervals (e.g., "You are doing well," "Keep up the good work").
-
The number of laps and the distance covered are recorded.
-
-
Post-test:
-
Immediately after 6 minutes, the patient is instructed to stop, and the total distance walked is measured.
-
Post-test measurements of heart rate, blood pressure, and oxygen saturation are recorded.
-
The patient's perceived exertion is assessed using the Borg Dyspnea Scale.
-
Clinical Worsening
Clinical worsening was a composite endpoint defined as the first occurrence of any of the following events:
-
Death
-
Lung transplantation
-
Hospitalization for PAH
-
Atrial septostomy
-
Study withdrawal due to the addition of other PAH therapeutic agents
-
Study withdrawal due to "early escape," which was defined as meeting at least two of the following criteria:
-
A 20% decrease in the 6MWD
-
An increase in WHO Functional Class
-
Worsening right ventricular failure
-
Rapidly progressing cardiogenic, hepatic, or renal failure
-
Refractory systolic hypotension
-
B-type Natriuretic Peptide (BNP) Measurement
Plasma BNP concentrations were measured at baseline and at week 12. While the specific laboratory assay used in the ARIES trials is not detailed in the primary publications, commercially available immunoassays are the standard for such measurements. It is important to note that different assays can have varying reference ranges and performance characteristics.
Comparative Efficacy Data
This compound demonstrated a statistically significant improvement in exercise capacity compared to placebo in both ARIES studies.
Primary Endpoint: Change in 6-Minute Walk Distance (6MWD)
The following table summarizes the placebo-corrected mean change in 6MWD from baseline to week 12.
| Trial | This compound Dose | Placebo-Corrected Mean Change in 6MWD (meters) | p-value |
| ARIES-1 | 5 mg | +31 | 0.008 |
| ARIES-1 | 10 mg | +51 | <0.001 |
| ARIES-2 | 2.5 mg | +32 | 0.022 |
| ARIES-2 | 5 mg | +59 | <0.001 |
Data sourced from Galiè et al. (2008).[4][5]
Secondary Endpoints
This compound also showed favorable effects on several secondary endpoints compared to placebo.
| Endpoint | ARIES-1 | ARIES-2 |
| Time to Clinical Worsening | No significant difference | Significant delay in time to clinical worsening (p < 0.001) |
| WHO Functional Class | Significant improvement in the distribution of WHO functional class (p = 0.04) | No significant difference |
| Borg Dyspnea Score | Significant improvement | Significant improvement |
| BNP Concentration | Significant reduction in plasma BNP levels | Significant reduction in plasma BNP levels |
Data sourced from Galiè et al. (2008).[4][5]
Safety and Tolerability
This compound was generally well-tolerated in the ARIES studies. The most common adverse events associated with this compound were peripheral edema, nasal congestion, sinusitis, and flushing.[4] Importantly, there was no significant increase in the incidence of elevated liver aminotransferases (>3 times the upper limit of normal) in the this compound groups compared to the placebo groups.[4][5]
| Adverse Event | This compound (All Doses) | Placebo |
| Peripheral Edema | 17% | 11% |
| Nasal Congestion | 6% | 2% |
| Sinusitis | 3% | 0% |
| Flushing | 4% | 1% |
Data represents pooled data from ARIES-1 and ARIES-2.
Discussion and Conclusion
The results of the ARIES-1 and ARIES-2 trials provide robust evidence that this compound significantly improves exercise capacity, as measured by the 6MWD, in patients with PAH. The improvement was observed across different doses and was statistically significant compared to placebo. This finding is of high clinical relevance as the 6MWD is a well-established prognostic marker in PAH.
The positive effects on secondary endpoints, such as a delay in clinical worsening (observed in ARIES-2) and reductions in the Borg dyspnea score and BNP levels, further support the clinical benefit of this compound. The reduction in BNP, a biomarker of ventricular strain, suggests a favorable impact on cardiac hemodynamics.
From a drug development perspective, the ARIES trials exemplify a well-designed program to assess the efficacy and safety of a novel therapeutic agent. The use of a standardized primary endpoint, coupled with a range of relevant secondary endpoints, allowed for a comprehensive evaluation of the drug's effects. The long-term extension study, ARIES-E, further provided valuable data on the durability of the treatment effect and the long-term safety profile of this compound.
References
- 1. Long-term Outcomes with this compound Monotherapy in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of pulmonary arterial hypertension: results of the this compound in pulmonary arterial hypertension, randomized, double-blind, placebo-controlled, multicenter, efficacy (ARIES) study 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound in Pulmonary Arterial Hypertension Efficacy Study 1 and 2 - American College of Cardiology [acc.org]
- 5. ahajournals.org [ahajournals.org]
A Comparative Safety Analysis of Ambrisentan versus Other Endothelin Receptor Antagonists
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Endothelin System and the Imperative for Safer PAH Therapies
The endothelin (ET) system, particularly the potent vasoconstrictor and mitogen endothelin-1 (ET-1), is a cornerstone in the pathophysiology of pulmonary arterial hypertension (PAH). ET-1 exerts its effects through two G-protein-coupled receptor subtypes: ETA and ETB. The overactivation of this system in PAH leads to vascular remodeling, vasoconstriction, and inflammation, culminating in increased pulmonary vascular resistance and right heart failure.
Endothelin Receptor Antagonists (ERAs) have emerged as a crucial therapeutic class for PAH by blocking these pathological effects. However, the clinical utility of first-generation ERAs was often hampered by significant safety concerns, most notably hepatotoxicity. This created a clear imperative for developing newer agents with improved safety profiles without compromising efficacy. This guide provides an in-depth, data-driven comparison of the safety profile of Ambrisentan, a selective ETA receptor antagonist, against other prominent ERAs, primarily the dual ETA/ETB antagonists Bosentan and Macitentan.
Figure 1: ERA Mechanisms of Action. ET-1 promotes vasoconstriction via ET-A and ET-B receptors. This compound selectively blocks ET-A, while Bosentan and Macitentan block both receptor subtypes.
Comparative Safety Profiles: A Data-Driven Analysis
The primary adverse effects of concern for the ERA class are hepatotoxicity, peripheral edema, and anemia.[1][2] A meta-analysis of 24 randomized trials involving nearly 5,000 patients provides a robust foundation for comparing these risks.[1][3][4]
Hepatotoxicity: The Key Differentiator
The risk of liver injury has been the most significant safety concern distinguishing ERAs. The first selective ERA, Sitaxsentan, was withdrawn from the market due to reports of fatal liver injury, underscoring the criticality of this adverse effect.[1][5] Bosentan, the first dual ERA, carries a notable risk of dose-dependent increases in liver aminotransferases.[6]
In stark contrast, this compound has demonstrated a superior hepatic safety profile.[7] A meta-analysis revealed that while Bosentan significantly increased the risk of abnormal liver function compared to placebo, this compound was associated with a significantly decreased risk.[1][4] Macitentan's profile appears favorable to Bosentan's, but this compound's record remains a benchmark for hepatic safety in the class.[2]
Table 1: Comparative Risk of Abnormal Liver Function (vs. Placebo)
| Endothelin Receptor Antagonist | Risk Ratio (95% CI) for Abnormal Liver Function | Key Mechanistic Insight | Source(s) |
| This compound | 0.06 (0.01 - 0.45) | Little to no inhibition of hepatic bile salt export pump (BSEP).[8][9] | [4] |
| Bosentan | 3.78 (2.42 - 5.91) | Inhibition of BSEP, leading to intracellular bile salt accumulation.[3][8][9] | [4] |
| Macitentan | 1.17 (0.42 - 3.31) | Moderate BSEP and NTCP inhibition; high accumulation in hepatocytes.[8][9] | [4] |
The improved hepatic safety of this compound is mechanistically linked to its minimal interaction with key hepatobiliary transporters.[10] In vitro studies have shown that unlike Bosentan and Macitentan, this compound causes little or no inhibition of the bile salt export pump (BSEP) and the sodium taurocholate cotransporting polypeptide (NTCP), transporters crucial for bile acid homeostasis.[8][9] Inhibition of these transporters is a putative mechanism for ERA-induced liver injury.[8]
Peripheral Edema and Anemia: Class-Wide Effects with Nuances
Peripheral edema and anemia are recognized class effects of ERAs, likely related to vasodilation-induced fluid retention and subsequent hemodilution.[2][11] However, the relative risk differs between agents.
Table 2: Comparative Risk of Peripheral Edema and Anemia (vs. Placebo)
| Endothelin Receptor Antagonist | Risk Ratio (95% CI) for Peripheral Edema | Risk Ratio (95% CI) for Anemia | Source(s) |
| This compound | 2.02 (1.40 - 2.91) | 1.30 (0.20 - 8.48) | [1][3][4] |
| Bosentan | 1.47 (1.06 - 2.03) | 3.09 (1.52 - 6.30) | [1][3][4] |
| Macitentan | 1.08 (0.81 - 1.46) | 2.63 (1.54 - 4.47) | [1][3][4] |
Network meta-analyses suggest that this compound carries the highest risk of peripheral edema, while Macitentan and Bosentan are more strongly associated with anemia.[1][5] These distinct profiles necessitate different monitoring strategies for each specific ERA.[5]
Teratogenicity: An Absolute Contraindication
All ERAs are potent teratogens and are strictly contraindicated in pregnancy.[2][12] The endothelin system is vital for normal embryonic development. Consequently, all approved ERAs are subject to rigorous risk evaluation and mitigation strategies (REMS) for female patients of childbearing potential.
Experimental Methodologies for Safety Assessment
The non-clinical evaluation of ERA safety is crucial for identifying potential liabilities before human trials. Assessing the potential for drug-induced liver injury (DILI) is a primary focus.
Protocol: In Vitro BSEP Inhibition Assay
This assay provides a mechanistic screen for an ERA's potential to cause cholestatic liver injury by inhibiting the BSEP transporter.
Methodology:
-
System Preparation: Utilize membrane vesicles isolated from Sf9 insect cells overexpressing human BSEP.
-
Substrate and Inhibitor Preparation: Prepare a stock solution of a fluorescent BSEP substrate (e.g., taurocholate) and serial dilutions of the test ERA (e.g., this compound, Bosentan) and a positive control inhibitor.
-
Incubation: In a 96-well plate, combine the BSEP-containing vesicles, ATP, the fluorescent substrate, and the test ERA at various concentrations. Incubate at 37°C for a defined period (e.g., 5-10 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold buffer and rapidly filtering the contents through a filter plate to separate the vesicles from the incubation medium.
-
Quantification: Measure the amount of fluorescent substrate trapped within the vesicles using a fluorescence plate reader.
-
Data Analysis: Calculate the percent inhibition of substrate transport at each ERA concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. A lower IC50 value indicates more potent inhibition and a higher potential for cholestatic DILI.
Figure 2: Experimental Workflow for BSEP Inhibition. This process quantifies an ERA's potential to inhibit a key bile salt transporter, a predictor of hepatotoxicity.
Conclusion and Future Perspectives
The evolution of ERAs from Bosentan to this compound and Macitentan reflects a significant progression in balancing efficacy with safety. This compound distinguishes itself with a markedly superior hepatic safety profile, which is substantiated by both large-scale clinical trial meta-analyses and mechanistic in vitro studies.[4][7][8][9] This makes it a preferred option in patients with pre-existing hepatic concerns or those who have shown intolerance to other ERAs. While class-wide effects like peripheral edema remain, the nuanced differences between agents allow for more personalized therapeutic strategies. The continued focus on receptor selectivity and minimizing off-target interactions with critical cellular machinery, such as hepatobiliary transporters, will guide the future development of even safer and more effective therapies for pulmonary arterial hypertension.
References
- 1. ahajournals.org [ahajournals.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Clinical Adverse Effects of Endothelin Receptor Antagonists: Insights From the Meta-Analysis of 4894 Patients From 24 Randomized Double-Blind Placebo-Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A network meta-analysis for safety of endothelin receptor antagonists in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of switching from bosentan or this compound to macitentan in pulmonary arterial hypertension: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Evaluation of the Endothelin Receptor Antagonists this compound, Bosentan, Macitentan, and Sitaxsentan as Hepatobiliary Transporter Inhibitors and Substrates in Sandwich-Cultured Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PAH, Endothelin Antagonists: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 12. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
A Comparative Meta-Analysis of Ambrisentan for Idiopathic Pulmonary Fibrosis: From Bench to a Halted Bedside
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Executive Summary
Idiopathic Pulmonary Fibrosis (IPF) remains a devastating diagnosis with a median survival of just three to five years. The relentless progression of lung scarring necessitates a robust pipeline of therapeutic candidates. One such avenue of investigation has been the endothelin pathway, a key player in vasoconstriction and cellular proliferation. This guide provides an in-depth analysis of the clinical trials involving Ambrisentan, a selective endothelin-A receptor antagonist, for the treatment of IPF. Through a detailed examination of the pivotal ARTEMIS-IPF trial and a broader meta-analysis, we will demonstrate that, contrary to initial hypotheses, this compound is not only ineffective but may be harmful to patients with IPF. This guide will dissect the scientific rationale, the clinical evidence, and the stark contrast with the current standard-of-care, offering critical insights for the future of IPF drug development.
The Scientific Rationale: Targeting the Endothelin Pathway in Fibrosis
IPF is characterized by the excessive deposition of extracellular matrix by activated fibroblasts and myofibroblasts, leading to irreversible scarring of the lung parenchyma.[1] The endothelin system, particularly endothelin-1 (ET-1), has been identified as a significant contributor to this fibrotic process.[2] ET-1, a potent vasoconstrictor, also functions as a mitogen for fibroblasts and smooth muscle cells, and stimulates collagen synthesis.[3] In patients with IPF, elevated levels of ET-1 are found in both bronchoalveolar lavage fluid and lung tissue, correlating with disease severity.[2][3]
The profibrotic effects of ET-1 are primarily mediated through the endothelin-A (ETA) receptor.[4] Activation of the ETA receptor on fibroblasts triggers a cascade of downstream signaling events that promote their proliferation, differentiation into contractile myofibroblasts, and subsequent deposition of collagen and other matrix proteins.[4][5] This strong preclinical evidence provided a compelling rationale for investigating ETA receptor antagonists as a potential therapeutic strategy for IPF.
The Endothelin-1 Signaling Pathway in Pulmonary Fibrosis
Caption: Simplified signaling pathway of Endothelin-1 in lung fibroblasts.
This compound was developed as a selective antagonist of the ETA receptor, with the therapeutic hypothesis that by blocking this interaction, it would inhibit fibroblast proliferation and matrix deposition, thereby slowing the progression of IPF.[6]
The Pivotal Clinical Evidence: The ARTEMIS-IPF Trial
The "this compound in Idiopathic Pulmonary Fibrosis" (ARTEMIS-IPF) trial was a randomized, double-blind, placebo-controlled, multicenter study designed to evaluate the efficacy and safety of this compound in patients with IPF.[6][7]
ARTEMIS-IPF Trial Workflow
Caption: Workflow of the ARTEMIS-IPF clinical trial.
The study was, however, terminated prematurely after enrolling 492 of the intended 660 patients.[6][7] An interim analysis revealed a low probability of demonstrating efficacy and, more alarmingly, suggested an increased risk of disease progression and respiratory hospitalizations in the this compound-treated group.[6][7]
Quantitative Outcomes of the ARTEMIS-IPF Trial
| Endpoint | This compound (n=329) | Placebo (n=163) | Hazard Ratio (95% CI) | p-value |
| Primary Endpoint | ||||
| Disease Progression | 90 (27.4%) | 28 (17.2%) | 1.74 (1.14 - 2.66) | 0.010 |
| Components of Primary Endpoint | ||||
| Death | 26 (7.9%) | 6 (3.7%) | 2.08 (0.75 - 5.76) | 0.100 |
| Respiratory Hospitalization | 44 (13.4%) | 9 (5.5%) | 2.59 (1.14 - 5.89) | 0.007 |
| Categorical Decrease in Lung Function | 55 (16.7%) | 19 (11.7%) | 1.53 (0.84 - 2.78) | 0.109 |
Data sourced from Raghu G, et al. Ann Intern Med. 2013.[6][7]
The results were unequivocal: this compound did not slow the progression of IPF and was associated with a statistically significant increase in the risk of disease progression and respiratory hospitalizations.[1][6][8]
Logical Pathway to Early Termination of ARTEMIS-IPF
Caption: Decision-making process for the early termination of the ARTEMIS-IPF trial.
Meta-Analysis and Comparative Landscape
A meta-analysis published in 2022 further solidified the negative findings for this compound in IPF.[9] This analysis, which also included the endothelin receptor antagonist Bosentan, concluded that the use of this compound in individuals with IPF is not endorsed.[9][10] The control group in the this compound trials had significantly better outcomes in terms of 6-minute walk distance (6MWD), diffusion capacity for carbon monoxide (DLCO), and forced vital capacity (FVC).[9][10]
Comparison with Current Standard of Care
The failure of this compound stands in stark contrast to the established efficacy of the two approved antifibrotic agents for IPF: Pirfenidone and Nintedanib.[11][12]
| Drug | Mechanism of Action | Key Efficacy Outcome |
| This compound | Selective Endothelin-A Receptor Antagonist | Increased risk of disease progression and hospitalization |
| Pirfenidone | Multiple pathways, including inhibition of TGF-β, TNF-α, and fibroblast proliferation.[10][11][13] | Slows the rate of FVC decline by approximately 50% over one year.[11] |
| Nintedanib | Tyrosine kinase inhibitor targeting VEGFR, FGFR, and PDGFR pathways.[1][7][14] | Slows the rate of FVC decline by approximately 50% over one year.[7][14] |
While Pirfenidone and Nintedanib do not cure IPF, they have been consistently shown in large clinical trials to slow the progression of the disease, as measured by the decline in lung function.[11][12] Their mechanisms of action are broader than that of this compound, targeting multiple signaling pathways involved in fibrosis.[10][13][14]
Detailed Experimental Protocol: In Vitro Fibroblast to Myofibroblast Differentiation Assay
To assess the potential antifibrotic effects of a compound at a preclinical stage, an in vitro fibroblast to myofibroblast differentiation assay is a crucial tool. This protocol outlines a common method using transforming growth factor-beta 1 (TGF-β1), a potent inducer of myofibroblast differentiation.
Objective: To quantify the effect of a test compound on TGF-β1-induced differentiation of human lung fibroblasts (HLFs) into myofibroblasts, as measured by the expression of alpha-smooth muscle actin (α-SMA).
Materials:
-
Human Lung Fibroblasts (HLFs)
-
Fibroblast growth medium (FGM)
-
Dulbecco's Modified Eagle Medium (DMEM) with 0.5% Fetal Bovine Serum (FBS)
-
Recombinant Human TGF-β1
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-α-SMA
-
Fluorescently-labeled secondary antibody
-
DAPI nuclear stain
-
96-well imaging plates
Procedure:
-
Cell Seeding:
-
Culture HLFs in FGM until they reach 80-90% confluency.
-
Trypsinize, count, and seed the cells into a 96-well imaging plate at a density of 5,000 cells per well in FGM.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Serum Starvation:
-
Aspirate the FGM and wash the cells once with PBS.
-
Add 100 µL of DMEM with 0.5% FBS to each well and incubate for 24 hours. This synchronizes the cell cycle and reduces baseline activation.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and a positive control (e.g., a known inhibitor of TGF-β signaling) in DMEM with 0.5% FBS.
-
Aspirate the starvation medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control.
-
Incubate for 1 hour.
-
-
Myofibroblast Induction:
-
Add TGF-β1 to all wells (except for the negative control wells) to a final concentration of 5 ng/mL.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
Immunostaining:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate with the primary anti-α-SMA antibody (diluted in 5% BSA) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI (diluted in 5% BSA) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of α-SMA staining and normalize it to the number of DAPI-stained nuclei.
-
Calculate the percentage of α-SMA positive cells or the mean fluorescence intensity per cell.
-
Generate dose-response curves and calculate the IC50 value for the test compound.
-
Conclusion and Future Perspectives
The investigation of this compound for Idiopathic Pulmonary Fibrosis serves as a critical case study in drug development. Despite a strong scientific rationale based on the role of the endothelin pathway in fibrosis, the clinical reality was a stark failure. The ARTEMIS-IPF trial and subsequent meta-analyses have definitively shown that selective ETA receptor antagonism with this compound is not a viable therapeutic strategy for IPF and may cause harm.[2][6][10] This outcome underscores the complexity of IPF pathophysiology and the potential for preclinical models to not fully recapitulate the human disease state.
For researchers, scientists, and drug development professionals, the this compound story highlights several key takeaways:
-
The limitations of targeting a single pathway: IPF is a multifactorial disease, and the success of broader-acting agents like Pirfenidone and Nintedanib suggests that targeting multiple fibrotic pathways simultaneously may be more effective.[11][13][14]
-
The importance of rigorous clinical trial design and monitoring: The early termination of the ARTEMIS-IPF trial, while disappointing, was a necessary action to protect patient safety and prevent the allocation of further resources to a failing therapeutic strategy.
-
The need for continued exploration of novel targets: While the endothelin pathway may not be a viable target with current approaches, the fundamental mechanisms of fibroblast activation, proliferation, and matrix deposition remain critical areas for future research.
The journey to find a cure for IPF is fraught with challenges, but each trial, whether successful or not, provides invaluable knowledge that guides the path forward. The definitive and negative results for this compound, while a setback, have allowed the research community to refocus efforts on more promising avenues, ultimately benefiting the patients we strive to serve.
References
- 1. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of endothelin-1 in the pathogenesis of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin-1 Induces Alveolar Epithelial–Mesenchymal Transition through Endothelin Type A Receptor–Mediated Production of TGF-β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. atsjournals.org [atsjournals.org]
- 6. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Idiopathic pulmonary fibrosis - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. phenovista.com [phenovista.com]
- 10. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 11. Pirfenidone as a Cornerstone in the Management of Fibrotic Interstitial Lung Diseases and Its Emerging Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. atsjournals.org [atsjournals.org]
- 14. publications.ersnet.org [publications.ersnet.org]
A Comparative Safety Analysis for Clinical Transition from Ambrisentan to Bosentan in Pulmonary Arterial Hypertension
This guide provides an in-depth comparative safety analysis for transitioning patients with Pulmonary Arterial Hypertension (PAH) from ambrisentan to bosentan. It is intended for researchers, scientists, and drug development professionals, offering a technical overview of the pharmacological differences, a protocol for the transition, and the experimental data supporting the safety of this clinical decision.
Introduction: Pharmacological Distinction of Endothelin Receptor Antagonists
This compound and bosentan are both endothelin receptor antagonists (ERAs) pivotal in the management of PAH. However, their mechanisms of action and safety profiles diverge significantly, which is a critical consideration when transitioning a patient from one to the other.
-
This compound is a selective endothelin type-A (ETA) receptor antagonist.[1] By selectively blocking the ETA receptor, it inhibits vasoconstriction while preserving the vasodilatory and clearance functions mediated by the endothelin type-B (ETB) receptor.[1]
-
Bosentan is a dual ETA and ETB receptor antagonist, meaning it blocks both receptor subtypes.[1]
This fundamental difference in receptor selectivity is the primary driver of their distinct safety profiles, particularly concerning hepatotoxicity.
Comparative Safety Profiles: A Focus on Hepatotoxicity
The most significant safety concern differentiating bosentan from this compound is the risk of liver injury.[1][2][3]
Bosentan carries a boxed warning from the FDA for potential serious liver injury.[4][5] Approximately 11% of patients treated with bosentan show elevations in liver aminotransferases (ALT or AST) to more than three times the upper limit of normal (ULN).[4] This has necessitated a stringent risk evaluation and mitigation strategy (REMS) program that includes monthly liver function tests.[1][6] The proposed mechanism for bosentan-induced hepatotoxicity involves the inhibition of hepatic bile salt export pumps.[7]
This compound , conversely, has a significantly lower risk of hepatotoxicity.[1][2][3] Further safety data led to the removal of its boxed warning for liver injury and the associated mandatory liver function testing.[6] While mild, transient elevations in liver enzymes can occur, they are less frequent and severe compared to bosentan.[8] In vitro studies have shown that this compound has a minimal inhibitory effect on key hepatic transporters like BSEP and NTCP, which are involved in bile salt transport.[7]
The following table summarizes the key safety differences between the two agents:
| Adverse Event | This compound | Bosentan | Key Considerations |
| Hepatotoxicity (Elevated Aminotransferases > 3x ULN) | Lower Incidence[1][2] | Higher Incidence (~11%)[4] | Bosentan requires monthly liver function monitoring.[1][4] |
| Peripheral Edema | Increased Risk[3] | Increased Risk[3] | A known class effect of ERAs. |
| Anemia | Less frequent[3] | Increased Risk[3] | |
| Drug Interactions | Fewer; metabolized mainly via glucuronidation[1] | Strong CYP3A4 inducer, interacts with numerous drugs[1] | Important for patients on multiple medications. |
Transitioning Protocol: From this compound to Bosentan
While limited, a prospective, single-center study has demonstrated that it is safe for stable PAH patients to transition from this compound to bosentan without hemodynamic or hematologic deterioration.[9][10][11][12] The following protocol is based on the methodology of this study and general clinical pharmacology principles.
Patient Selection and Baseline Assessment
-
Inclusion Criteria: Stable PAH patients who have been on a consistent dose of this compound (e.g., 5 mg daily) for an extended period (e.g., one year).[10][12]
-
Baseline Data Collection: A comprehensive baseline assessment is crucial. This should include:
The Transition Workflow
A direct switch without a washout period has been shown to be safe in a clinical study setting.[9][10][11]
Caption: Workflow for transitioning a stable PAH patient from this compound to bosentan.
Dosing and Titration
-
Discontinuation of this compound: The last dose of this compound is administered.
-
Initiation of Bosentan: The following day, bosentan is initiated at a starting dose of 62.5 mg twice daily.[10][11]
-
Titration: After four weeks of treatment, if the starting dose is well-tolerated and there are no signs of liver toxicity, the dose is increased to the standard maintenance dose of 125 mg twice daily.[10][11]
Safety Monitoring During Transition: An Experimental Protocol
Given the heightened risk of hepatotoxicity with bosentan, a rigorous monitoring protocol is essential.
Liver Function Monitoring
-
Frequency: Serum aminotransferase levels (ALT and AST) must be measured prior to initiation, and then monthly thereafter for the duration of bosentan therapy.[4][5]
-
Methodology:
-
Collect 3-5 mL of venous blood in a serum separator tube (SST).
-
Allow the blood to clot for 30 minutes at room temperature.
-
Centrifuge at 1,000-2,000 x g for 10 minutes.
-
Analyze the serum for ALT and AST levels using a standardized automated clinical chemistry analyzer.
-
-
Actionable Thresholds: Specific actions are required based on the level of aminotransferase elevation.
-
>3 and ≤5 x ULN: Confirm with a repeat test. If confirmed, consider reducing the bosentan dose or interrupting treatment. Monitor levels at least every 2 weeks.[13]
-
>5 and ≤8 x ULN: Confirm with a repeat test. If confirmed, stop treatment and monitor levels at least every 2 weeks. Reintroduction may be considered once levels return to baseline.[13]
-
>8 x ULN: Stop treatment immediately. Reintroduction of bosentan is not recommended.[13]
-
Clinical Symptoms of Liver Injury: If elevations are accompanied by symptoms such as nausea, vomiting, fever, abdominal pain, or jaundice, or if bilirubin is ≥2 x ULN, treatment should be stopped immediately.[4][5]
-
Mechanistic Rationale for Safety Profile Differences
The differential effects of this compound and bosentan on endothelin receptors and hepatic transporters provide a clear mechanistic basis for their varying safety profiles.
Caption: Differential action of this compound and bosentan on endothelin receptors.
Conclusion
The transition from this compound to bosentan can be safely managed in stable PAH patients, as supported by clinical evidence.[9][10][11][12] However, this transition necessitates a shift in clinical vigilance, primarily due to the significantly higher risk of hepatotoxicity associated with bosentan. The key to a safe transition lies in careful patient selection, adherence to a structured protocol for the switch, and, most importantly, the implementation of a rigorous, ongoing liver function monitoring plan as mandated by the FDA for bosentan therapy.[4][5] Researchers and clinicians must be fully aware of these differing safety profiles to ensure optimal patient outcomes during and after the transition.
References
- 1. whitecardpharmacy.com [whitecardpharmacy.com]
- 2. Comparative assessment of efficacy and safety of this compound and bosentan in patients with pulmonary arterial hypertension: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Removing the FDA’s Boxed Hepatotoxicity Warning and Liver Function Testing Requirement for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. [PDF] Transition from this compound to Bosentan in Pulmonary Arterial Hypertension: A Single-Center Prospective Study | Semantic Scholar [semanticscholar.org]
- 10. Transition from this compound to Bosentan in Pulmonary Arterial Hypertension: A Single-Center Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Transition from this compound to Bosentan in Pulmonary Arterial Hypertension: A Single-Center Prospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
A Cross-Study Comparison of Ambrisentan's Effect on WHO Functional Class in Pulmonary Arterial Hypertension
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of the clinical efficacy of Ambrisentan, a selective endothelin type A (ETA) receptor antagonist, in improving the World Health Organization (WHO) functional class of patients with pulmonary arterial hypertension (PAH). By synthesizing data from pivotal clinical trials, this document offers a comprehensive cross-study comparison to inform research and drug development in this critical therapeutic area.
Introduction: The Significance of WHO Functional Class in PAH
Pulmonary arterial hypertension is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right heart failure and premature death.[1] The WHO functional classification is a critical tool in the management of PAH, categorizing patients based on their symptoms and physical activity limitations. This classification has significant prognostic value and is a key endpoint in clinical trials for PAH therapies.[1][2] An improvement in WHO functional class represents a clinically meaningful benefit for patients, indicating a reduction in symptoms and an enhanced quality of life.
This compound is an oral, once-daily medication approved for the treatment of PAH.[2] Its mechanism of action involves the selective blockade of the ETA receptor, which mediates the vasoconstrictive and proliferative effects of endothelin-1, a key player in the pathophysiology of PAH. This guide will focus on the evidence from major clinical studies to objectively compare the effect of this compound on WHO functional class.
Pivotal Clinical Evidence: The ARIES Studies
The this compound in Pulmonary Arterial Hypertension, Randomized, Double-Blind, Placebo-Controlled, Multicenter, Efficacy Studies 1 and 2 (ARIES-1 and ARIES-2) are the cornerstone trials that established the efficacy and safety of this compound in PAH.[3] These concurrent, 12-week, double-blind, placebo-controlled studies enrolled patients with PAH who were predominantly in WHO functional class II (38%) and III (55%).[4]
In the ARIES-1 study, patients were randomized to receive placebo, 5 mg of this compound, or 10 mg of this compound once daily. The ARIES-2 study randomized patients to placebo, 2.5 mg of this compound, or 5 mg of this compound once daily.[4] A key secondary endpoint in these trials was the change in WHO functional class from baseline to week 12.[3]
Impact on WHO Functional Class Distribution
The ARIES studies demonstrated a favorable effect of this compound on WHO functional class. In ARIES-1, there was a statistically significant improvement in the distribution of WHO functional class for patients receiving this compound compared to placebo (p=0.036).[3] While a similar trend was observed in ARIES-2, it did not reach statistical significance (p=0.117).[4]
A pooled analysis of the 5 mg this compound group from both ARIES-1 and ARIES-2 showed a significant improvement in the distribution of WHO functional class compared to the combined placebo group (p=0.025).[3] This improvement was primarily driven by a reduction in the deterioration of WHO functional class in patients treated with this compound. Specifically, in ARIES-1, only 3.0% of patients on this compound experienced a worsening of their functional class compared to 16.4% in the placebo group. A similar protective effect was seen in ARIES-2, with 3.9% of the this compound group worsening versus 18.5% of the placebo group.[3]
Table 1: Summary of WHO Functional Class Changes in the ARIES Studies (Week 12)
| Study | Treatment Group | Improved (%) | Stable (%) | Worsened (%) |
| ARIES-1 | Placebo | Data not specified | Data not specified | 16.4 |
| This compound (5mg & 10mg) | Data not specified | Data not specified | 3.0 | |
| ARIES-2 | Placebo | Data not specified | Data not specified | 18.5 |
| This compound (2.5mg & 5mg) | Data not specified | Data not specified | 3.9 |
Note: While the studies report a significant improvement in the overall distribution and less deterioration, the exact percentages for "Improved" and "Stable" categories were not consistently detailed in the provided search results.
Long-Term Efficacy: The ARIES-E Extension Study
The long-term effects of this compound on WHO functional class were assessed in the ARIES-E open-label extension study, which enrolled patients who had completed the initial 12-week ARIES trials.[5] This study demonstrated that the benefits of this compound on exercise capacity were sustained over a two-year period.[5] While specific long-term data on WHO functional class changes are not as granular as the 12-week data, the sustained improvement in other clinical parameters, such as the 6-minute walk distance (6MWD), suggests a continued benefit in functional status.[3][5] Patients who were in WHO functional class I/II at the start of treatment generally had favorable long-term outcomes, including sustained improvements in 6MWD and high rates of freedom from clinical worsening.[6]
Comparative Efficacy: this compound versus Other PAH Therapies
Direct head-to-head clinical trials comparing the effects of different PAH therapies on WHO functional class are limited. However, meta-analyses and indirect comparisons provide some insights.
A network meta-analysis comparing this compound, bosentan, and sildenafil found no significant difference in clinical worsening between this compound and bosentan.[7] Another study suggested that sildenafil might be more suitable for long-term treatment based on survival rates.[8][9] It is important to note that these are indirect comparisons and should be interpreted with caution. The choice of therapy for an individual patient depends on various factors, including the specific clinical profile, comorbidities, and potential for drug-drug interactions.
Experimental Protocol: The ARIES Trial Methodology
The robust design of the ARIES trials provides a solid foundation for the evidence on this compound's efficacy. Understanding the methodology is crucial for interpreting the results and for designing future studies.
Patient Population
The ARIES studies enrolled patients with a diagnosis of idiopathic PAH or PAH associated with connective tissue disease, anorexigen use, or HIV infection.[4] Key inclusion criteria included a mean pulmonary artery pressure of ≥25 mmHg, a pulmonary vascular resistance of >3 mmHg/L/min, and a pulmonary capillary wedge pressure or left ventricular end diastolic pressure of <15 mmHg.[10] Patients were required to have a 6-minute walk distance between 150 and 450 meters.[4][10]
Study Design and Endpoints
The ARIES trials were randomized, double-blind, placebo-controlled, multicenter studies.[3] The primary endpoint was the change in 6MWD from baseline to week 12.[3][4] Secondary endpoints included time to clinical worsening, change in WHO functional classification, and changes in the Short Form-36 Health Survey and Borg dyspnea score.[4]
Assessment of WHO Functional Class
WHO functional class was assessed at baseline and at specified follow-up visits. The classification was determined by the investigator based on the patient's symptoms and limitations in physical activity. The change from baseline to week 12 was the primary measure of the treatment's effect on this parameter.
Diagram 1: ARIES Clinical Trial Workflow
Caption: Workflow of the ARIES clinical trials.
Conclusion
The evidence from the ARIES-1 and ARIES-2 clinical trials demonstrates that this compound is an effective treatment for improving and preventing the deterioration of WHO functional class in patients with PAH. The long-term data from the ARIES-E study suggests that these benefits are sustained over time. While direct comparative data with other PAH therapies are limited, this compound stands as a valuable therapeutic option in the management of this complex disease. The robust methodology of the ARIES trials provides a high level of confidence in these findings, which are essential for guiding clinical practice and future research in the field of pulmonary arterial hypertension.
References
- 1. This compound: a review of its use in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ARIES-3: this compound therapy in a diverse population of patients with pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound in Pulmonary Arterial Hypertension Efficacy Study 1 and 2 - American College of Cardiology [acc.org]
- 5. Long-term this compound therapy for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Does Treatment Response to this compound Vary by Pulmonary Arterial Hypertension Severity? Implications for Clinicians and for the Design of Future Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Combined Methods (Formal Adjusted Indirect Comparison, Meta-Analysis and Principal Component Analysis) Comparisons of the Safety and Efficacy of this compound, Bosentan, and Sildenafil in the Patients With Pulmonary Arterial Hypertension [frontiersin.org]
- 9. Combined Methods (Formal Adjusted Indirect Comparison, Meta-Analysis and Principal Component Analysis) Comparisons of the Safety and Efficacy of this compound, Bosentan, and Sildenafil in the Patients With Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ambrisentan in a Laboratory Setting
Ambrisentan is a potent and selective endothelin type-A (ETA) receptor antagonist utilized in research and for the treatment of pulmonary arterial hypertension (PAH).[1][2] Its mechanism of action, while therapeutically valuable, also classifies it as a compound requiring meticulous handling and disposal protocols. As a suspected carcinogen and a known reproductive toxin, ensuring its proper disposal is not merely a regulatory compliance issue but a fundamental aspect of laboratory safety and environmental stewardship.[3][4]
This guide provides a detailed, step-by-step framework for the safe disposal of this compound and associated waste materials in a research environment. The procedures outlined herein are synthesized from regulatory guidelines and manufacturer safety data sheets (SDS) to ensure a self-validating and trustworthy protocol.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the risks associated with this compound is paramount to appreciating the necessity of these disposal procedures. The compound is classified with significant health hazards:
-
Reproductive Toxicity (Category 1A): May damage fertility or the unborn child.[3] This is a critical consideration, making containment and proper disposal essential to prevent inadvertent exposure and environmental release.
-
Suspected Carcinogenicity (Category 2): The compound is suspected of causing cancer.[3]
-
Embryo-Fetal Toxicity: Due to its mechanism of action, this compound can cause fetal harm and is contraindicated in pregnancy.[5]
These classifications mandate that this compound waste be treated as hazardous, requiring a disposal pathway that ensures its complete destruction and prevents its entry into ecosystems. Standard disposal methods like drain disposal are strictly prohibited as they can introduce the active pharmaceutical ingredient into waterways, posing a danger to aquatic life and potentially re-entering the human water supply.[6][7][8]
Core Disposal Protocol: A Step-by-Step Guide
This protocol covers the disposal of pure this compound, contaminated lab consumables, and solutions.
Step 1: Waste Identification and Segregation
Proper disposal begins with correct identification and segregation at the point of generation. Never mix this compound waste with non-hazardous or general laboratory trash.
-
Identify all waste streams containing this compound:
-
Pure Compound: Unused, expired, or surplus this compound powder.
-
Grossly Contaminated Items: Labware that has come into direct contact with the solid compound, such as weighing boats, spatulas, and vials.
-
Trace Contaminated Items: Personal Protective Equipment (PPE) like gloves, disposable lab coats, and other materials with incidental contact.
-
Contaminated Solutions: Any aqueous or solvent-based solutions containing this compound.
-
-
Segregate Waste: Designate a specific, labeled hazardous waste container for all this compound-related materials.[9] This prevents cross-contamination and ensures the entire waste stream is handled appropriately.
Step 2: Personal Protective Equipment (PPE)
Before handling this compound powder or waste, ensure the following PPE is worn to minimize exposure risk:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][10]
-
Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile). Change gloves immediately if they become contaminated.[3][11]
-
Respiratory Protection: All handling of solid this compound should be performed in a laboratory fume hood or other suitable local exhaust ventilation to avoid inhalation of dust.[10]
Step 3: Containerization and Labeling
Proper containment is crucial for safe storage and transport.
-
Use appropriate containers: All this compound waste must be placed in a designated, leak-proof, and sealable hazardous waste container.[8][9]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste " and the chemical name "This compound ."[8] Include relevant hazard pictograms (e.g., health hazard). The date of initial waste addition should also be recorded.
Step 4: Temporary On-Site Storage
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.[9] This storage area should be clearly marked and accessible only to authorized personnel. Follow all institutional and local regulations for the storage duration of hazardous chemical waste.
Step 5: Final Disposal
Under no circumstances should this compound waste be disposed of via the sanitary sewer (drain) or in regular trash.[6][8]
-
Engage a Licensed Professional: The final disposal of this compound waste must be conducted by a licensed hazardous material disposal company.[10][12]
-
Method of Destruction: The recommended method of disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction of the active compound.[10][12]
-
Documentation: Retain all documentation, including manifests and certificates of destruction, provided by the disposal company. This is essential for regulatory compliance.[13]
This compound Disposal Summary
| Waste Type | Personal Protective Equipment (PPE) | Containerization | Disposal Method |
| Unused/Expired Solid this compound | Safety goggles, gloves, lab coat, in a fume hood | Sealed, labeled hazardous waste container | Collection by a licensed hazardous waste vendor for incineration.[10][12] |
| Contaminated Labware (Vials, Tips, etc.) | Safety goggles, gloves, lab coat | Sealed, labeled hazardous waste container | Collection by a licensed hazardous waste vendor for incineration.[9] |
| Contaminated PPE (Gloves, etc.) | N/A | Sealed, labeled hazardous waste container | Collection by a licensed hazardous waste vendor for incineration. |
| Aqueous/Solvent Solutions | Safety goggles, gloves, lab coat | Sealed, labeled hazardous waste container (liquid compatible) | Collection by a licensed hazardous waste vendor for incineration. Do NOT dispose down the drain.[6][7] |
Disposal Decision Workflow
The following diagram outlines the critical decision points for the proper management of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste management.
Emergency Procedures: Spill and Exposure
Accidents require immediate and correct responses to mitigate risk.
Spill Management (Solid this compound)
-
Evacuate and Secure: Keep unnecessary personnel away from the spill area.[10]
-
Ventilate: Ensure adequate ventilation, preferably within a fume hood.
-
Don PPE: Wear required PPE, including respiratory protection if not in a fume hood.
-
Contain Spill: Carefully sweep up the solid material, avoiding dust formation.[11]
-
Collect Waste: Place the spilled material and all cleanup items (e.g., wipes, contaminated PPE) into a labeled hazardous waste container for disposal.[11]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Dispose of cleaning materials as hazardous waste.
Personnel Exposure
-
After Inhalation: If breathing is difficult, move the person to fresh air. Seek immediate medical attention.[10]
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor.[10]
-
After Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses, if present and easy to do. Seek immediate medical attention.[10]
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[10]
In all cases of exposure, show the Safety Data Sheet (SDS) to the medical professional in attendance.[10]
References
- 1. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. gps.mylwebhub.com [gps.mylwebhub.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 9. benchchem.com [benchchem.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. capotchem.cn [capotchem.cn]
- 13. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Navigating the Safe Handling of Ambrisentan: A Guide for the Research Professional
Ambrisentan, a potent endothelin receptor antagonist, is a valuable tool in cardiovascular research and drug development. However, its significant reproductive hazards, specifically its teratogenic effects, necessitate a robust and meticulously followed safety protocol to protect laboratory personnel.[1][2][3][4][5][6] This guide provides essential, practical information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound, ensuring a secure laboratory environment. The protocols outlined herein are designed to be self-validating systems, grounded in established safety principles and regulatory guidelines.
Understanding the Primary Hazard: Reproductive Toxicity
The core directive for all handling procedures involving this compound stems from its classification as a hazardous drug with known reproductive toxicity.[1][7][8] Animal studies have demonstrated that this compound can cause severe birth defects.[2][3][4][6] Therefore, exposure, particularly for individuals of reproductive potential, must be minimized through a multi-layered approach of engineering controls, administrative procedures, and personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and correct use of PPE are paramount when handling this compound in a research setting. The level of PPE required is dictated by the specific task and the potential for exposure.
PPE Recommendations for Common Laboratory Activities
A risk-based approach should be applied to determine the appropriate level of PPE. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Minimum PPE Requirement | Rationale |
| Weighing and Compounding (powder form) | Double Chemotherapy Gloves, Disposable Gown, Eye Protection (Safety Goggles), N95 Respirator | High risk of aerosolization and inhalation of fine particles. Double gloving provides an extra barrier against contamination. |
| Handling of Intact Tablets | Single Pair of Chemotherapy Gloves | Lower risk of exposure as the active pharmaceutical ingredient (API) is contained. However, gloves are necessary to prevent any potential residue transfer.[1] |
| Preparation of Solutions | Double Chemotherapy Gloves, Disposable Gown, Eye Protection (Safety Goggles) | Potential for splashing and direct skin or eye contact. |
| Administration to Animals (e.g., gavage) | Double Chemotherapy Gloves, Disposable Gown, Eye Protection (Safety Goggles or Face Shield) | Risk of splashing, animal movement leading to spills, and generation of contaminated waste. |
| Handling of Contaminated Labware and Waste | Double Chemotherapy Gloves, Disposable Gown | Prevents skin contact with residual this compound on surfaces. |
The Critical Steps of Donning and Doffing PPE
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Gown: Select a disposable, lint-free gown with a solid front and long sleeves with tight-fitting cuffs.
-
Respirator/Mask: If required, don your N95 respirator, ensuring a proper fit seal.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of chemotherapy-rated gloves, extending the cuffs over the gown's cuffs. Then, don the second pair of gloves over the first.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them.
-
Gown: Untie the gown and peel it away from your body, turning it inside out as you roll it into a bundle.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Eye Protection and Respirator: Remove eye protection and respirator from the back.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational and Disposal Plans: A Step-by-Step Guide
A clear and concise plan for both routine handling and emergency situations is essential.
Spill Management
Immediate and appropriate action is critical in the event of a spill.
Small Spills (e.g., less than 5 mL of a solution or a few milligrams of powder):
-
Alert personnel in the immediate area.
-
Don appropriate PPE: Double chemotherapy gloves, a disposable gown, and eye protection are mandatory. For powders, an N95 respirator is also required.
-
Contain the spill: Use absorbent pads for liquids or gently cover powders with damp absorbent material to prevent aerosolization.
-
Clean the area: Working from the outside in, clean the spill area with a detergent solution, followed by a disinfectant.
-
Dispose of all materials (absorbent pads, contaminated PPE) in a designated hazardous waste container.
Large Spills:
-
Evacuate the area immediately and restrict access.
-
Alert the laboratory supervisor and institutional safety officer.
-
Allow dust to settle before re-entry (for powders).
-
Cleanup should be performed by trained personnel wearing appropriate, higher-level PPE, which may include a powered air-purifying respirator (PAPR).
Emergency Procedures for Personnel Exposure
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Seek medical attention.[9]
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9]
-
Seek immediate medical attention.
Inhalation (of powder):
-
Move the individual to fresh air.
-
Seek immediate medical attention.[9]
Ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.[9]
Disposal of this compound Waste
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Contaminated PPE: All used gloves, gowns, and other disposable items should be placed in a clearly labeled, sealed hazardous waste bag.
-
Empty Vials and Containers: These should be disposed of in the hazardous waste stream. Do not discard them in regular or sharps trash.
-
Unused this compound: Unused or expired this compound must be disposed of as hazardous chemical waste according to your institution's and local regulations. Do not pour it down the drain or mix it with other chemical waste unless specifically instructed to do so by your environmental health and safety department.
-
Contaminated Labware: Reusable labware should be decontaminated by soaking in a suitable cleaning solution before being washed. Disposable labware should be discarded as hazardous waste.
Consult your institution's environmental health and safety department for specific guidelines on hazardous waste disposal. The U.S. Food and Drug Administration (FDA) also provides guidance on the disposal of unused medicines.[10][11]
Engineering Controls: Modifying the Work Environment
Whenever possible, engineering controls should be the primary method for minimizing exposure.
-
Ventilation: All work with this compound powder, including weighing and compounding, should be performed in a certified chemical fume hood or a biological safety cabinet to contain any airborne particles.[12]
-
Designated Areas: Establish designated areas for handling this compound. These areas should be clearly marked with warning signs.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following a checklist; it is about fostering a culture of safety within the laboratory. By understanding the risks, implementing robust engineering controls, consistently using the correct PPE, and having clear plans for routine and emergency situations, researchers can confidently and safely work with this important compound. Adherence to these guidelines, in conjunction with institutional policies and national standards from organizations like the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA), is essential for protecting the health and well-being of all laboratory personnel.[13][14][15][16][17]
References
- 1. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. phassociation.org [phassociation.org]
- 4. This compound - Side Effects, Uses, Dosage, Overdose, Pregnancy, Alcohol | RxWiki [rxwiki.com]
- 5. drugs.com [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. gps.mylwebhub.com [gps.mylwebhub.com]
- 10. fda.gov [fda.gov]
- 11. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. rpharmy.com [rpharmy.com]
- 14. NIOSH safe handling of hazardous drugs guidelines becomes state law - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Managing Exposures to Hazardous Drugs: Information for Healthcare Settings | NIOSH | CDC [cdc.gov]
- 16. ohsonline.com [ohsonline.com]
- 17. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
